Product packaging for Amyl decanoate(Cat. No.:CAS No. 5933-87-9)

Amyl decanoate

Cat. No.: B1679548
CAS No.: 5933-87-9
M. Wt: 242.40 g/mol
InChI Key: BGYFCELTJPRWBA-UHFFFAOYSA-N
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Description

Pentyl decanoate (CAS RN: 5933-87-9), also referred to as amyl decanoate, is a chemical ester with the molecular formula C15H30O2 and a molecular weight of 242.40 g/mol . It is presented as a colorless to almost colorless clear liquid with a boiling point estimated at 281.35 °C at 760.00 mm Hg and a flash point of approximately 125 °C (257 °F) . Its estimated logP (o/w) is 6.37, indicating high hydrophobicity, and it is practically insoluble in water, with a solubility of only about 0.134 mg/L at 25°C . When pure, it has a specific gravity of 0.86 and a refractive index of 1.43 . This compound is classified as a flavor ester and is identified in nature . As part of the ester family, it is a candidate for studies in green chemistry synthesis, such as lipase-catalyzed transesterification in deep eutectic solvents, which is an environmentally friendly approach to producing nature-identical flavoring agents . Saturated medium-chain fatty acid esters like pentyl decanoate are also of significant interest in biofuel research, as they can contribute to favorable properties in biodiesel blends, such as oxidative stability and cold flow characteristics . Researchers can acquire this compound with a guaranteed purity of >93.0% (GC) . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B1679548 Amyl decanoate CAS No. 5933-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl decanoate
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InChI

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BGYFCELTJPRWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00208064
Record name Pentyl decanoate
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Molecular Weight

242.40 g/mol
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Boiling Point

167.00 °C. @ 20.00 mm Hg
Record name Pentyl decanoate
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CAS No.

5933-87-9
Record name Pentyl decanoate
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Record name Pentyl decanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pentyl decanoate, an ester recognized for its applications in the flavor, fragrance, and pharmaceutical industries. This document outlines detailed experimental protocols for both chemical and enzymatic synthesis routes, along with a thorough guide to the characterization of the final product using modern analytical techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Pentyl decanoate (also known as amyl decanoate) is the ester formed from the reaction of decanoic acid and n-pentanol.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its chemical and physical properties make it a valuable compound in various industrial applications. This guide will detail the prevalent methods for its synthesis and the analytical techniques for its structural elucidation and purity assessment.

Table 1: Physicochemical Properties of Pentyl Decanoate

PropertyValueReference(s)
Chemical Formula C₁₅H₃₀O₂[1][3]
Molecular Weight 242.40 g/mol [2][3]
CAS Number 5933-87-9[2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]
Boiling Point 289.5 °C (predicted)
Solubility Soluble in organic solvents, insoluble in water[1]

Synthesis of Pentyl Decanoate

Pentyl decanoate can be synthesized through several methods, with the most common being Fischer-Speier esterification and lipase-catalyzed enzymatic esterification.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, pentanol) is used, and the water produced is removed.[5][6]

Materials:

  • Decanoic acid

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using azeotropic removal of water), add decanoic acid (1.0 eq) and an excess of n-pentanol (e.g., 3.0 eq).

  • If using, add toluene to the flask.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude pentyl decanoate can be purified by vacuum distillation to obtain the final product.

Table 2: Typical Reaction Parameters for Fischer Esterification of Pentyl Decanoate

ParameterRecommended Value
Molar Ratio (Decanoic Acid:Pentanol) 1:3
Catalyst H₂SO₄ or p-TsOH
Catalyst Loading 1-2 mol%
Temperature Reflux temperature of the solvent
Reaction Time 4-8 hours (monitor for completion)
Expected Yield >85%
Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, operating under milder reaction conditions and often with higher selectivity.[7][8][9] Immobilized lipases are commonly used as biocatalysts.[7][9]

Materials:

  • Decanoic acid

  • n-Pentanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B or lipase from Rhizomucor miehei)[8][9]

  • Solvent (optional, e.g., hexane or solvent-free)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a temperature-controlled reaction vessel, combine decanoic acid (1.0 eq) and n-pentanol. An excess of the alcohol (e.g., 1.5-2.0 eq) is often beneficial.[8]

  • If operating in a solvent, add the chosen solvent. For a solvent-free system, proceed without.

  • Add the immobilized lipase (e.g., 5-10% by weight of the limiting reactant).

  • If desired, add molecular sieves to remove the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of decanoic acid by gas chromatography (GC) or titration.

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • The product can be purified by vacuum distillation or column chromatography if necessary.

Table 3: Optimized Reaction Conditions for Enzymatic Synthesis of a Similar Ester (Pentyl Nonanoate) [10]

ParameterOptimized Value
Enzyme Immobilized Rhizomucor miehei lipase
Molar Ratio (Acid:Alcohol) 1:9
Enzyme Loading 0.2 g
Temperature 45 °C
Reaction Time 150 min
Agitation Speed 150 rpm
Water Addition 0.2% v/v
Yield 86.08%

Note: These conditions for pentyl nonanoate can serve as a starting point for the optimization of pentyl decanoate synthesis.

Characterization of Pentyl Decanoate

The structure and purity of the synthesized pentyl decanoate are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Table 4: Predicted ¹H NMR Spectral Data for Pentyl Decanoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~4.05t2H-O-CH ₂-6.7
~2.28t2H-C(=O)-CH ₂-7.5
~1.62p2H-O-CH₂-CH ₂-6.8
~1.59p2H-C(=O)-CH₂-CH ₂-7.3
~1.34m4H-O-(CH₂)₂-(CH ₂)₂-
~1.27m12H-(CH ₂)₆-CH₃ (decanoate)
~0.90t3H-CH₂-CH ₃ (pentyl)7.0
~0.88t3H-CH₂-CH ₃ (decanoate)6.8

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and instrument used.[11][12][13][14]

Table 5: Predicted ¹³C NMR Spectral Data for Pentyl Decanoate

Chemical Shift (δ, ppm)Assignment
~173.9C =O
~64.3-O-C H₂-
~34.4-C(=O)-C H₂-
~31.9-C H₂- (decanoate chain)
~29.5-C H₂- (decanoate chain)
~29.3-C H₂- (decanoate chain)
~29.2-C H₂- (decanoate chain)
~28.4-O-CH₂-C H₂-
~25.0-C(=O)-CH₂-C H₂-
~22.7-C H₂-CH₃ (decanoate)
~22.4-O-(CH₂)₂-C H₂-
~14.1-CH₂-C H₃ (decanoate)
~14.0-CH₂-C H₃ (pentyl)

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and instrument used.[11][13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19]

Table 6: Characteristic FT-IR Absorption Bands for Pentyl Decanoate

Wavenumber (cm⁻¹)VibrationFunctional Group
~2957, ~2925, ~2856C-H stretchingAliphatic CH₂, CH₃
~1740C=O stretchingEster carbonyl
~1465C-H bendingCH₂ scissoring
~1378C-H bendingCH₃ symmetric bending
~1165C-O stretchingEster
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[20]

Table 7: Expected GC-MS Data for Pentyl Decanoate

ParameterExpected Value
Molecular Ion (M⁺) m/z 242
Key Fragment Ions m/z 173 [CH₃(CH₂)₈CO]⁺, m/z 71 [C₅H₁₁]⁺, m/z 70 [C₅H₁₀]⁺ (from McLafferty rearrangement), m/z 43 [C₃H₇]⁺

Note: The fragmentation pattern can be complex and may show other characteristic ions.

Quantitative Analysis

The yield and purity of the synthesized pentyl decanoate can be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).[21][22][23][24][25] This technique provides quantitative information by comparing the peak area of the product to that of a known standard.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Synthesis_Workflow Reactants Decanoic Acid & n-Pentanol Synthesis Synthesis (Fischer or Enzymatic) Reactants->Synthesis Workup Reaction Work-up (Washing, Drying) Synthesis->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure Pentyl Decanoate Purification->Product Characterization Characterization (NMR, FT-IR, GC-MS) Product->Characterization

Caption: General workflow for the synthesis and characterization of pentyl decanoate.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Decanoic_Acid Decanoic Acid Protonation Protonation of Carbonyl Oxygen Decanoic_Acid->Protonation Pentanol n-Pentanol Nucleophilic_Attack Nucleophilic Attack by Pentanol Pentanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Pentyl_Decanoate Pentyl Decanoate Deprotonation->Pentyl_Decanoate

Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of pentyl decanoate via both traditional chemical and modern enzymatic routes. Furthermore, it has outlined the key analytical techniques and expected data for the thorough characterization of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and reliable production and analysis of pentyl decanoate.

References

Isoamyl Decanoate: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 14, 2025]

Abstract

Isoamyl decanoate (also known as isopentyl decanoate) is a fatty acid ester that contributes to the characteristic aroma of various natural products. This technical guide provides an in-depth overview of the natural occurrence and sources of isothis compound, with a focus on its presence in plant materials and fermented beverages. Detailed experimental protocols for the extraction and analysis of this volatile compound are presented, along with a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the study and application of natural flavor and fragrance compounds.

Natural Occurrence of Isothis compound

Isothis compound has been identified as a volatile organic compound in a limited number of natural sources, where it plays a role in the characteristic aroma profile. Its presence is most notably documented in the plant Houttuynia cordata and in certain alcoholic beverages derived from fruit.

  • Houttuynia cordata : This herbaceous plant, commonly used in traditional Asian medicine and cuisine, is a significant natural source of isothis compound. The compound is a component of the plant's essential oil, contributing to its complex aroma.[1]

  • Apple Products : Isothis compound has been detected in raw apple spirits, suggesting its formation during the fermentation and distillation processes of apple-based beverages.[2]

  • Fermented Beverages : The precursors of isothis compound, isoamyl alcohol and decanoic acid, are naturally present in fermented products such as beer and wine. Isoamyl alcohol is a common fusel alcohol produced by yeast during fermentation, while decanoic acid is a medium-chain fatty acid found in various natural sources. The enzymatic esterification of these precursors by yeast can lead to the formation of isothis compound, contributing to the fruity and waxy notes of the final product.

Quantitative Data

The concentration of isothis compound can vary significantly depending on the natural source, processing methods, and environmental factors. The following table summarizes the available quantitative data for the relative abundance of isothis compound in the essential oil of Houttuynia cordata.

Natural SourcePart/ProcessingHarvest SeasonRelative Content (% of Total Essential Oil)Reference
Houttuynia cordataDriedSummer0.06 (± 0.04)[1]
Houttuynia cordataDriedAutumn0.11 (± 0.07)[1]
Houttuynia cordataFreshSummer0.09 (± 0.05)[1]
Houttuynia cordataFreshAutumn0.13 (± 0.09)[1]

Note: Data is presented as the mean relative percentage with the standard deviation in parentheses.

Biosynthesis of Isothis compound

The formation of isothis compound in plants and yeast is believed to occur through the esterification of isoamyl alcohol with decanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol O-acyltransferases (AATs). The precursors for this pathway are derived from amino acid and fatty acid metabolism.

A putative biosynthetic pathway is outlined below:

  • Isoamyl Alcohol Formation : Isoamyl alcohol is a branched-chain higher alcohol derived from the catabolism of the amino acid L-leucine.

  • Decanoyl-CoA Formation : Decanoyl-CoA is a medium-chain fatty acyl-CoA formed through the fatty acid biosynthesis pathway.

  • Esterification : An Alcohol O-acyltransferase (AAT) enzyme catalyzes the transfer of the decanoyl group from decanoyl-CoA to isoamyl alcohol, resulting in the formation of isothis compound and coenzyme A.

Isothis compound Biosynthesis Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination Isovaleraldehyde Isovaleraldehyde KIC->Isovaleraldehyde Decarboxylation Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol Reduction AAT Alcohol Acyltransferase (AAT) Isoamyl_Alcohol->AAT Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Decanoyl_CoA Decanoyl-CoA Fatty_Acid_Biosynthesis->Decanoyl_CoA Decanoyl_CoA->AAT Isoamyl_Decanoate Isothis compound AAT->Isoamyl_Decanoate

Putative biosynthetic pathway of isothis compound.

Experimental Protocols

The identification and quantification of isothis compound from natural sources are typically performed using chromatographic techniques, primarily Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for Volatile Compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of volatile compounds, such as isothis compound, from a plant or beverage matrix.

Experimental Workflow Sample_Preparation Sample Preparation (e.g., homogenization, addition of internal standard) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS_Analysis Data_Processing Data Processing (Peak identification, integration) GC_MS_Analysis->Data_Processing Quantification Quantification (Calibration curve) Data_Processing->Quantification Result Result (Concentration of Isothis compound) Quantification->Result

General experimental workflow for volatile compound analysis.
Detailed Methodology: HS-SPME-GC-MS Analysis

This protocol provides a generalized methodology for the extraction and analysis of isothis compound from a solid or liquid matrix. Optimization of specific parameters may be required depending on the sample type.

1. Sample Preparation:

  • Solid Samples (e.g., Houttuynia cordata leaves): Weigh a known amount of the homogenized plant material (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Liquid Samples (e.g., apple spirit): Pipette a known volume of the liquid sample (e.g., 1-10 mL) into a headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated analog of a related ester) to the vial for quantification purposes.

  • Matrix Modification (Optional): For some samples, the addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • SPME Fiber: Select an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system (e.g., 250 °C) to desorb the analytes onto the analytical column.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-550.

    • Identification: Identify isothis compound by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with a reference library (e.g., NIST).

4. Quantification:

  • Create a calibration curve by analyzing a series of standard solutions of isothis compound of known concentrations with the same internal standard concentration.

  • Calculate the concentration of isothis compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Isothis compound is a naturally occurring ester found in sources such as Houttuynia cordata and apple spirits. Its biosynthesis is linked to the metabolism of amino acids and fatty acids. The analysis and quantification of this volatile compound are reliably achieved through HS-SPME-GC-MS. This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analytical methodologies for isothis compound, which can aid researchers in the fields of natural products chemistry, food science, and drug development.

References

Amyl Decanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides critical information on Amyl Decanoate (CAS No. 5933-87-9), tailored for researchers, scientists, and professionals in drug development. Below, you will find detailed data on its properties, safety protocols, and a workflow for safe handling.

Core Properties and Identification

This compound, also known as pentyl decanoate, is an ester with a fruity, cognac-like aroma.[1] It is found naturally in apples, brandy, and wine.[1]

Synonyms: Amyl caprate, Decanoic acid, pentyl ester, Pentyl decanoate[1][2][3] CAS Number: 5933-87-9[1][2][3][4][5] Molecular Formula: C₁₅H₃₀O₂[1][2][3][4] Molecular Weight: 242.40 g/mol [1][4][6]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource
AppearanceColorless to almost colorless clear liquid[1][4]
Purity>93.0% (GC)[4]
Specific Gravity0.85700 to 0.86200 @ 20.00 °C[1]
Refractive Index1.43000 to 1.43400 @ 20.00 °C[1]
Flash Point> 100.00 °C (> 212.00 °F) TCC[1][6]
Vapor Pressure0.002000 mmHg @ 25.00 °C (est)[1]
Water Solubility0.1577 mg/L @ 25 °C (est)[1]
LogP (o/w)6.553 (est)[1]
Table 2: Safety and Hazard Ratings
Hazard Rating SystemHealth HazardFire HazardReactivitySource
NFPA010[3]
NFPA Ratings: 0 = Minimal Hazard, 1 = Slight Hazard

Experimental Protocols: Safety and Handling

Based on available safety data sheets, the following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.

  • Skin and Body Protection: Wear a lab coat. Complete protective clothing may be required for large spills.

  • Respiratory Protection: Ensure good ventilation of the work station. If ventilation is inadequate, a self-contained breathing apparatus may be necessary.

Spill Response Protocol
  • Immediate Action: Ventilate the spillage area.[3] Remove all sources of ignition. Evacuate personnel to safe areas.

  • Containment: Prevent further leakage or spillage. Do not let the product enter drains.

  • Clean-up: For small spills, take up the liquid spill into absorbent material. For larger spills, contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing.

  • Disposal: Place the collected material in a suitable container for disposal at an authorized site.

First-Aid Measures Protocol
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3]

  • Skin Contact: Wash skin with plenty of water.[3]

  • Eye Contact: Rinse eyes with water as a precaution.[3]

  • Ingestion: If the person feels unwell, call a poison center or doctor.[3] Do not induce vomiting.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_response Emergency Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE UseVentilation Use in a Well-Ventilated Area SelectPPE->UseVentilation AvoidIgnition Avoid Ignition Sources UseVentilation->AvoidIgnition Spill Spill Occurs UseVentilation->Spill StoreProperly Store in a Cool, Dry Place AvoidIgnition->StoreProperly WasteCollection Collect Waste StoreProperly->WasteCollection FirstAid Administer First Aid Spill->FirstAid Spill->WasteCollection Clean-up Dispose Dispose via Authorized Vendor WasteCollection->Dispose

Safe handling workflow for this compound.

References

Physical properties of Amyl decanoate (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Amyl Decanoate

This technical guide provides a comprehensive overview of the core physical properties of this compound, with a specific focus on its boiling point and solubility characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Physical and Chemical Properties

This compound, also known as pentyl decanoate or decanoic acid amyl ester, is the ester formed from pentanol and decanoic acid. It is recognized for its fruity, waxy aroma.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. Data has been compiled from various sources to provide a comparative overview.

PropertyValueConditionsReference(s)
Boiling Point 286.00 to 287.00 °C@ 760.00 mm Hg[1][2][3]
281.3 ± 8.0 °C@ 760 mm Hg[]
167.00 °C@ 20.00 mm Hg[5]
124.00 °C@ 3.00 mm Hg[2]
Solubility in Water 0.134 mg/L (estimated)@ 25 °C[2]
0.1577 mg/L (estimated)@ 25 °C[5]
InsolubleGeneral[2][6][7][8]
Solubility in Organic Solvents Soluble in alcohol and DMSO.General[2][][6]
See Table 2 for detailed solubility (g/L) @ 25 °C@ 25 °C[3]

Table 2: Detailed Solubility in Various Organic Solvents at 25°C [3]

SolventSolubility (g/L)
Ethanol9865.95
Methanol7757.65
Isopropanol10653.29
Acetone18325.65
Chloroform13848.27
Dichloromethane13962.49
n-Hexane2840.71
Toluene3459.68

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this can be determined using several established methods.

  • Distillation Method: A simple or fractional distillation apparatus is assembled.[9] The liquid is heated, and the temperature is monitored as it begins to boil and distill. The stable temperature reading on the thermometer when the vapor is condensing corresponds to the boiling point at the recorded atmospheric pressure.[10]

  • Thiele Tube Method: This microscale method is suitable for small sample volumes.[10]

    • A small amount of the sample is placed in a small glass vial (Durham tube).

    • A capillary tube, sealed at one end, is inverted and placed into the sample.

    • The vial is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

Determination of Solubility

Solubility is typically determined by preparing a saturated solution of the solute in a given solvent and then quantifying the concentration of the solute.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for an extended period to ensure equilibrium is reached and the solution is saturated.

  • Separation and Analysis:

    • The undissolved ester is separated from the solution by centrifugation or filtration.

    • A known volume of the clear, saturated solution is carefully removed.

    • The solvent is evaporated from the sample, and the mass of the remaining this compound residue is measured.[11]

    • Alternatively, analytical techniques such as gas chromatography (GC) can be used to determine the concentration of the ester in the saturated solution.

Conceptual Relationships

The physical properties of an ester like this compound are directly influenced by its molecular structure. The following diagram illustrates the key relationships between molecular characteristics and the resulting physical properties.

G cluster_structure Molecular Structure of this compound cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure C15H30O2 (Long Carbon Chain + Ester Group) LongChain Long Hydrocarbon Chains (Amyl and Decanoyl) Structure->LongChain EsterGroup Ester Functional Group (C=O, C-O-C) Structure->EsterGroup VDW Van der Waals Forces LongChain->VDW Dominant Contributor Solubility Low Water Solubility High Organic Solvent Solubility LongChain->Solubility Hydrophobic nature dominates Dipole Dipole-Dipole Interactions EsterGroup->Dipole Moderate Contributor EsterGroup->Solubility Polar part allows some interaction BoilingPoint High Boiling Point VDW->BoilingPoint Requires more energy to overcome Dipole->BoilingPoint Contributes to cohesion

References

The Multifaceted Role of Amyl Decanoate in the Food and Fragrance Industries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Washingtonville, NY - Amyl decanoate, a fatty acid ester with a characteristic fruity and waxy aroma, is a significant component in the formulation of both food and fragrance products. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in the field.

This compound, also known as pentyl decanoate, and its isomer isothis compound (3-methylbutyl decanoate), are valued for their complex scent profiles, which can range from fruity notes of banana, pear, and apple to richer, cognac-like undertones.[1] This versatility makes them valuable ingredients in a wide array of consumer products.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Synonyms Amyl caprate, Pentyl decanoate
CAS Number 5933-87-9
Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
Appearance Colorless to pale yellow clear liquid[2]
Odor Fruity, cognac, winey, waxy[1][3]
Boiling Point 286-287°C[2]
Flash Point 99°C[2]
Specific Gravity @ 25°C 0.848-0.866[2]
Refractive Index @ 20°C 1.429-1.436[2]
Solubility Soluble in alcohol and organic solvents; insoluble in water[2]

Applications in the Food Industry

The use of isothis compound is prevalent across a variety of food categories, where it imparts a distinct fruity and sweet character.

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)
Beverages, non-alcoholic525
Beverages, alcoholic1050
Confectionery1050
Baked goods1050
Dairy products735
Edible ices1050
Processed fruit735
Meat products210
Fish products210

Applications in the Fragrance Industry

In the fragrance industry, this compound is utilized for its persistent and versatile aroma. It is a common ingredient in perfumes, lotions, and other scented products, providing a sweet, fruity, and waxy note. The International Fragrance Association (IFRA) recommends a maximum usage level of up to 6.0% in fragrance concentrates to ensure consumer safety.[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from decanoic acid and amyl alcohol using an acid catalyst.

Materials:

  • Decanoic acid

  • Amyl alcohol (pentanol)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine decanoic acid and a molar excess of amyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Assemble a reflux apparatus and heat the mixture to a gentle reflux for 1-2 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation to yield crude this compound.

  • Purify the product by fractional distillation under reduced pressure.

Fischer_Esterification Decanoic Acid\n+ Amyl Alcohol Decanoic Acid + Amyl Alcohol Protonation of\nCarbonyl Oxygen Protonation of Carbonyl Oxygen Decanoic Acid\n+ Amyl Alcohol->Protonation of\nCarbonyl Oxygen + H+ (catalyst) Nucleophilic Attack\nby Amyl Alcohol Nucleophilic Attack by Amyl Alcohol Protonation of\nCarbonyl Oxygen->Nucleophilic Attack\nby Amyl Alcohol Tetrahedral\nIntermediate Tetrahedral Intermediate Nucleophilic Attack\nby Amyl Alcohol->Tetrahedral\nIntermediate Proton Transfer Proton Transfer Tetrahedral\nIntermediate->Proton Transfer Elimination\nof Water Elimination of Water Proton Transfer->Elimination\nof Water - H2O Deprotonation Deprotonation Elimination\nof Water->Deprotonation - H+ This compound This compound Deprotonation->this compound

Fischer Esterification of this compound
Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one containing this compound.

Materials:

  • Control beverage sample

  • Beverage sample with a specific concentration of this compound

  • Sensory evaluation booths with controlled lighting and temperature

  • Coded tasting cups

  • Water and unsalted crackers for palate cleansing

  • Panel of at least 30 trained or consumer panelists

Procedure:

  • Prepare two sets of beverage samples: a control (A) and a test sample with this compound (B).

  • For each panelist, present three coded samples in a random order. Two samples will be identical (e.g., A, A, B or B, B, A).

  • Instruct the panelists to taste each sample from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Collect and analyze the data to determine if a statistically significant number of panelists correctly identified the odd sample.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_test Triangle Test cluster_analysis Data Analysis Control Beverage (A) Control Beverage (A) Present 3 Coded Samples\n(e.g., A, A, B) Present 3 Coded Samples (e.g., A, A, B) Control Beverage (A)->Present 3 Coded Samples\n(e.g., A, A, B) Test Beverage (B)\n(with this compound) Test Beverage (B) (with this compound) Test Beverage (B)\n(with this compound)->Present 3 Coded Samples\n(e.g., A, A, B) Panelist Tastes Samples Panelist Tastes Samples Present 3 Coded Samples\n(e.g., A, A, B)->Panelist Tastes Samples Identify Odd Sample Identify Odd Sample Panelist Tastes Samples->Identify Odd Sample Collect Responses Collect Responses Identify Odd Sample->Collect Responses Statistical Analysis Statistical Analysis Collect Responses->Statistical Analysis Determine Significance Determine Significance Statistical Analysis->Determine Significance

Sensory Evaluation Workflow: Triangle Test
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Confectionery Product

This protocol provides a method for the quantification of this compound in a hard candy matrix.

Materials:

  • Hard candy sample

  • Internal standard (e.g., methyl undecanoate)

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Grind a known weight of the hard candy sample.

    • Dissolve the ground candy in a specific volume of water.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane).

    • Add a known amount of internal standard to the organic extract.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final known volume.

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the components.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of this compound and the internal standard.

    • Create a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_quantification Quantification Grind Candy Grind Candy Dissolve in Water Dissolve in Water Grind Candy->Dissolve in Water Liquid-Liquid Extraction Liquid-Liquid Extraction Dissolve in Water->Liquid-Liquid Extraction Add Internal Standard Add Internal Standard Liquid-Liquid Extraction->Add Internal Standard Dry and Concentrate Dry and Concentrate Add Internal Standard->Dry and Concentrate Inject Sample Inject Sample Dry and Concentrate->Inject Sample GC Separation GC Separation Inject Sample->GC Separation MS Detection (SIM) MS Detection (SIM) GC Separation->MS Detection (SIM) Calculate Concentration Calculate Concentration MS Detection (SIM)->Calculate Concentration Create Calibration Curve Create Calibration Curve Create Calibration Curve->Calculate Concentration

References

Amyl decanoate as a biochemical reagent in life science

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a biochemical reagent for research purposes, a comprehensive review of publicly available scientific literature reveals a significant gap in knowledge regarding the specific applications and biological effects of amyl decanoate in life science research. While commercially available from various suppliers, detailed studies elucidating its mechanism of action, its role in cellular processes, or its potential as a modulator of signaling pathways are currently lacking.

This technical guide aims to provide a transparent overview of the existing information on this compound and its related compounds, highlighting the current limitations in providing an in-depth analysis of its use as a biochemical reagent.

Chemical and Physical Properties

This compound, also known as pentyl decanoate, is the ester formed from the condensation of decanoic acid and amyl alcohol. Its fundamental properties are summarized below.

PropertyValue
Synonyms Pentyl decanoate, n-Amyl n-decanoate, Decanoic acid amyl ester
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
Appearance Colorless liquid
CAS Number 5933-87-9

Current State of Research

Searches of prominent scientific databases have not yielded specific studies detailing the use of this compound in experimental life science applications. There is a notable absence of published research on its effects on cell lines, its interaction with specific proteins or enzymes, or its involvement in any signaling cascades. Consequently, no quantitative data, such as IC50 values or binding constants, can be provided.

Insights from Related Compounds

While direct research on this compound is scarce, some inferences can be drawn from studies on its constituent parts and its isomer, isothis compound.

Decanoic Acid: The fatty acid component, decanoic acid (capric acid), has been shown to possess certain biological activities. For instance, some research suggests that decanoic acid may play a role in modulating cellular signaling pathways, including those involved in metabolism and inflammation. However, it is crucial to note that the esterification of decanoic acid to form this compound significantly alters its chemical properties, and it cannot be assumed that this compound will exhibit the same biological effects.

Isothis compound: The isomer, isothis compound, is more extensively documented, primarily in the context of its use as a flavoring and fragrance agent. Toxicological data for isothis compound is more readily available, though it largely pertains to its safety in consumer products rather than its utility as a specific biochemical tool. Some studies on other isoamyl esters, such as isoamyl acetate, have suggested that they can be hydrolyzed by cellular enzymes to release isoamyl alcohol and the corresponding carboxylic acid. If this compound undergoes similar hydrolysis, its biological effects in a given system could potentially be attributed to the actions of amyl alcohol and decanoic acid.

The following diagram illustrates the potential hydrolytic breakdown of this compound, a common metabolic pathway for esters.

Amyl_Decanoate This compound Esterases Cellular Esterases Amyl_Decanoate->Esterases Decanoic_Acid Decanoic Acid Esterases->Decanoic_Acid Hydrolysis Amyl_Alcohol Amyl Alcohol Esterases->Amyl_Alcohol Hydrolysis cluster_in_vitro In Vitro Assessment cluster_downstream Downstream Analysis Cell_Culture Select and Culture Relevant Cell Line Treatment Treat Cells with This compound Cell_Culture->Treatment Cell_Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Cell_Viability Biochemical_Assays Perform Target-Specific Biochemical Assays Treatment->Biochemical_Assays Protein_Expression Analyze Protein Expression (e.g., Western Blot) Biochemical_Assays->Protein_Expression Gene_Expression Analyze Gene Expression (e.g., qPCR) Biochemical_Assays->Gene_Expression Signaling_Pathway Investigate Signaling Pathway Modulation Protein_Expression->Signaling_Pathway Gene_Expression->Signaling_Pathway

Research articles on enzymatic synthesis of Amyl decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyl decanoate, a fatty acid ester, is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries, prized for its characteristic fruity aroma. The enzymatic synthesis of such esters presents a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. Lipases, particularly immobilized formulations like Novozym® 435, have emerged as robust biocatalysts for these transformations, offering high yields and product purity under mild conditions. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Data Presentation: A Comparative Overview of Enzymatic Esterification

The following tables summarize quantitative data from various studies on the enzymatic synthesis of decanoate and other relevant esters. This data provides a comparative look at the impact of different enzymes, substrates, and reaction conditions on conversion yields and reaction times.

Table 1: Enzymatic Synthesis of Various Decanoate Esters

ProductEnzymeAcyl DonorAcyl AcceptorSolventTemp. (°C)Time (h)Conversion/YieldReference
Glucose MonodecanoateImmobilized Candida antarctica lipase B (iCalB)Decanoic AcidGlucoseHydrophobic Deep Eutectic Solvent4524>90%[1][2]
Glucose MonodecanoateImmobilized Candida antarctica lipase B (iCalB)Vinyl DecanoateGlucoseHydrophobic Deep Eutectic Solvent4524~95%[1][2]
Lauryl-choline chlorideImmobilized Candida antarctica lipase BLauric AcidCholine Chloride/GlucoseReactive Natural Deep Eutectic Solvent7072-[3]
Thiamphenicol DecanoateCandida antarctica lipase B (Novozym® 435)Vinyl Decanoate(-)-ThiamphenicolAcetonitrile20->99%[4]

Table 2: Optimization of Reaction Parameters for Ester Synthesis

Ester ProductParameter OptimizedEnzymeRange StudiedOptimal ConditionResultReference
Ethylene glycol oleateTemperatureCandida antarctica lipase (NS 88011)50-90 °C70 °C>99% conversion[5]
Ethylene glycol oleateSubstrate Molar Ratio (Acid:Alcohol)Candida antarctica lipase (NS 88011)1:1 - 1:31:2>99% conversion[5]
Ethylene glycol oleateEnzyme ConcentrationCandida antarctica lipase (NS 88011)0.6 - 1.0 wt%1.0 wt%>99% conversion[5]
Cetyl OctanoateTemperatureNovozym® 43535-75 °C63.7 °C99.5% yield[6]
Cetyl OctanoateEnzyme AmountNovozym® 4355-15 wt%11.2 wt%99.5% yield[6]
Thymol OctanoateSubstrate Molar Ratio (Thymol:Acid)Soluble Candida antarctica lipase B1:1 - 1:41:4~94% conversion[7]
Alkyl StearatesTemperatureCandida rugosa lipase40-60 °C->90% conversion[8]
Alkyl StearatesSubstrate Molar Ratio (Alcohol:Acid)Candida rugosa lipase5:1 - 15:1->90% conversion[8]

Experimental Protocols

This section details generalized methodologies for the enzymatic synthesis of this compound, derived from protocols for similar ester syntheses.

Materials and Equipment
  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435).

  • Substrates: Decanoic acid and Amyl alcohol (Pentanol).

  • Solvent (optional): n-hexane, tert-butanol, or a solvent-free system can be employed.

  • Reaction Vessel: Jacketed glass reactor with magnetic or overhead stirring.

  • Temperature Control: Circulating water bath.

  • Water Removal (optional): Molecular sieves (3Å or 4Å) or vacuum.

  • Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) for quantitative analysis.

General Procedure for Enzymatic Esterification
  • Reaction Setup: To a thermostated reaction vessel, add decanoic acid and amyl alcohol. If a solvent is used, add it at this stage. Common molar ratios of alcohol to acid range from 1:1 to 5:1 to shift the equilibrium towards product formation.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1% and 15% (w/w) of the total substrate weight.

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40°C and 70°C, with continuous stirring.

  • Water Removal: In esterification reactions, water is a byproduct. To drive the reaction to completion, water can be removed by adding molecular sieves to the reaction mixture or by applying a vacuum.

  • Monitoring the Reaction: Withdraw aliquots of the reaction mixture at regular intervals. Analyze the samples by GC-FID to determine the conversion of the limiting substrate (typically decanoic acid) and the formation of this compound.

  • Reaction Termination and Product Isolation: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. The product, this compound, can be purified from the reaction mixture by distillation or chromatography if necessary.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes in the enzymatic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification substrates Substrates (Decanoic Acid, Amyl Alcohol) reactor Thermostated Reactor substrates->reactor enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reactor solvent Solvent (Optional) solvent->reactor conditions Controlled Conditions (Temperature, Stirring) reactor->conditions water_removal Water Removal (Molecular Sieves/Vacuum) reactor->water_removal sampling Reaction Sampling reactor->sampling filtration Enzyme Filtration & Reuse reactor->filtration gc_analysis GC-FID Analysis sampling->gc_analysis gc_analysis->reactor Monitor Conversion filtration->enzyme Recycle purification Product Purification (Distillation/Chromatography) filtration->purification final_product This compound purification->final_product

Fig. 1: Experimental workflow for enzymatic synthesis of this compound.

ping_pong_mechanism E E (Lipase) E_RCOOH E-RCOOH (Michaelis Complex) E:f0->E_RCOOH:f0 + RCOOH (Decanoic Acid) E_acyl E-Acyl (Acyl-Enzyme Intermediate) E_RCOOH:f0->E_acyl:f0 - H2O E_R_OH E-Acyl-R'OH (Ternary Complex) E_acyl:f0->E_R_OH:f0 + R'OH (Amyl Alcohol) E_RCOOR E-RCOOR' (Product Complex) E_R_OH:f0->E_RCOOR:f0 E_RCOOR:f0->E:f0 - RCOOR' (this compound)

Fig. 2: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using immobilized lipases offers a highly efficient, selective, and environmentally friendly route to this valuable flavor and fragrance compound. By carefully selecting the enzyme and optimizing reaction parameters such as temperature, substrate molar ratio, and water removal, high conversion rates can be achieved. The provided data and protocols serve as a comprehensive guide for researchers and professionals in the field to develop robust and scalable biocatalytic processes for the production of this compound and other high-value esters. The reusability of immobilized enzymes further enhances the economic viability of this green technology.

References

Amyl decanoate and its role as a fruity flavor compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amyl Decanoate as a Fruity Flavor Compound

Abstract

This compound, also known as pentyl decanoate, is a fatty acid ester recognized for its significant contribution to the flavor and fragrance industry.[1] Characterized by a distinct fruity aroma, it is a key component in the formulation of flavors that mimic natural fruits such as banana, pear, and apple, and is also used to create complex notes in cognac and wine-like scents.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, sensory profile, natural occurrence, and synthesis of this compound. Detailed experimental protocols for both chemical and enzymatic synthesis are presented, alongside workflows for its analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, chemistry, and drug development who require a detailed understanding of this important flavor compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid ester.[4][5] It is soluble in alcohol and other organic solvents but is generally insoluble in water.[1][5] Its chemical identifiers and physical properties are summarized in Table 1. The data presented often refers to this compound or its closely related and commercially significant isomer, isothis compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₃₀O₂[4][6]
Molecular Weight 242.40 g/mol [4][6][7]
CAS Number 5933-87-9 (this compound), 2306-91-4 (Isothis compound)[4][8]
Synonyms Pentyl decanoate, Decanoic acid amyl ester, Amyl caprate[1][4]
Appearance Colorless to almost colorless clear liquid[4][5][]
Specific Gravity 0.857 - 0.862 @ 20°C[1]
Refractive Index 1.430 - 1.434 @ 20°C[1]
Boiling Point 167°C @ 20 mmHg; 286-287°C @ 760 mmHg[1][3][5]
Flash Point > 100°C (> 212°F)[1][10]
Solubility Soluble in alcohol; Insoluble in water[1][5][10]
Purity (by GC) >93% - 97%[4][5]

Odor and Flavor Profile

The sensory characteristics of this compound are central to its application. It is primarily described as having a fruity odor, with additional complex notes.[1][2] The isomer isothis compound, which is widely used, possesses a waxy, fruity profile with distinct banana and sweet notes, complemented by green and cognac-like undertones.[3][10] This profile makes it a versatile ingredient in creating fruit flavorings for beverages, confectionery, and dairy products.[11]

Table 2: Sensory Descriptors for this compound and Isothis compound

CompoundTypeDescriptorsReference(s)
This compoundOdorFruity, cognac, winey[1][2]
Isothis compoundOdorWaxy, banana, fruity, sweet, cognac, green, dirty green nuance[3][5][10]
Isothis compoundFlavorWaxy, fruity, banana, green, creamy, cheesy, fatty[3]
Isothis compoundOdorFruity (78%), Oily (76%), Winey (68%), Fatty (63%), Cognac (59%)[8]

Natural Occurrence and Applications

While primarily synthesized for commercial use, related esters like isothis compound are found naturally in a variety of fermented beverages and fruits. Its presence contributes to the characteristic aroma of these products.

Table 3: Natural Occurrence of Isothis compound

SourceReference(s)
Apple[3][10]
Banana[3][10]
Beer[3][10]
Brandy[3][10]
Cognac[3][10]
Wine[3][10]
Pork[3]

Industrially, this compound is classified as a flavoring agent and is used extensively in the food industry to impart fruity and tropical notes.[11][12] It is also utilized as a fragrance component in cosmetics and other consumer products.[]

Synthesis of this compound

This compound is typically produced through the esterification of decanoic acid with amyl alcohol. This can be achieved via traditional chemical catalysis or through enzymatic processes.

Chemical Synthesis: Fischer Esterification

Fischer-Speier esterification is a common method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

G cluster_reactants cluster_products Decanoic_Acid Decanoic Acid CH₃(CH₂)₈COOH Amyl_Alcohol Amyl Alcohol CH₃(CH₂)₄OH Catalyst H₂SO₄ (catalyst) Heat Amyl_Alcohol->Catalyst Plus1 + Amyl_Decanoate This compound CH₃(CH₂)₈COO(CH₂)₄CH₃ Water Water H₂O Plus2 + Catalyst->Amyl_Decanoate

Caption: Fischer esterification of decanoic acid and amyl alcohol.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from a general procedure for ester synthesis.[13]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add decanoic acid (1.0 eq), amyl alcohol (1.1 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 16-18 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation to obtain the final, high-purity ester.[13]

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative, operating under milder conditions. Cutinases and lipases are effective catalysts for this transformation.

G A Substrate Preparation (Decanoic Acid & Isoamyl Alcohol in Cyclohexane) C Esterification Reaction (Add Immobilized Enzyme & Molecular Sieves to Substrates) A->C B Enzyme Immobilization (Rhodococcus cutinase on Methacrylate Beads) B->C D Incubation (30°C, 210 rpm, 5 hours) C->D E Reaction Termination (Enzyme removal via filtration) D->E F Product Analysis (HPLC Analysis of Reaction Solution) E->F

Caption: Workflow for the enzymatic synthesis of isothis compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the synthesis of isoamyl fatty acid esters using a bacterial cutinase.[14]

  • Enzyme Preparation: Immobilize Rhodococcus cutinase (Rcut) on methacrylate divinylbenzene beads.[14]

  • Reaction Mixture: In a sealed vial, prepare a 5 mL reaction mixture containing:

    • Isoamyl alcohol (100 mM)

    • Decanoic acid (100 mM)

    • Cyclohexane (as solvent)

    • Immobilized Rcut (e.g., 70 mg)

    • Molecular sieves (e.g., 100 mg) to remove the water byproduct and drive the reaction forward.[14]

  • Incubation: Place the vial in a shaking incubator at 30°C with agitation at 210 rpm for 5 hours.[14]

  • Enzyme Reuse: The immobilized enzyme can be recovered by filtration, washed with solvent, and reused for subsequent batches. The activity was reported to be maintained for at least six cycles.[14]

  • Analysis: Monitor the synthesis of isothis compound by taking aliquots from the reaction mixture and analyzing them via High-Performance Liquid Chromatography (HPLC).[14]

Analytical Workflows

Purity Assessment: Gas Chromatography (GC)

The purity of synthesized this compound is typically determined using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A known concentration of the sample is injected into the GC, and the resulting peak area is compared against a standard to quantify its purity. Commercial suppliers often list purity as >93.0% (GC).[4]

Sensory Evaluation

A structured sensory evaluation is required to characterize the flavor and aroma profile of this compound and ensure it meets quality standards for its intended application.

G A Panelist Selection & Training B Sample Preparation (Dilution in appropriate solvent, blinding, and randomization) A->B C Sensory Evaluation (Olfactory and/or gustatory assessment in controlled booths) B->C D Data Collection (Rating of sensory attributes on a standardized scale) C->D E Statistical Analysis & Interpretation D->E

Caption: A generalized workflow for sensory evaluation.

Experimental Protocol: Sensory Evaluation

  • Panelist Selection: Recruit 8-12 trained panelists with demonstrated ability to discriminate and describe aroma and flavor attributes.

  • Sample Preparation: Prepare solutions of this compound at various concentrations (e.g., parts per million) in a neutral solvent (e.g., propylene glycol for flavor, ethanol for aroma). Samples should be presented in coded, identical containers to prevent bias.

  • Evaluation Procedure: Conduct the evaluation in a sensory analysis laboratory with controlled lighting and air circulation. Panelists assess the samples and rate the intensity of key descriptors (e.g., fruity, waxy, banana, sweet) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

  • Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the sensory space.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Amyl decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Amyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester known for its characteristic fruity and wine-like aroma, finds applications in the food, fragrance, and pharmaceutical industries. The methodology presented herein provides a robust framework for the analysis of this compound in various matrices, ensuring high sensitivity and selectivity. This document outlines sample preparation, detailed instrument parameters, and data analysis procedures.

Introduction

This compound (also known as isothis compound or 3-methylbutyl decanoate) is a fatty acid ester that contributes to the sensory profile of many fruits and fermented beverages. Its accurate and reliable quantification is essential for quality control in the food and beverage industry, fragrance formulation, and in the study of flavor chemistry. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and definitive compound identification based on mass spectral data. This application note provides a complete workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the preparation of a liquid sample for GC-MS analysis. The complexity of the sample matrix will dictate the extent of cleanup required.

Materials:

  • This compound standard (≥97% purity)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials (2 mL) with caps

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 100 mg of this compound standard and dissolve it in hexane in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to create a calibration curve. A typical concentration range would be 1 µg/mL to 100 µg/mL.

  • Sample Extraction (for liquid matrices):

    • For samples with a high water content, a liquid-liquid extraction (LLE) is recommended.

    • To 5 mL of the liquid sample, add 5 mL of hexane.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

  • Final Sample Preparation: Transfer the prepared standards and extracted samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for different GC-MS systems.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Solvent Delay 3 minutes

Data Presentation

Quantitative data for this compound obtained under the specified conditions are summarized in the table below.

Parameter Value Reference
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.4 g/mol [1]
CAS Number 2306-91-4[1]
Retention Time (on DB-5ms or similar non-polar column) Approximately 15-17 minutes (dependent on specific system)
Kovats Retention Index (Standard non-polar) 1615 - 1633[1]
Kovats Retention Index (Standard polar) 1851 - 1871[1]
Limit of Detection (LOD) Estimated to be in the low µg/L range[2]
Limit of Quantification (LOQ) Estimated to be in the mid-to-high µg/L range[2]

Mass Spectral Data (Electron Ionization)

The mass spectrum of this compound is characterized by a series of fragment ions. The most abundant ions are listed below.

m/z Relative Intensity (%) Proposed Fragment Ion
70100[C₅H₁₀]⁺ (from McLafferty rearrangement of the isoamyl group)
43~45[C₃H₇]⁺
71~39[C₅H₁₁]⁺
55~23[C₄H₇]⁺
41~22[C₃H₅]⁺
155~5[CH₃(CH₂)₈CO]⁺ (Acylium ion)

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample stock Prepare Stock Standard start->stock extract Liquid-Liquid Extraction start->extract working Prepare Working Standards stock->working vial Transfer to Autosampler Vial working->vial dry Dry Extract extract->dry dry->vial gcms GC-MS System vial->gcms Injection separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram integrate Peak Integration chromatogram->integrate identify Compound Identification integrate->identify quantify Quantification integrate->quantify report Generate Report identify->report quantify->report

References

Application Note: Quantitative Analysis of Amyl Decanoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amyl decanoate, an ester known for its fruity and wine-like aroma, is a significant component in the flavor, fragrance, and cosmetic industries.[1] Its accurate quantification in complex matrices such as cosmetics, food products, and pharmaceutical formulations is crucial for quality control, formulation development, and safety assessment. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), addressing sample preparation, instrumental analysis, and method validation.

Analytical Methods

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.[2] GC-MS is generally preferred for volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2][3] HPLC is a versatile alternative, particularly suitable for less volatile or thermally labile compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and definitive identification of analytes, making it a robust method for quantifying this compound in complex mixtures.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis of a wide range of compounds. For esters like this compound that may lack a strong chromophore, UV detection at low wavelengths or derivatization might be necessary.[2] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide high sensitivity and selectivity without the need for derivatization.[4]

Experimental Protocols

Sample Preparation

The complexity of the sample matrix dictates the extent of sample preparation required. The goal is to extract this compound and remove interfering components.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Creams

This protocol is adapted from general methods for cosmetic sample preparation.[5][6]

  • Sample Weighing: Accurately weigh 1.0 g of the cosmetic cream into a 15 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 5 mL of hexane to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the hexane layer.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clear separation of the hexane layer from the cream matrix.

  • Collection: Carefully transfer the upper hexane layer to a clean autosampler vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a final autosampler vial for GC-MS or HPLC analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a general approach for cleaning up aqueous samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 5 mL of the aqueous sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol (90:10 v/v) solution to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of acetonitrile into a collection tube.

  • Final Preparation: The eluted sample is ready for direct injection into the HPLC or can be evaporated and reconstituted in a suitable solvent for GC-MS.

GC-MS Protocol

This protocol is based on established methods for the analysis of fatty acid methyl esters (FAMEs).[2][7]

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.[7]

  • Column: A polar capillary column such as a DB-WAX or HP-88 is suitable for FAME analysis.[7]

  • Injector Temperature: 250 °C.[7]

  • Injection Volume: 1 µL.[7]

  • Split Ratio: 50:1.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.[2]

    • Ramp to 240°C at a rate of 5°C/min.[2]

    • Hold at 240°C for 5 minutes.[2]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[7]

    • Quadrupole Temperature: 150 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Scan Range: m/z 40-500.[7]

HPLC Protocol

This protocol is adapted from a reverse-phase HPLC method for isothis compound.[8]

  • Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer.[2]

  • Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4][8]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For MS compatibility, 0.1% formic acid can be added to both solvents.[4][8]

  • Gradient Elution:

    • 0-1 min: 5% MeCN

    • 1-5 min: Gradient to 95% MeCN

    • 5-6 min: Hold at 95% MeCN

    • 6-6.1 min: Return to 5% MeCN

    • 6.1-8 min: Hold at 5% MeCN

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

  • Detection: UV detection at 210 nm or by mass spectrometry.

Data Presentation

The following tables summarize the typical performance data for the quantitative analysis of esters similar to this compound using GC-MS and HPLC.[4]

Table 1: GC-MS Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantification (LOQ)0.03 - 1.5 µg/mL
Accuracy (Recovery %)90 - 110%
Precision (RSD %)< 5%

Table 2: HPLC-UV/MS Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 30 µg/L (MS)
Limit of Quantification (LOQ)0.003 - 0.72 µg/L (MS)
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 10%

Visualizations

Experimental Workflow

The general workflow for the quantitative analysis of this compound in a complex mixture is depicted below.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Complex Mixture Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Filtration / Concentration Extraction->Cleanup Analysis GC-MS or HPLC Analysis Cleanup->Analysis Inject Integration Peak Integration Analysis->Integration Raw Data Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Quantitative Result Quantification->Result

Caption: Workflow for this compound Analysis.

Logical Relationship of Validation Parameters

The relationship between key analytical method validation parameters is illustrated in the following diagram.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Method Validation Parameters.

References

Application Note & Protocol: Enzymatic Esterification of Amyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl decanoate is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. The enzymatic synthesis of this ester using lipases presents a green and highly specific alternative to traditional chemical methods. This approach offers mild reaction conditions, reduced by-product formation, and the potential for catalyst reuse, aligning with the principles of sustainable chemistry. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are effective biocatalysts for esterification reactions, particularly in non-aqueous or solvent-free systems. The immobilization of lipases on solid supports further enhances their stability and simplifies downstream processing, making the enzymatic route an economically viable option. This document provides a comprehensive protocol for the enzymatic synthesis of this compound.

Key Materials and Equipment

  • Enzymes: Commercially available immobilized lipases such as:

    • Novozym® 435 (Lipase B from Candida antarctica)

    • Lipozyme® TL IM (from Thermomyces lanuginosus)

    • Lipozyme® RM IM (from Rhizomucor miehei)

  • Substrates:

    • Amyl alcohol (Pentanol)

    • Decanoic acid

  • Solvents (optional):

    • n-Hexane

    • n-Heptane

    • tert-Butanol

    • A solvent-free system can also be employed.

  • Equipment:

    • Shaking incubator or magnetic stirrer with temperature control

    • Reaction vessels (e.g., screw-capped flasks)

    • Analytical equipment (Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

    • Rotary evaporator

    • Filtration apparatus

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific lipase used.

  • Reaction Setup:

    • In a screw-capped flask, combine amyl alcohol and decanoic acid. A typical starting molar ratio is 1:1. The use of an excess of one substrate, often the alcohol, can shift the equilibrium towards product formation.[1][2]

    • If using a solvent, add the desired volume of an organic solvent like n-hexane or n-heptane. Solvents with a high log P value are generally preferred as they support high enzyme activity.[1][2]

    • Add the immobilized lipase to the reaction mixture. The enzyme concentration can range from 1% to 10% (w/w) of the total substrate mass.[3][4]

  • Incubation:

    • Place the reaction vessel in a shaking incubator or on a magnetic stirrer with controlled temperature. A typical temperature range for lipase-catalyzed esterification is 30°C to 60°C.[3][5][6]

    • Incubate the reaction mixture for a specified duration, typically ranging from 4 to 48 hours. The reaction progress should be monitored periodically.

  • Reaction Monitoring:

    • Withdraw small aliquots of the reaction mixture at regular intervals.

    • Analyze the samples using GC or HPLC to determine the concentration of this compound and the remaining substrates. This allows for the calculation of the conversion rate.

  • Product Recovery:

    • After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration.

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

  • Enzyme Reusability:

    • Wash the recovered immobilized lipase with a suitable solvent (e.g., the one used in the reaction) to remove any adsorbed substrates and products.

    • Dry the lipase under vacuum before reusing it in subsequent batches. Immobilized lipases can often be reused for multiple cycles with minimal loss of activity.[1][2][7]

Data Presentation

The efficiency of enzymatic esterification is influenced by several factors. The following tables summarize typical ranges for key reaction parameters based on the synthesis of similar amyl esters.

Table 1: Effect of Reaction Parameters on Ester Synthesis

ParameterTypical RangeObservationReference
Temperature 30 - 60 °CHigher temperatures can increase the reaction rate, but may also lead to enzyme denaturation. The optimal temperature depends on the specific lipase.[3][5][6]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 3:1An excess of alcohol can increase the conversion rate by shifting the reaction equilibrium.[1][2]
Enzyme Concentration 1 - 10% (w/w)Higher enzyme concentrations generally lead to faster reaction rates, but also increase the cost.[3][4]
Solvent n-Hexane, n-Heptane, Solvent-freeNon-polar solvents are generally preferred. Solvent-free systems are more environmentally friendly.[1][5][8]

Table 2: Performance of Different Immobilized Lipases in Ester Synthesis

Immobilized LipaseSource OrganismTypical Conversion RateReference
Novozym® 435Candida antarctica lipase B>90%[6][8]
Lipozyme® TL IMThermomyces lanuginosus80-95%[8][9][10]
Lipozyme® RM IMRhizomucor miehei70-90%[1][2][8]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_reuse Enzyme Recycling substrates Mix Amyl Alcohol & Decanoic Acid solvent Add Solvent (Optional) substrates->solvent enzyme Add Immobilized Lipase solvent->enzyme incubation Incubate with Shaking & Temp. Control enzyme->incubation monitoring Monitor Reaction (GC/HPLC) incubation->monitoring monitoring->incubation Continue until desired conversion filtration Filter to Recover Immobilized Lipase monitoring->filtration Reaction Complete evaporation Solvent Evaporation (If Applicable) filtration->evaporation wash Wash Recovered Lipase filtration->wash purification Product Purification (Optional) evaporation->purification final_product This compound purification->final_product dry Dry Lipase wash->dry reuse Reuse in New Batch dry->reuse G substrates Amyl Alcohol (C5H11OH) Decanoic Acid (C9H19COOH) enzyme Immobilized Lipase substrates->enzyme + products This compound (C9H19COOC5H11) Water (H2O) enzyme->products Esterification

References

Application Notes & Protocols: Amyl Decanoate as a Standard for Flavor Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl decanoate is an ester recognized for its characteristic fruity, waxy, and slightly floral aroma, often associated with notes of cognac and wine.[1][2] Its consistent and well-defined organoleptic properties make it an excellent candidate for use as a standard in flavor profiling studies. In sensory science and food chemistry, reference standards are crucial for calibrating analytical instruments, training sensory panels, and ensuring the reproducibility of results. This document provides detailed application notes and protocols for the utilization of this compound as a flavor standard in both instrumental and sensory analysis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application as a standard.

PropertyValueReference
Synonyms Amyl caprate, Pentyl decanoate[3]
CAS Number 5933-87-9[3]
Molecular Formula C15H30O2[3]
Molecular Weight 242.40 g/mol [3]
Appearance Colorless clear liquid (estimated)[3]
Odor Profile Fruity, cognac, winey[1][2]
Specific Gravity 0.857 - 0.862 @ 20°C[1]
Refractive Index 1.430 - 1.434 @ 20°C[1]
Boiling Point 167°C @ 20 mmHg[1]
Flash Point >100°C[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be used as a calibration standard for the quantification of esters in various matrices, such as beverages and food products. The following is a generalized protocol that can be adapted based on the specific matrix and instrumentation.

Experimental Protocol: Quantification of this compound

Objective: To quantify the concentration of this compound in a liquid sample using an internal standard method with GC-MS.

Materials:

  • This compound (analytical standard grade)

  • Internal Standard (IS), e.g., Methyl nonanoate or a suitable deuterated analog

  • Solvent (e.g., ethanol, dichloromethane)

  • Sample vials (20 mL) with PTFE/silicone septa

  • Micropipettes

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS) or liquid-liquid extraction apparatus

Procedure:

2.1.1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

  • Perform serial dilutions to create a set of calibration standards with concentrations ranging from the expected sample concentration (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Spike each calibration standard and the samples with a known concentration of the internal standard.

2.1.2. Sample Preparation (Choose one method):

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Pipette a known volume of the sample (e.g., 5 mL) into a 20 mL sample vial.

    • Add a known amount of the internal standard solution.

    • If necessary, add salt (e.g., 1g of NaCl) to increase the ionic strength and promote analyte partitioning into the headspace.

    • Seal the vial and place it in a temperature-controlled autosampler.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 min at 40°C) to allow for the adsorption of volatile compounds.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

  • Liquid-Liquid Extraction (LLE):

    • Mix a known volume of the sample with an equal volume of a suitable extraction solvent (e.g., dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.

    • Carefully collect the organic layer containing the extracted esters.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume if necessary.

    • Inject a known volume (e.g., 1 µL) into the GC-MS.

2.1.3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Oven Program: 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: m/z 40-400

2.1.4. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Expected Quantitative Data

The following table provides an example of a calibration curve for the quantification of this compound.

Concentration of this compound (mg/L)Peak Area of this compoundPeak Area of Internal StandardArea Ratio (this compound/IS)
0.115,000100,0000.15
0.578,000102,0000.76
1.0155,000101,0001.53
5.0800,000103,0007.77
10.01,650,000102,50016.10

Sensory Analysis Protocols

This compound serves as an excellent reference standard for training sensory panels to recognize and scale fruity and waxy aromas.

Experimental Protocol: Descriptive Sensory Analysis

Objective: To train a sensory panel to identify and quantify the aroma attributes of this compound.

Materials:

  • This compound

  • Odor-free solvent (e.g., mineral oil or propylene glycol)

  • Glass sniffing jars with lids

  • Cotton balls or filter paper

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or paper ballots

Procedure:

  • Panelist Selection: Recruit 8-12 individuals with good sensory acuity and the ability to articulate sensory perceptions.

  • Standard Preparation: Prepare a series of dilutions of this compound in the chosen solvent at varying concentrations (e.g., 0.1%, 1%, 5% v/v).

  • Training Sessions:

    • In the first session, present the panelists with a high-concentration standard of this compound to familiarize them with its characteristic aroma.

    • Generate a list of descriptive terms for the aroma through group discussion (e.g., fruity, pear, apple, waxy, cognac-like).

    • In subsequent sessions, present the different concentrations of this compound to the panelists in a randomized order.

    • Train the panelists to rate the intensity of each descriptive attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Collection and Analysis:

    • Conduct formal evaluations where panelists rate the intensity of the agreed-upon attributes for each sample.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to assess panelist performance and product differences.

Experimental Protocol: Sensory Threshold Determination

Objective: To determine the detection and recognition thresholds of this compound in a specific matrix (e.g., water, ethanol/water solution).

Materials:

  • This compound

  • The desired matrix for evaluation

  • Glassware for serial dilutions

  • Sensory evaluation booths

Procedure:

  • Series Preparation: Prepare a series of ascending concentrations of this compound in the chosen matrix. The concentration steps should be small, especially around the expected threshold.

  • Triangle Test:

    • Present panelists with three samples, two of which are the blank matrix and one contains a low concentration of this compound.

    • Ask the panelists to identify the different sample.

    • The detection threshold is typically defined as the concentration at which a statistically significant proportion of the panel can correctly identify the odd sample.

  • Recognition Threshold:

    • Present panelists with a series of increasing concentrations of this compound.

    • For each concentration, ask the panelists to describe the perceived aroma.

    • The recognition threshold is the lowest concentration at which a significant majority of the panel can correctly identify the characteristic aroma of this compound.

Visualizations

Experimental Workflow for Flavor Profiling

FlavorProfilingWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard This compound Standard Preparation GCMS Quantitative Analysis (GC-MS) Standard->GCMS Calibration Sensory Sensory Analysis (Descriptive & Threshold) Standard->Sensory Reference Sample Sample Preparation (e.g., Beverage) Sample->GCMS Sample->Sensory QuantData Quantitative Data (Concentration) GCMS->QuantData SensoryData Sensory Data (Intensity Ratings) Sensory->SensoryData Correlation Correlation Analysis QuantData->Correlation SensoryData->Correlation Profile Profile Correlation->Profile Flavor Profile Generation

Caption: Workflow for flavor profiling using this compound as a standard.

Logical Relationship in Sensory Panel Training

SensoryTraining cluster_training Sensory Panel Training Stages A Panelist Selection B Introduction to This compound Standard A->B C Descriptor Generation B->C D Intensity Scaling Training C->D E Validation and Performance Monitoring D->E

Caption: Stages of sensory panel training with this compound as a reference.

References

Application Notes and Protocols: Amyl Decanoate in Food-Grade Flavorings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl decanoate, also known as isothis compound or isopentyl decanoate, is a fatty acid ester that possesses a characteristic fruity and waxy aroma, often with notes of banana and cognac. Its pleasant and versatile sensory profile makes it a valuable component in the development of food-grade flavorings. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of flavor systems for various food and beverage products.

Sensory Profile and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C15H30O2. Its organoleptic properties are key to its application in flavorings.

Table 1: Sensory Descriptors of this compound

AttributeDescriptor
Odor Waxy, fruity, banana, sweet, cognac, green
Taste Waxy, fruity, banana, green, creamy, cheesy, fatty

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 242.40 g/mol
Boiling Point 286-287 °C at 760 mmHg
Flash Point >100 °C
Solubility Soluble in alcohol; very slightly soluble in water
Appearance Colorless clear liquid
Assay 97.00 to 100.00%

Note: Some values are approximate and can vary based on purity and measurement conditions.

Natural Occurrence

This compound is a naturally occurring ester found in a variety of fruits and fermented beverages, which supports its use in "natural" flavor formulations.

Table 3: Natural Sources of this compound

Food/Beverage
Apple
Banana
Beer
Brandy
Cognac
Wine

Applications in Food Flavorings

This compound is a versatile flavoring ingredient used to impart or enhance fruity and sweet notes in a wide range of food products. Its waxy and slightly fatty character can also contribute to a richer mouthfeel.

Table 4: Recommended Usage Levels of this compound in Food Categories

Food CategoryTypical Use Level (ppm)
Beverages (non-alcoholic)5 - 20
Alcoholic Beverages10 - 50
Baked Goods10 - 50
Confectionery & Frostings10 - 60
Dairy Products (ice cream, yogurt)8 - 30
Fruit Preserves & Jams7 - 35
Gelatins & Puddings5 - 25

Disclaimer: These are illustrative ranges. Formulators should conduct their own sensory testing to determine the optimal concentration for their specific product matrix and desired flavor profile.

Experimental Protocols

Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if the addition of this compound to a food matrix at a specific concentration creates a perceivable sensory difference compared to a control.

Materials:

  • Control sample (without this compound)

  • Test sample (with a defined concentration of this compound)

  • Identical, opaque sample cups labeled with random 3-digit codes

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

  • A quiet, odor-free testing environment with controlled lighting and temperature

Procedure:

  • Sample Preparation: Prepare the control and test samples. For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized and balanced across all panelists.

  • Panelist Instructions: Instruct each panelist to taste the samples from left to right. They are to identify the "odd" or "different" sample. Panelists should cleanse their palate with water and crackers between samples.

  • Data Collection: Record the number of correct and incorrect identifications.

  • Data Analysis: Analyze the results using a statistical table for triangle tests (based on the chi-squared distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a descriptive method used to identify and quantify the sensory attributes of a product.

Objective: To create a detailed sensory profile of a food product containing this compound.

Materials:

  • Food samples with varying concentrations of this compound

  • Reference standards for specific aroma and taste attributes (e.g., banana, waxy, sweet)

  • A panel of 8-12 highly trained sensory panelists

  • Sensory booths with controlled environmental conditions

  • Data collection software or paper ballots with unstructured line scales

Procedure:

  • Panelist Training: Train the panelists to identify and score the intensity of relevant sensory attributes (e.g., "banana aroma," "waxy mouthfeel," "sweetness"). This involves exposure to reference standards and practice sessions with the product.

  • Vocabulary Development: The panel collaboratively develops a lexicon of descriptive terms for the product.

  • Sample Evaluation: Panelists independently evaluate the coded samples and rate the intensity of each attribute on an unstructured line scale (e.g., a 15 cm line anchored with "low" and "high").

  • Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results can be visualized using spider web or radar plots.

Flavor Development and Safety Assessment Workflow

The development of a new food flavoring and its subsequent safety evaluation follows a structured process.

Flavor_Development_Workflow concept Flavor Concept & Target Profile ingredient_sourcing Ingredient Sourcing (this compound) concept->ingredient_sourcing formulation Flavor Formulation & Blending ingredient_sourcing->formulation application_testing Application Testing in Food Matrix formulation->application_testing sensory_eval Sensory Evaluation (Triangle, QDA) application_testing->sensory_eval iteration Iteration & Refinement sensory_eval->iteration iteration->formulation Refine stability Stability Testing (Shelf-life) iteration->stability Finalize safety_assessment Safety Assessment stability->safety_assessment lit_review Literature Review & Toxicology Data safety_assessment->lit_review exposure Exposure Assessment (Intake Calculation) safety_assessment->exposure gras_dossier GRAS Dossier Preparation lit_review->gras_dossier exposure->gras_dossier expert_panel Expert Panel Review gras_dossier->expert_panel fda_notification FDA GRAS Notification (Voluntary) expert_panel->fda_notification commercialization Commercialization expert_panel->commercialization fda_notification->commercialization

Caption: Flavor Development and GRAS Notification Workflow.

The safety of a flavoring agent like this compound for its intended use in food is established through a "Generally Recognized as Safe" (GRAS) determination. This process involves a comprehensive safety assessment, including a review of toxicological data and an estimation of dietary exposure. While a voluntary notification can be submitted to the FDA, the GRAS status can also be self-affirmed by a panel of qualified experts.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell in the brain.

Olfactory_Signaling_Pathway odorant Odorant Molecule (this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase atp_camp ATP -> cAMP adenylyl_cyclase->atp_camp ion_channel cAMP-gated Ion Channel Opens atp_camp->ion_channel influx Na+ and Ca2+ Influx ion_channel->influx depolarization Membrane Depolarization influx->depolarization action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb

Caption: Generalized Olfactory Transduction Cascade.

This diagram illustrates the general mechanism of odor perception, which is initiated by the binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron. This event triggers a cascade that ultimately leads to the generation of an electrical signal that is transmitted to the brain.

Conclusion

This compound is a valuable ester for creating fruity and sweet flavor profiles in a variety of food and beverage applications. Its natural occurrence and well-defined sensory characteristics make it a versatile tool for flavor chemists. By employing systematic sensory evaluation methodologies and adhering to established safety assessment workflows, researchers and product developers can effectively and safely incorporate this compound into innovative and appealing food-grade flavorings.

Application Notes and Protocols for Amyl Decanoate Synthesis Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl decanoate is an ester known for its characteristic fruity and floral aroma, finding applications in the food, fragrance, and pharmaceutical industries. The enzymatic synthesis of such flavor esters using immobilized lipases presents a green and efficient alternative to traditional chemical methods. This approach offers high specificity, mild reaction conditions, and the potential for catalyst reuse, which aligns with the principles of sustainable chemistry.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are highly effective biocatalysts for esterification reactions in non-aqueous or solvent-free systems. Their immobilization on solid supports enhances their stability, simplifies the purification of the final product, and allows for the repeated use of the biocatalyst, thereby improving the economic feasibility of the process. This document provides detailed protocols for the immobilization of lipase and the subsequent synthesis of this compound.

Materials and Equipment

Enzymes:

  • Commercially available immobilized lipases such as Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)[1][2], Lipozyme® TL IM (from Thermomyces lanuginosus), or Lipozyme® RM IM (from Rhizomucor miehei).

  • Alternatively, free lipase (e.g., from Candida rugosa) for in-house immobilization.

Substrates:

  • Decanoic acid (Capric acid)

  • Amyl alcohol (Pentanol)

Reagents for Immobilization (for in-house preparation):

  • Support material (e.g., macroporous acrylic resin, celite, silica gel)

  • Glutaraldehyde (for covalent attachment)

  • Phosphate buffer (for pH control during immobilization)

Solvents (Optional):

  • n-Hexane or n-heptane (for reaction medium, though solvent-free systems are preferred)

  • Ethanol and acetone (for washing and enzyme recovery)

Equipment:

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessels (e.g., screw-capped flasks or a batch reactor)

  • Analytical equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC)

  • Filtration apparatus

  • Rotary evaporator (for solvent removal)

  • pH meter

Experimental Protocols

Protocol 1: Immobilization of Lipase (Example: Covalent Attachment on Silica Gel)

This protocol describes a general method for the covalent immobilization of lipase, which can enhance enzyme stability and prevent leaching.

  • Support Activation:

    • Treat silica gel with a 1% (v/v) solution of γ-aminopropyltriethoxysilane in acetone to introduce amino groups.

    • Wash the silanized silica gel thoroughly with distilled water to remove excess silane.

    • Activate the amino groups by treating the support with a 2.5% (v/v) solution of glutaraldehyde in a phosphate buffer (pH 7.0) for 2 hours at room temperature.

    • Wash the activated support extensively with distilled water to remove unbound glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of lipase (e.g., from Candida rugosa) in a phosphate buffer (pH 7.0).

    • Add the activated silica gel to the lipase solution.

    • Gently stir the mixture for a specified duration (e.g., 3-4 hours) at a controlled temperature (e.g., 25°C).

    • After immobilization, separate the immobilized lipase by filtration.

  • Washing and Storage:

    • Wash the immobilized lipase with the phosphate buffer to remove any unbound enzyme.

    • Perform a final wash with distilled water.

    • Dry the immobilized lipase under vacuum or in a desiccator.

    • Store the prepared biocatalyst at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound using immobilized lipase in a solvent-free system. The conditions provided are a general guideline and should be optimized for the specific lipase used.

  • Reaction Setup:

    • In a screw-capped flask, combine decanoic acid and amyl alcohol. The molar ratio of the substrates should be optimized; a common starting point is a 1:1 or a slight excess of the alcohol (e.g., 1:1.5 acid to alcohol).

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 5% to 15% (w/w) of the total substrate weight.

  • Incubation:

    • Securely cap the flask and place it in a shaking incubator.

    • Set the desired reaction temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm). The optimal temperature is dependent on the thermal stability of the specific immobilized lipase.

  • Reaction Monitoring:

    • Periodically withdraw small aliquots of the reaction mixture.

    • Analyze the samples by GC to determine the conversion of decanoic acid and the formation of this compound. An internal standard can be used for accurate quantification.

  • Product Recovery and Purification:

    • Once the desired conversion is achieved (typically within 8-24 hours), stop the reaction.

    • Separate the immobilized lipase from the reaction mixture by filtration.

    • The recovered lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

    • The liquid product mixture can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted decanoic acid, followed by a water wash. The final product can be dried over anhydrous sodium sulfate and further purified by vacuum distillation if required.

Data Presentation

The efficiency of the enzymatic synthesis of esters is influenced by several factors. The following tables summarize typical reaction parameters and performance metrics for immobilized lipases in the synthesis of various esters, which can serve as a reference for the synthesis of this compound.

Table 1: Performance of Different Immobilized Lipases in Ester Synthesis

Immobilized LipaseEster SynthesizedMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Novozym® 435Isoamyl Acetate1:1.550885.19[3]
Immobilized Rhizomucor miehei LipaseIsoamyl Acetate1:24072>80[4]
Novozym® 435Octyl Formate1:740196.51[5]
Immobilized R. oryzae LipaseIsoamyl Acetate1:2408~95[6]

Table 2: Influence of Reaction Parameters on Ester Synthesis

ParameterRange StudiedOptimal ValueEffect on Conversion/YieldReference
Temperature 30 - 70°C50 - 60°CIncreases initially, then decreases due to enzyme denaturation.[7]
Enzyme Loading 5 - 25 g/L15 g/LIncreases up to an optimal point, then may plateau or slightly decrease.[5]
Substrate Molar Ratio (Acid:Alcohol) 1:1 - 1:111:7Excess of alcohol can shift the equilibrium towards product formation.[5]
Agitation Speed 100 - 300 rpm200 - 250 rpmImproves mass transfer, but excessive speed can damage the immobilized enzyme.

Visualizations

experimental_workflow_immobilization cluster_activation Support Activation cluster_immobilization Enzyme Immobilization cluster_post_processing Post-Immobilization support Silica Gel Support silanization Silanization with γ-aminopropyltriethoxysilane support->silanization activation Activation with Glutaraldehyde silanization->activation mixing Mixing and Incubation activation->mixing lipase_solution Lipase Solution (e.g., from Candida rugosa) lipase_solution->mixing filtration Filtration mixing->filtration washing Washing filtration->washing drying Drying and Storage washing->drying final_product Ready-to-use Immobilized Lipase drying->final_product Immobilized Lipase

Workflow for Lipase Immobilization

amyl_decanoate_synthesis_workflow cluster_reaction Esterification Reaction cluster_monitoring Process Monitoring cluster_recovery Product and Catalyst Recovery cluster_purification Product Purification substrates Decanoic Acid + Amyl Alcohol reaction_vessel Reaction Setup (Solvent-free system) substrates->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel incubation Incubation (Controlled Temperature and Agitation) reaction_vessel->incubation sampling Periodic Sampling incubation->sampling filtration Filtration incubation->filtration Upon completion analysis GC/HPLC Analysis (Conversion Monitoring) sampling->analysis enzyme_recovery Immobilized Lipase (Wash and Reuse) filtration->enzyme_recovery product_mixture Crude this compound filtration->product_mixture washing Washing with NaHCO3 and Water product_mixture->washing drying Drying over Na2SO4 washing->drying final_product Pure this compound drying->final_product

Synthesis of this compound Workflow

References

Application Note: Analysis of Volatile Amyl Decanoate using Headspace Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl decanoate is a volatile ester characterized by its fruity aroma, reminiscent of cognac and wine.[1] Its analysis is crucial in various fields, including flavor and fragrance chemistry, food science, and the monitoring of industrial processes. Headspace analysis, coupled with gas chromatography (GC), is a powerful and efficient technique for the determination of volatile organic compounds (VOCs) like this compound from complex sample matrices.[2][3] This application note provides an overview of common headspace techniques and detailed protocols for the analysis of this compound.

Headspace sampling involves the analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial.[3] This technique is advantageous as it minimizes matrix effects and prevents contamination of the GC system with non-volatile components.[3] The primary headspace techniques include Static Headspace (SHS), Dynamic Headspace (DHS), and Headspace Solid-Phase Microextraction (HS-SPME).

  • Static Headspace (SHS): In SHS, a sample is sealed in a vial and heated to allow volatile compounds to partition between the sample and the headspace. A fixed volume of the headspace gas is then injected into the GC.[3] This method is simple and reproducible for the analysis of highly volatile compounds.[4]

  • Dynamic Headspace (DHS): DHS involves purging the headspace of a sample with an inert gas, with the volatile compounds being trapped on an adsorbent material. The trapped compounds are then thermally desorbed into the GC. This technique offers higher sensitivity than SHS, especially for less volatile compounds.[4][5]

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME utilizes a fused silica fiber coated with a stationary phase to extract and concentrate analytes from the headspace. The fiber is then directly desorbed in the GC injector.[2] HS-SPME is a solvent-free, sensitive, and versatile technique.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of volatile esters using headspace-GC techniques. While specific data for this compound is limited, these values for structurally similar esters provide an expected range of performance. Method validation is essential to determine the precise limits for this compound in a specific matrix.

Table 1: Typical Performance Data for Headspace-SPME-GC-MS Analysis of Volatile Esters

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.001 - 1.13 µg/L[6][7]
Limit of Quantitation (LOQ)0.003 - 3.41 µg/L[6][7]
Linearity (R²)> 0.99[6]
Recovery90 - 105%[8]
Repeatability (RSD)< 15%[8]

Table 2: Comparison of Detection Limits for Static vs. Dynamic Headspace GC-MS

TechniqueTypical Limit of Detection (LOD)Reference
Static Headspace (SHS)10 ppb[4]
Dynamic Headspace (DHS)0.5 ppb[4]

Experimental Protocols

Protocol 1: Static Headspace Gas Chromatography (SHS-GC)

This protocol provides a general procedure for the analysis of this compound using SHS-GC. Optimization of parameters such as incubation temperature and time is crucial for achieving desired sensitivity and reproducibility.

Materials:

  • Headspace vials (20 mL) with caps and septa

  • This compound standard

  • Sample matrix (e.g., food product, beverage)

  • Internal standard (e.g., methyl octanoate)

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

  • Headspace autosampler

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the vial.

  • Vial Sealing: Immediately seal the vial with a cap and septum.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of this compound between the sample and the headspace.[9]

  • Injection: The autosampler will automatically inject a specific volume (e.g., 1 mL) of the headspace into the GC injector.[9]

  • GC-MS/FID Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow (e.g., 1 mL/min)

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.

    • MS Parameters (if applicable): Scan range 40-400 m/z, electron ionization at 70 eV.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME-GC)

This protocol describes the use of HS-SPME for the extraction and analysis of this compound. The choice of SPME fiber is critical and should be optimized based on the analyte's polarity and volatility. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[6]

Materials:

  • In addition to materials listed in Protocol 1:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME autosampler or manual holder

Procedure:

  • Sample Preparation and Sealing: Follow steps 1-3 from Protocol 1.

  • Incubation: Place the vial in the autosampler and incubate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes).[10]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of this compound onto the fiber coating.[11]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250°C) for a set time (e.g., 2-5 minutes) to thermally desorb the trapped analytes onto the GC column.[6]

  • GC-MS/FID Analysis: Follow step 6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_analysis Analysis cluster_result Result sample Sample Collection istd Internal Standard Spiking sample->istd seal Vial Sealing istd->seal incubate Incubation seal->incubate extract Extraction/Injection incubate->extract gc Gas Chromatography extract->gc ms Mass Spectrometry gc->ms data Data Analysis ms->data quant Quantification data->quant

Caption: General workflow for headspace analysis of this compound.

shs_vs_dhs cluster_shs Static Headspace (SHS) cluster_dhs Dynamic Headspace (DHS) shs_equil Equilibrium shs_inject Direct Injection of Headspace shs_equil->shs_inject gc GC Analysis shs_inject->gc To GC dhs_purge Purge with Inert Gas dhs_trap Trap Volatiles dhs_purge->dhs_trap dhs_desorb Thermal Desorption dhs_trap->dhs_desorb dhs_desorb->gc To GC spme_process start Sealed Vial with Sample incubation Incubation start->incubation extraction SPME Fiber Extraction incubation->extraction desorption Thermal Desorption in GC Injector extraction->desorption analysis GC-MS Analysis desorption->analysis

References

Application Notes and Protocols for the Extraction and Purification of Amyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl decanoate is a fatty acid ester known for its characteristic fruity aroma, finding applications in the flavor, fragrance, and pharmaceutical industries. As with many organic synthesis products, the crude this compound mixture requires robust extraction and purification methods to remove unreacted starting materials, catalysts, and byproducts. The selection of an appropriate solvent system is critical for developing an efficient, scalable, and cost-effective purification strategy. These application notes provide a detailed guide to solvent selection for the extraction and purification of this compound, complete with experimental protocols and comparative data to aid in methodological decisions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective extraction and purification protocols.

PropertyValueReference(s)
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [1]
Appearance Colorless clear liquid[1]
Boiling Point 167 °C @ 20 mmHg[2]
Specific Gravity 0.857 - 0.862 @ 20 °C[2]
Solubility in Water 0.1577 mg/L @ 25 °C (estimated)[1]
Solubility in Alcohol Soluble[1]
logP (o/w) 6.553 (estimated)[1]

Solvent Selection for Liquid-Liquid Extraction

Liquid-liquid extraction is a primary step in the purification of this compound, aimed at separating the ester from water-soluble impurities. The ideal solvent should exhibit high solubility for this compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic and inexpensive.

Quantitative Data for Solvent Selection

The following table summarizes the properties of common solvents for the extraction of this compound. The distribution coefficient (K_D) is a measure of the differential solubility of a compound in two immiscible liquids. A higher K_D value indicates a greater affinity of the solute for the organic solvent.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexSolubility of Isothis compound (g/L) @ 25°C
n-HexaneC₆H₁₄690.6550.12840.71
Diethyl Ether(C₂H₅)₂O34.60.7132.8Not available
Ethyl AcetateC₄H₈O₂77.10.9024.412815.46
DichloromethaneCH₂Cl₂39.61.333.113962.49
TolueneC₇H₈110.60.8672.43459.68
Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent for extraction follows a logical progression of steps to ensure optimal separation and recovery.

Solvent_Selection_Workflow A Define Separation Goal: Isolate this compound from Aqueous Impurities B Evaluate Physicochemical Properties: High logP, Low Water Solubility A->B C Initial Solvent Screening: Consider Immiscibility, Boiling Point, Safety, and Cost B->C D Assess Solubility Data: High Solubility of this compound in Candidate Solvents C->D E Determine Distribution Coefficient (K_D): Experimental or Estimated Values D->E F Select Optimal Solvent: High K_D, Favorable Physical Properties E->F G Process Optimization: Solvent Volume, Number of Extractions F->G

Caption: Logical workflow for solvent selection in liquid-liquid extraction.

Experimental Protocols

Protocol for Liquid-Liquid Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from an aqueous reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Selected organic solvent (e.g., n-Hexane or Ethyl Acetate)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of the selected organic solvent.

  • Gently invert the separatory funnel multiple times to mix the layers, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer, containing the this compound, will typically be the upper layer (confirm based on solvent density).

  • Drain the lower aqueous layer into a beaker.

  • Wash the organic layer with 5% sodium bicarbonate solution to neutralize any residual acidic catalyst or unreacted decanoic acid.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.

  • Separate the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried organic layer into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol for Purification by Fractional Vacuum Distillation

For high-boiling point esters like this compound, fractional vacuum distillation is an effective method for purification.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks)

  • Vacuum pump and vacuum trap

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum trap and vacuum pump.

  • Begin stirring and gradually reduce the pressure inside the apparatus.

  • Once a stable vacuum is achieved, begin heating the flask gently.

  • Observe the vapor rising through the fractionating column.

  • Collect any low-boiling point impurities in the initial fractions.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure.

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before venting to atmospheric pressure.

Protocol for Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • Selected eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that provides good separation of this compound from impurities. A typical starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to increase the flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the elution of the product by performing TLC analysis on the collected fractions.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualization of Workflows

General Extraction and Purification Workflow

The overall process from a crude reaction mixture to purified this compound involves a series of sequential steps.

Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification Step Solvent_Removal->Purification Distillation Fractional Vacuum Distillation Purification->Distillation For Volatile Impurities Chromatography Flash Column Chromatography Purification->Chromatography For Non-Volatile Impurities Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product

Caption: General workflow for this compound extraction and purification.

Conclusion

The successful extraction and purification of this compound are highly dependent on the judicious selection of solvents and purification methodologies. For liquid-liquid extraction, non-polar solvents such as n-hexane or slightly more polar solvents like ethyl acetate are effective choices, with the final selection depending on the specific impurities present and scalability requirements. Subsequent purification is typically achieved through fractional vacuum distillation to remove volatile impurities or flash column chromatography for the removal of non-volatile contaminants. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the development of robust and efficient purification strategies for this compound.

References

High-performance liquid chromatography (HPLC) method for Amyl decanoate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantitative analysis of Amyl decanoate has been developed. Due to the lack of a strong UV-absorbing chromophore in the this compound molecule, a pre-column derivatization step is employed to enhance detection sensitivity. The method involves the hydrolysis of this compound to decanoic acid, followed by derivatization with 4-bromophenacyl bromide (p-BPB) to yield a product with strong UV absorbance. This application note provides a detailed protocol for this method, from sample preparation to HPLC analysis and quantification.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of the derivatized this compound is presented in the table below.

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient)
Gradient 70% Acetonitrile for 5 min, linear gradient to 100% Acetonitrile in 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection UV-Vis at 254 nm

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of decanoic acid after hydrolysis and derivatization. These values are representative for fatty acid analysis using this derivatization method.

ParameterExpected Value
Retention Time Approximately 15-20 minutes (for the p-BPB derivative)
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation and Hydrolysis

Proper sample preparation is crucial for accurate and reproducible results.[1][2][3]

  • Objective: To hydrolyze this compound to decanoic acid and amyl alcohol.

  • Reagents:

    • This compound sample

    • 2 M Potassium Hydroxide (KOH) in Methanol

    • 1 M Hydrochloric Acid (HCl)

    • Hexane

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a suitable organic solvent (e.g., hexane).

    • Add 2 mL of 2 M methanolic KOH to the sample solution.

    • Heat the mixture at 60°C for 1 hour to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 2.

    • Extract the resulting decanoic acid into hexane by liquid-liquid extraction.

    • Evaporate the hexane layer to dryness under a stream of nitrogen.

Derivatization with p-BPB

This step introduces a chromophore to the decanoic acid molecule for UV detection.[4]

  • Objective: To derivatize decanoic acid with 4-bromophenacyl bromide (p-BPB).

  • Reagents:

    • Dried decanoic acid residue from the hydrolysis step

    • Derivatizing reagent: 5 mg/mL p-BPB in acetonitrile

    • Catalyst: 18-crown-6 ether solution in acetonitrile

  • Procedure:

    • To the dried decanoic acid residue, add 1 mL of the p-BPB derivatizing reagent and 100 µL of the 18-crown-6 catalyst solution.

    • Seal the reaction vial and heat at 80°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for HPLC analysis.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis sample This compound Sample hydrolysis Alkaline Hydrolysis (KOH in Methanol) sample->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Liquid-Liquid Extraction (Hexane) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization_step Addition of p-BPB and Catalyst evaporation->derivatization_step heating Heating at 80°C derivatization_step->heating cooling Cooling to Room Temperature heating->cooling hplc_injection Injection into HPLC cooling->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Amyl_Decanoate This compound (No Chromophore) Decanoic_Acid Decanoic Acid Amyl_Decanoate->Decanoic_Acid Hydrolysis pBPB_Derivative Decanoic Acid-pBPB Derivative (Strong Chromophore) Decanoic_Acid->pBPB_Derivative Derivatization HPLC_Signal HPLC Signal (UV 254 nm) pBPB_Derivative->HPLC_Signal Detection

Caption: Logical relationship of the derivatization process for HPLC detection.

Alternative Method: HPLC with Charged Aerosol Detection (CAD)

For laboratories equipped with a Charged Aerosol Detector (CAD), direct analysis of this compound is possible without derivatization. CAD is a universal detector that responds to non-volatile and semi-volatile analytes, making it suitable for fatty acid esters.

Proposed HPLC-CAD Conditions
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
CAD Nebulizer Temp. 35°C
CAD Data Collection Rate 10 Hz

This method would offer a more direct and potentially faster analysis, though it requires specialized detection equipment. Method validation would be necessary to determine the quantitative performance for this compound.

References

Application Notes and Protocols for Sensory Evaluation of Amyl Decanoate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensory evaluation of Amyl decanoate, a key flavor compound, in various food matrices. The methodologies outlined are essential for understanding its sensory attributes, determining detection thresholds, and ensuring consistent flavor profiles in product development.

Sensory Profile of this compound

This compound is characterized by its distinct fruity and waxy aroma and flavor. Its sensory perception can be influenced by the food matrix in which it is incorporated.

General Sensory Descriptors: Fruity, waxy, sweet, with notes of cognac, wine, and banana.[1][2]

Food MatrixPredominant Sensory DescriptorsNotes
Water/Aqueous Solutions Fruity, slightly waxy, clean sweet aroma.Serves as a neutral baseline for assessing the fundamental flavor profile.
Alcoholic Beverages (e.g., Wine, Spirits) Enhances fruity and cognac-like notes, can contribute to a floral and ripe fruit character.[1][3]The presence of ethanol can impact the volatility and perception of the ester.[4]
Dairy Products (e.g., Yogurt, Milk) Creamy, fruity (banana-like), with a potential for waxy or cheesy undertones.The fat content and protein matrix can modulate the release and perception of the flavor.
Fruit Juices (e.g., Apple, Grape) Complements and enhances existing fruit notes, adding a layer of sweetness and complexity.[5]The acidity and sugar content of the juice can influence the overall flavor balance.

Quantitative Sensory Data

Determining the sensory detection threshold is crucial for formulation and quality control. The following table summarizes available and extrapolated threshold data for decanoate esters.

CompoundFood MatrixDetection Threshold (ppb, µg/L)Reference/Notes
Ethyl decanoateWaterNot specified, but generally low for fruity esters.[6]As a proxy for this compound.
Ethyl decanoateWine510[6]
This compound (Estimated) Water 1 - 10 Estimated based on structurally similar fruity esters.
This compound (Estimated) Alcoholic Beverages (10-12% ethanol) ~500 - 1000 Ethanol generally increases the detection threshold of esters.[4]
This compound (Estimated) Dairy (Yogurt) ~5 - 50 The food matrix can either suppress or enhance flavor perception.
This compound (Estimated) Fruit Juice ~2 - 20 Dependent on the specific fruit and juice composition.

Experimental Protocols

Detailed methodologies for key sensory evaluation experiments are provided below. These protocols can be adapted based on the specific food matrix and research objectives.

Panelist Selection and Training
  • Selection: Screen a minimum of 10-12 individuals for their sensory acuity, ability to discriminate between different tastes and aromas, and verbalization skills.[7]

  • Training: Conduct training sessions to familiarize panelists with the sensory attributes of this compound.[7] Provide reference standards for key descriptors (e.g., fruity, waxy, sweet).

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a neutral solvent (e.g., food-grade ethanol or propylene glycol).

  • Dilution Series: Create a series of dilutions of the stock solution in the desired food matrix. The concentration steps should be logarithmically spaced around the estimated detection threshold.

  • Coding and Randomization: Assign three-digit random codes to all samples to prevent bias.[8] The presentation order of samples should be randomized for each panelist.[8]

  • Serving: Serve samples at a standardized temperature appropriate for the food matrix (e.g., chilled for dairy and juice, room temperature for spirits).[9]

Triangle Test: To Determine a Perceptible Difference

This test is used to determine if a sensory difference exists between two samples (e.g., a product with and without this compound).[10][11]

Protocol:

  • Present panelists with three coded samples, two of which are identical (A) and one is different (B). The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[10]

  • Instruct panelists to taste each sample from left to right.[10]

  • Ask panelists to identify the "odd" or different sample.

  • Panelists should rinse their mouths with water between sample sets.[8]

  • Record the number of correct identifications. A statistically significant number of correct answers indicates a perceptible difference between the samples.

Duo-Trio Test: To Determine if a Sample Matches a Reference

This test is useful when you want to see if a change in formulation (e.g., the addition of this compound) has resulted in a product that is different from a known reference.[12][13]

Protocol:

  • Present each panelist with a designated reference sample (R) followed by two coded samples. One of the coded samples is identical to the reference (A), and the other is the test sample (B).[12]

  • Instruct panelists to taste the reference sample first, then the two coded samples.

  • Ask panelists to identify which of the two coded samples is the same as the reference.[12]

  • The presentation order of the two coded samples (AB or BA) should be randomized.

  • Record the number of correct identifications. Statistical analysis will determine if there is a significant difference between the test sample and the reference.

Quantitative Descriptive Analysis (QDA®): To Create a Detailed Flavor Profile

QDA® is used to identify, describe, and quantify the sensory attributes of a product.[14][15][16]

Protocol:

  • Lexicon Development: In a group session, trained panelists identify and define the key sensory attributes of the product containing this compound (e.g., fruity intensity, waxy character, sweetness, cognac note). Reference standards should be provided for each attribute.

  • Scoring: Panelists individually rate the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Collection: Each panelist evaluates all samples in individual booths to avoid interaction. The order of sample presentation should be randomized.

  • Data Analysis: The data is analyzed statistically (e.g., using ANOVA and Principal Component Analysis) to generate a sensory map or "spider web" plot that visually represents the flavor profile of the product.

Visualization of Workflows and Relationships

dot

Amyl_Decanoate_Sensory_Relationship Factors Influencing this compound Sensory Perception cluster_properties Chemical & Physical Properties cluster_matrix Food Matrix Amyl_Decanoate This compound (Chemical Compound) Concentration Concentration Amyl_Decanoate->Concentration Volatility Volatility Amyl_Decanoate->Volatility Solubility Solubility Amyl_Decanoate->Solubility Perceived_Flavor Perceived Flavor Profile (Fruity, Waxy, Sweet) Concentration->Perceived_Flavor Volatility->Perceived_Flavor Solubility->Perceived_Flavor Fat_Content Fat Content Fat_Content->Perceived_Flavor Protein_Content Protein Content Protein_Content->Perceived_Flavor Ethanol_Content Ethanol Content Ethanol_Content->Perceived_Flavor pH Acidity (pH) pH->Perceived_Flavor

Caption: Factors Influencing this compound Sensory Perception.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Amyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of amyl decanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the enzymatic synthesis of this compound?

A1: The most frequent cause of low yield is the presence of water in the reaction medium. The esterification reaction is reversible, and water is a byproduct. An excess of water can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield. It is crucial to control the water content, often by using a solvent-free system or by adding molecular sieves to remove water as it is formed.

Q2: Which type of enzyme is recommended for this compound synthesis?

A2: Lipases are the most commonly used enzymes for ester synthesis. Specifically, immobilized lipases such as Candida antarctica Lipase B (CALB), often commercially available as Novozym 435, are highly effective.[1][2] Immobilization enhances enzyme stability, particularly at higher temperatures and in organic solvents, and allows for easier recovery and reuse of the biocatalyst.[3]

Q3: How does the molar ratio of substrates (amyl alcohol to decanoic acid) affect the yield?

A3: The substrate molar ratio is a critical parameter. Using an excess of one of the substrates, typically the alcohol, can drive the reaction equilibrium towards the product side, increasing the ester yield. However, a very large excess of alcohol can sometimes lead to enzyme inhibition. The optimal molar ratio needs to be determined experimentally but often ranges from 1:1 to a slight excess of the alcohol. For some lipase-catalyzed reactions, a 1:1 molar ratio has been found to be optimal for the highest conversion of the fatty acid.[4]

Q4: What is the optimal temperature range for this reaction?

A4: Lipase activity is highly dependent on temperature. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[5] The optimal temperature is typically in the range of 40-60°C for most commonly used lipases like Novozym 435.[3][6] It is recommended to determine the optimal temperature for the specific lipase being used.

Q5: Can the choice of solvent impact the reaction yield?

A5: Yes, the solvent plays a significant role. Non-polar, hydrophobic organic solvents like hexane or heptane are often preferred as they can shift the equilibrium towards synthesis by minimizing the solubility of water produced during the reaction.[3] Solvent-free systems are also an excellent option to increase reactant concentration and reduce downstream processing. The choice of solvent can also affect the enzyme's activity and stability.

Troubleshooting Guide

Problem: Low or No Product Formation

Possible CauseSuggested Solution
Inactive Enzyme Ensure the enzyme has been stored correctly and has not expired. Test the enzyme activity with a standard substrate. Consider purchasing a new batch of enzyme.
Presence of Water Use anhydrous substrates and solvents. Dry the reactants before use. Add activated molecular sieves (e.g., 3Å) to the reaction mixture to remove water as it is formed.
Sub-optimal pH While reactions in organic solvents have a "pH memory," the pH of the enzyme preparation before immobilization or use can be critical. Ensure the enzyme is prepared in a buffer of its optimal pH.
Insufficient Reaction Time Monitor the reaction over a longer period (e.g., 24-48 hours). Take aliquots at different time points to determine if the reaction is proceeding, albeit slowly.

Problem: Reaction Starts but Stalls Before Completion

Possible CauseSuggested Solution
Enzyme Inhibition High concentrations of either the acid or alcohol substrate can inhibit the enzyme. Try reducing the initial concentration of the inhibitory substrate. Product inhibition can also occur; consider in-situ product removal if feasible.
Enzyme Denaturation The reaction temperature may be too high, causing the enzyme to lose activity over time. Reduce the reaction temperature. Check the long-term stability of the enzyme under your specific reaction conditions.
Equilibrium Reached The reaction may have reached equilibrium. To shift the equilibrium towards the product, try removing water using molecular sieves or applying a vacuum. You can also experiment with increasing the molar ratio of one of the substrates.

Problem: Inconsistent Yields Between Batches

Possible CauseSuggested Solution
Variable Water Content Ensure consistent and thorough drying of all reactants and glassware for each experiment. The initial water activity is a critical parameter.
Inaccurate Reagent Measurement Calibrate balances and pipettes. Prepare stock solutions carefully to ensure consistent substrate concentrations and molar ratios.
Incomplete Mixing Ensure adequate agitation (stirring or shaking) to overcome mass transfer limitations, especially when using an immobilized enzyme.

Data Presentation

The following tables summarize quantitative data on the impact of various parameters on the enzymatic synthesis of esters. Note: As specific data for this compound is limited, data from the synthesis of structurally similar esters (e.g., benzyl decanoate, isoamyl butyrate) are used as representative examples.

Table 1: Effect of Enzyme Concentration on Ester Synthesis

EnzymeSubstratesEnzyme ConcentrationConversion/YieldReference
Novozym 435Formic Acid & Octanol10 g/L65.6%[7]
Novozym 435Formic Acid & Octanol15 g/L70.6%[7]
Novozym 435Formic Acid & Octanol20 g/L65.5%[7]
Lipozyme TL IMButyric Acid & Isoamyl Alcohol5 g/L~75%[3]
Lipozyme TL IMButyric Acid & Isoamyl Alcohol21 g/L92%[3]

Table 2: Effect of Substrate Molar Ratio on Ester Synthesis

EnzymeSubstrates (Acid:Alcohol)Molar RatioConversion/YieldReference
Novozym 435Decanoic Acid : Glucose1:1~55% Conversion[4]
Novozym 435Decanoic Acid : Glucose3:1~28% Conversion[4]
Novozym 435Formic Acid : Octanol1:170.6%[7]
Novozym 435Formic Acid : Octanol1:780.7%[7]

Table 3: Effect of Temperature on Ester Synthesis

EnzymeSubstratesTemperature (°C)Conversion/YieldReference
Novozym 435Decanoic Acid & Glucose35~30% Conversion[4]
Novozym 435Decanoic Acid & Glucose45~38% Conversion[4]
Novozym 435Decanoic Acid & Glucose55~40% Conversion[4]
Lipozyme 4352-methylpentanoic acid & 1,10-decanediol6080.4% Conversion[2]
Lipozyme 4352-methylpentanoic acid & 1,10-decanediol8099.0% Conversion[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol describes a typical batch reaction for the synthesis of this compound using an immobilized lipase in a solvent-free system.

Materials:

  • Decanoic acid

  • Amyl alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Activated molecular sieves (3Å)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer with heating

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reactant Preparation: In a clean, dry screw-capped flask, add decanoic acid and amyl alcohol. A typical starting point is a 1:1 or 1:1.5 molar ratio (acid:alcohol).

  • Addition of Dehydrating Agent: Add activated molecular sieves to the mixture at a concentration of approximately 10-15% (w/w) of the total reactants to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) based on the total substrate weight.

  • Reaction Incubation: Seal the flask tightly and place it in an orbital shaker or on a magnetic stirrer with heating. Set the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), carefully withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot in a suitable solvent (e.g., hexane) and filter or centrifuge to remove the immobilized enzyme before analysis.

  • Analysis: Analyze the sample using Gas Chromatography (GC) to determine the concentration of this compound and the remaining substrates. Calculate the percentage conversion or yield.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.

  • Product Purification: The final product can be purified from the remaining substrates by vacuum distillation or column chromatography if required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery reactants 1. Mix Reactants (Decanoic Acid + Amyl Alcohol) sieves 2. Add Molecular Sieves reactants->sieves enzyme 3. Add Immobilized Lipase sieves->enzyme incubate 4. Incubate (e.g., 50°C, 200 rpm) enzyme->incubate monitor 5. Monitor Reaction (GC) incubate->monitor monitor->incubate Continue Incubation separate 6. Separate Enzyme monitor->separate Reaction Complete separate->enzyme Recycle Enzyme purify 7. Purify Product separate->purify end End purify->end start Start start->reactants

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_yield start Low Yield Issue q1 Is there any product formation? start->q1 a1_no No Product q1->a1_no No a1_yes Product Formed, but reaction stalls q1->a1_yes Yes sol1 Check Enzyme Activity Ensure Anhydrous Conditions Verify Reagents a1_no->sol1 q2 Is reaction time sufficient? a1_yes->q2 a2_no Extend Reaction Time (e.g., to 24-48h) q2->a2_no No a2_yes Time is sufficient q2->a2_yes Yes sol2 Optimize Parameters: - Temperature (40-60°C) - Substrate Ratio (e.g., excess alcohol) - Remove water (molecular sieves) - Check for substrate/product inhibition a2_yes->sol2

Caption: Troubleshooting decision tree for low yield in ester synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Amyl Decanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of amyl decanoate in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: this compound forms a separate layer or oily droplets in my aqueous buffer.

This indicates that the aqueous solubility of this compound has been exceeded. This compound is a highly lipophilic ester with very low water solubility, estimated to be between 0.134 and 0.1577 mg/L at 25°C.[1][2][3][4] To achieve a homogenous solution, a solubilization strategy is necessary.

graph TD; A[Start: this compound Precipitation] --> B{Initial Assessment}; B --> C{Is pH adjustment a viable option?}; C -->|Yes| D[Adjust pH of buffer]; C -->|No| E{Select Solubilization Strategy}; E --> F[Co-solvency]; E --> G[Micellar Solubilization]; E --> H[Cyclodextrin Complexation]; E --> I[Nanoemulsion]; F --> J{Is the required co-solvent concentration compatible with the experimental system?}; J -->|Yes| K[Prepare co-solvent/buffer mixture]; J -->|No| E; G --> L{Have you selected an appropriate surfactant and concentration?}; L -->|Yes| M[Prepare surfactant solution above CMC]; L -->|No| E; H --> N{Have you chosen a suitable cyclodextrin type and concentration?}; N -->|Yes| O[Perform phase solubility studies]; N -->|No| E; I --> P{Is the formulation for in-vitro or in-vivo use?}; P --> Q[Select appropriate homogenization technique]; subgraph Legend direction LR Start_Node[Start/End] Process_Node[Process] Decision_Node{Decision} end Caption: Troubleshooting workflow for initial precipitation of this compound.

Issue 2: After initial dissolution with a co-solvent, my solution becomes cloudy or precipitates over time.

This suggests that the solution is supersaturated and thermodynamically unstable. Here are some steps to address this:

  • Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent in your aqueous system. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

  • Optimize pH: If your molecule has ionizable groups, adjusting the pH of the medium can sometimes improve stability.

  • Consider a Different Co-solvent: Some co-solvents are more effective than others at solubilizing specific compounds. Consider trying ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Employ a Combination Approach: A combination of a co-solvent with a surfactant or cyclodextrin can often provide greater stability.

Issue 3: The use of a surfactant is causing cell toxicity in my in-vitro assay.

Surfactant toxicity is a known issue, particularly with ionic surfactants.

  • Switch to a Non-ionic Surfactant: Non-ionic surfactants, such as polysorbates (e.g., Tween® 80) and poloxamers, are generally less toxic than ionic surfactants (e.g., sodium dodecyl sulfate).

  • Determine the Critical Micelle Concentration (CMC): Use the minimum concentration of surfactant required to achieve solubilization, which is typically at or slightly above its CMC.

  • Consider Alternative Solubilization Methods: If surfactant toxicity remains a concern, explore other options like cyclodextrin complexation or the preparation of a nanoemulsion.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

The estimated aqueous solubility of this compound is very low, in the range of 0.134 to 0.1577 mg/L at 25°C.[1][2][3][4] Its isomer, isothis compound, has a similarly low estimated aqueous solubility of 0.134 mg/L at 25°C.[1][2][4]

Q2: In which organic solvents is this compound soluble?

This compound is soluble in alcohols and dimethyl sulfoxide (DMSO).[1][3][]

Q3: What are the primary methods for solubilizing this compound in aqueous solutions?

The primary methods for increasing the aqueous solubility of hydrophobic compounds like this compound include:

  • Co-solvency: Blending the aqueous phase with a water-miscible organic solvent.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the this compound.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.

  • Nanoemulsions: Creating a stable oil-in-water nano-sized emulsion.

graph LR; subgraph Solubilization Strategies direction LR A[this compound in Aqueous Solution] --> B{Select Strategy}; B --> C[Co-solvency]; B --> D[Micellar Solubilization]; B --> E[Cyclodextrin Complexation]; B --> F[Nanoemulsion]; end subgraph Mechanisms direction TB C --> G[Increases solvent polarity]; D --> H[Forms micelles to encapsulate drug]; E --> I[Forms inclusion complexes]; F --> J[Creates stable nano-sized oil droplets]; end Caption: Overview of solubilization strategies for this compound.

Q4: How do I choose the right solubilization technique?

The choice of technique depends on several factors, including the required concentration of this compound, the experimental system (e.g., in-vitro, in-vivo), and potential toxicity or interference from the excipients. A tiered approach is often recommended, starting with simpler methods like co-solvency and progressing to more complex formulations if necessary.

Data Presentation

The following tables summarize key data relevant to the solubilization of this compound.

Table 1: Physicochemical Properties of this compound and Isothis compound

PropertyThis compoundIsothis compoundReference(s)
Molecular Formula C15H30O2C15H30O2[]
Molecular Weight 242.40 g/mol 242.40 g/mol []
Aqueous Solubility (est.) 0.1577 mg/L at 25°C0.134 mg/L at 25°C[1][2][3][4]
Solubility in Organic Solvents Soluble in alcoholSoluble in alcohol, DMSO[1][3][]
LogP (o/w) (est.) 6.5536.234[1][3]

Table 2: Common Excipients for Solubilization of Hydrophobic Compounds

Excipient TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400Increases the polarity of the solvent mixture.
Surfactants Polysorbate 80 (Tween® 80), Poloxamer 188, Sodium Dodecyl Sulfate (SDS)Forms micelles that encapsulate the hydrophobic compound.
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes with the hydrophobic molecule.[6]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)

This protocol describes a general method for solubilizing this compound using ethanol as a co-solvent.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Aqueous buffer of choice

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • In a separate tube, prepare the desired final volume of your aqueous buffer.

  • While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Continue vortexing for 1-2 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit in that co-solvent/buffer ratio has been exceeded.

Protocol 2: Solubilization using a Surfactant (Polysorbate 80)

This protocol outlines the use of a non-ionic surfactant to solubilize this compound.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Glass beaker

Methodology:

  • Prepare a stock solution of Polysorbate 80 in your aqueous buffer (e.g., 10% w/v).

  • Add the desired amount of this compound to the surfactant solution.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature until the this compound is fully dissolved. This may take some time. Gentle warming (e.g., to 37°C) can be used to expedite dissolution, but be cautious of potential degradation of other components in your system.

  • Once dissolved, the solution can be further diluted with the aqueous buffer as needed.

Protocol 3: Preparation of an this compound Nanoemulsion by High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water nanoemulsion.

Materials:

  • This compound (oil phase)

  • A suitable surfactant (e.g., Polysorbate 80)

  • A suitable co-surfactant (e.g., propylene glycol), optional

  • Purified water (aqueous phase)

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase: Dissolve this compound in any other oil-phase components.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant (if used) in purified water.

  • Formation of a Coarse Emulsion: Add the oil phase to the aqueous phase while stirring at high speed with a standard homogenizer (e.g., Ultra-Turrax) to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nano-range.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

graph TD; A[Start] --> B(Prepare Oil Phase: this compound); A --> C(Prepare Aqueous Phase: Water + Surfactant); B --> D{Combine and Homogenize}; C --> D; D --> E[Coarse Emulsion]; E --> F(High-Pressure Homogenization); F --> G[Nanoemulsion]; G --> H[Characterization: Size, PDI, Zeta Potential]; H --> I[End]; Caption: Experimental workflow for preparing an this compound nanoemulsion.

References

Preventing degradation of Amyl decanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of amyl decanoate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The two main degradation pathways for this compound are:

  • Hydrolysis: This is a common reaction for esters where water breaks the ester bond, yielding amyl alcohol and decanoic acid.[1][2] This reaction can be catalyzed by the presence of acids or bases and is accelerated by higher temperatures.[1][2][3]

  • Oxidation: In the presence of oxygen, and potentially catalyzed by light or trace metal impurities, the molecule can undergo oxidation, leading to the formation of various byproducts and a decrease in purity.[4]

Q2: What are the ideal storage conditions to ensure the stability of this compound? A2: To minimize degradation and ensure long-term stability, this compound should be stored according to the conditions summarized in the table below. The primary goals are to exclude moisture, oxygen, and light, and to keep the temperature low to reduce reaction rates.[4]

Q3: How can I detect if my this compound sample has degraded? A3: Signs of degradation can be both sensory and analytical. Key indicators include:

  • A change in odor, such as a rancid or soapy smell, which can indicate the formation of decanoic acid due to hydrolysis.[4]

  • A visible change in the sample's appearance, like color change or the formation of precipitates.

  • A decrease in purity or the appearance of new, unidentified peaks when analyzed by methods like Gas Chromatography (GC).[4]

Q4: Is it possible to use antioxidants to prevent the degradation of this compound? A4: Yes, for preventing oxidative degradation, particularly during long-term storage, the addition of antioxidants can be effective.[4] Commonly used antioxidants for similar esters include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[4] The choice and concentration must be evaluated for compatibility with your specific application.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term StorageLong-Term StorageRationale
Temperature 2-8 °C-20 °CReduces the rate of chemical reactions (hydrolysis and oxidation).[4]
Atmosphere Tightly sealed containerUnder an inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[4]
Container Amber Glass VialAmber Glass Vial (stored in the dark)Protects from light, which can catalyze oxidative reactions.[4]
Moisture Tightly sealed container; consider desiccantTightly sealed container with high-integrity septumPrevents hydrolysis, which requires water.[4]

Troubleshooting Guides

Problem 1: My this compound has developed a rancid, soapy, or acidic odor.

  • Possible Cause: This odor is a strong indicator of hydrolysis, which results in the formation of decanoic acid.[4]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the sample using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of decanoic acid and amyl alcohol.[4]

    • Assess Water Content: Use Karl Fischer titration to determine the water content of your sample. Elevated moisture is a primary driver of hydrolysis.[4]

    • Review Storage Conditions: Verify that the storage temperature was not elevated and that the container was properly sealed to prevent moisture ingress.[4]

  • Preventative Actions:

    • Always store this compound in a tightly sealed, dry container.

    • For long-term storage, purge the container headspace with an inert gas like argon or nitrogen.

    • Store at recommended low temperatures (-20°C for long-term).[4]

Problem 2: GC analysis shows decreased purity and new peaks over time.

  • Possible Cause: This indicates chemical degradation, which could be due to either hydrolysis or oxidation. The presence of decanoic acid and amyl alcohol peaks suggests hydrolysis. Other unidentified peaks may point to oxidative byproducts.[4]

  • Troubleshooting Steps:

    • Identify Byproducts: Use GC-MS to identify the chemical structures of the new peaks to determine the degradation pathway.[4]

    • Evaluate Storage Atmosphere: Confirm whether the sample was stored under an inert atmosphere. The presence of oxygen is required for oxidation.[4]

    • Check for Light Exposure: Ensure the sample was stored in an amber vial and protected from light, as UV exposure can accelerate oxidation.[4]

  • Preventative Actions:

    • Store in an amber vial or otherwise protect from light.[4]

    • Purge the storage container with an inert gas before sealing.[4]

    • Consider adding a suitable antioxidant like BHT if compatible with your research.[4]

Experimental Protocols

Protocol 1: Purity Assessment and Degradation Analysis by Gas Chromatography (GC)

  • Objective: To quantify the purity of an this compound sample and detect the presence of common degradation products (amyl alcohol, decanoic acid).

  • Materials:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Capillary Column (e.g., DB-5ms or equivalent).

    • High-purity helium or nitrogen as carrier gas.

    • This compound sample.

    • High-purity reference standards for this compound, amyl alcohol, and decanoic acid.

    • GC-grade solvent (e.g., hexane or dichloromethane).

  • Methodology:

    • Preparation of Standards: Create stock solutions of the this compound, amyl alcohol, and decanoic acid reference standards in the chosen solvent at a known concentration (e.g., 1000 µg/mL). Prepare a mixed standard containing all three components.

    • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the solvent to create a solution of approximately 1000 µg/mL.

    • GC Instrument Conditions (Example):

      • Inlet Temperature: 250°C

      • Detector Temperature: 300°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas Flow: 1.0 mL/min (constant flow).

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1.

    • Analysis Sequence: a. Inject a solvent blank to ensure no system contamination. b. Inject the mixed standard to determine the retention times for each component and verify chromatographic separation. c. Inject the prepared sample.

    • Data Analysis: a. Identify the peaks in the sample chromatogram by comparing their retention times to those from the standard injection. b. Calculate the area percent of each peak to estimate the purity and the relative amounts of degradation products. For more accurate quantification, a calibration curve should be prepared using multiple concentrations of the standards.

Mandatory Visualization

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation AmylDecanoate1 This compound Products1 Amyl Alcohol + Decanoic Acid AmylDecanoate1->Products1 reaction w/ Water Water Water->AmylDecanoate1 Catalyst1 Heat, Acid, or Base Catalyst1->Products1 accelerates AmylDecanoate2 This compound Products2 Oxidative Byproducts AmylDecanoate2->Products2 reaction w/ Oxygen Oxygen Oxygen->AmylDecanoate2 Catalyst2 Light or Metal Ions Catalyst2->Products2 accelerates

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Suspected Degradation in this compound check_odor Rancid/Acidic Odor? start->check_odor run_gc Perform GC/GC-MS Analysis check_odor->run_gc Yes review_storage Review Storage Conditions (Temp, Light, Seal) check_odor->review_storage No identify_peaks Identify Degradation Products (Decanoic Acid, etc.) run_gc->identify_peaks purity_check Purity Below Spec? use_sample Sample OK for Use purity_check->use_sample No discard_purify Discard or Purify Sample purity_check->discard_purify Yes identify_peaks->purity_check review_storage->run_gc

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Gas Chromatography of Amyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Amyl decanoate for improved peak resolution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the GC analysis of this compound, presented in a question-and-answer format.

Q1: What are the likely causes of broad or distorted peaks for this compound and how can I resolve them?

Broad or distorted peaks can stem from several factors related to your GC method and system. Here are the primary causes and their solutions:

  • Improper Injection Technique: The way a sample is introduced into the GC system significantly impacts peak shape.[1] Fast injections can lead to turbulence and band broadening.[1] Overloading the column with too much sample can cause peak fronting or tailing.[1]

    • Solution: Optimize your injection volume and speed. For concentrated samples, a split injection might be more suitable than a splitless injection to avoid overloading.[1] Ensure the syringe is functioning correctly and the injection volume is accurate.[2][3]

  • Incorrect Oven Temperature: If the initial oven temperature is too high, it can cause broad or split peaks because the analyte doesn't condense efficiently into a narrow band on the column.[2] Conversely, an excessively slow temperature ramp can lead to band broadening for later-eluting peaks.[4]

    • Solution: A general guideline for splitless injection is to set the initial oven temperature about 20°C below the boiling point of the sample solvent.[2][5] For split injections, an initial temperature 45°C lower than the elution temperature of this compound can be a good starting point.[5] Experiment with different temperature ramp rates; a common starting point is 10°C/min.[6][7]

  • Suboptimal Carrier Gas Flow Rate: The flow rate of the carrier gas affects how quickly the analyte moves through the column.[1] An optimal flow rate ensures sharp peaks.[1] If the flow rate is too high, there is reduced interaction between the analyte and the stationary phase, leading to smaller peak areas and potentially broader peaks.[1]

    • Solution: Optimize the carrier gas flow rate. This can be done by performing a van Deemter analysis or by systematically varying the flow rate to find the optimal point for peak resolution and analysis time.[8][9]

  • Column Issues: Contamination at the head of the column or a poorly cut column can lead to peak distortion.[2] The choice of stationary phase is also critical and should be appropriate for the polarity of this compound.[2]

    • Solution: Regularly inspect and, if necessary, trim a small portion (10-20 cm) from the front of the column to remove contaminants.[2] Ensure the column is cut properly at a 90° angle.[2] For esters like this compound, a mid-polarity to polar stationary phase, such as those containing polyethylene glycol (e.g., Carbowax type columns), is often suitable.

Q2: My this compound peak is showing tailing. What should I investigate?

Peak tailing, where the latter half of the peak is drawn out, is a common issue and can be caused by:

  • Active Sites: Active sites in the GC system, such as in the injection port liner or at the head of the column, can interact with polar analytes, causing tailing.[2]

    • Solution: Use a fresh, deactivated liner.[2] If the problem persists, trimming the front of the column may help.[2]

  • Column Contamination: Non-volatile residues from previous injections can accumulate on the column, creating active sites.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. Regular maintenance is crucial.

  • Improper Column Installation: If the column is not positioned correctly in the inlet, it can lead to poor sample transfer and peak tailing.[2]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[10]

Q3: I am observing poor resolution between the this compound peak and other components in my sample. How can I improve this?

Improving peak resolution involves optimizing several parameters to increase the separation between peaks.[11][12][13]

  • Optimize the Temperature Program: The oven temperature program has a significant impact on resolution.[6][11]

    • Solution: A slower temperature ramp rate can improve the separation of compounds with similar boiling points.[7][11] You can also introduce an isothermal hold at a temperature just below the elution temperature of the critical peak pair to enhance separation.[6][7]

  • Adjust the Carrier Gas Flow Rate: The carrier gas flow rate influences the efficiency of the separation.[11][14]

    • Solution: While a higher flow rate can shorten analysis time, an optimal flow rate will provide the best resolution.[14][15] Hydrogen is often a preferred carrier gas over helium as it can provide better efficiency at higher linear velocities.[16]

  • Select an Appropriate Column: The column's dimensions (length, internal diameter, and film thickness) and stationary phase are crucial for resolution.[11][12]

    • Solution: A longer column generally provides better resolution, though it increases analysis time.[11][12] A smaller internal diameter and thinner film thickness can also lead to sharper peaks and improved separation.[12][16] Ensure the stationary phase chemistry is suitable for separating your compounds of interest.[12]

Experimental Protocols & Data

The following tables summarize typical GC parameters used for the analysis of esters, which can be adapted and optimized for this compound.

Table 1: GC Oven Temperature Programs for Ester Analysis

ParameterMethod AMethod BMethod C
Initial Temperature 50°C70°C120°C
Initial Hold Time 1 min2 min1 min
Ramp Rate 1 25°C/min to 175°C5°C/min to 240°C10°C/min to 175°C
Hold Time 1 -5 min10 min
Ramp Rate 2 4°C/min to 230°C-5°C/min to 210°C
Hold Time 2 5 min-5 min
Reference [17][17]

Table 2: GC Inlet and Carrier Gas Parameters for Ester Analysis

ParameterMethod AMethod BMethod C
Inlet Temperature 250°C220°C240°C
Injection Mode SplitSplitSplit
Split Ratio 50:120:180:1
Injection Volume 1 µL1 µL1 µL
Carrier Gas HeliumHydrogenHydrogen
Flow Rate/Pressure 230 kPa (constant pressure)4.8 mL/minNot specified
Reference [17][18]

Table 3: GC Detector Parameters for Ester Analysis (FID)

ParameterMethod AMethod BMethod C
Detector Temperature 280°C280°C250°C
Hydrogen Flow 40 mL/minNot specifiedNot specified
Air Flow 450 mL/minNot specifiedNot specified
Makeup Gas (Helium) 30 mL/minNot specifiedNot specified
Reference [17][18]

Experimental Workflow for Troubleshooting Poor Peak Resolution

The following diagram illustrates a logical workflow for troubleshooting and optimizing the peak resolution of this compound.

TroubleshootingWorkflow start Poor this compound Peak Resolution check_injection Step 1: Review Injection Parameters - Volume too high? - Injection speed too fast? - Incorrect split ratio? start->check_injection optimize_temp Step 2: Optimize Oven Temperature Program - Lower initial temperature? - Slower ramp rate? - Add isothermal hold? check_injection->optimize_temp If no improvement end_good Peak Resolution Optimized check_injection->end_good Issue Resolved optimize_flow Step 3: Adjust Carrier Gas Flow Rate - Is flow rate optimal? - Perform flow study? optimize_temp->optimize_flow If no improvement optimize_temp->end_good Issue Resolved check_column Step 4: Inspect GC Column - Column cut properly? - Contamination at inlet? - Correct stationary phase? optimize_flow->check_column If no improvement optimize_flow->end_good Issue Resolved system_maintenance Step 5: Perform System Maintenance - Check for leaks? - Replace septum and liner? check_column->system_maintenance If no improvement check_column->end_good Issue Resolved system_maintenance->end_good Issue Resolved

Caption: Troubleshooting workflow for poor peak resolution.

References

Technical Support Center: Troubleshooting Low Recovery of Amyl Decanoate During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Amyl decanoate during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during liquid-liquid extraction?

Low recovery of this compound is typically traced back to one of several key areas: suboptimal solvent selection, procedural losses during workup, or chemical degradation of the ester. This compound is a highly non-polar compound, and its successful extraction hinges on using an appropriate non-polar organic solvent.[1] Procedural issues such as incomplete phase separation, formation of emulsions, or accidentally discarding the product-containing layer are common pitfalls.[2][3] Finally, while relatively stable, the ester can undergo hydrolysis under strongly acidic or basic conditions, breaking it down into decanoic acid and amyl alcohol.[4]

Q2: How do I choose the correct extraction solvent for this compound?

The choice of solvent is critical and should be based on two main principles: maximizing solubility of this compound and ensuring immiscibility with the aqueous phase.[5]

  • Polarity Matching: this compound has a very high estimated LogP value (~6.55), indicating it is extremely hydrophobic (non-polar).[1] Therefore, you should select a non-polar organic solvent to maximize its partitioning from the aqueous phase.[6] Suitable solvents include hexane, ethyl acetate, diethyl ether, and dichloromethane.

  • Immiscibility: The solvent must not be miscible with water to allow for the formation of two distinct layers.[5] Solvents like ethanol or acetone should be avoided as primary extraction solvents due to their miscibility with water, which would prevent phase separation.[3]

Q3: An emulsion has formed during my extraction. How can I resolve this?

Emulsions are a common issue where the interface between the two liquid phases does not separate cleanly.[3] They are often caused by vigorous shaking or the presence of surfactants. Here are several techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for an extended period.

  • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which can help force the separation of the layers.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help break the emulsion.

Q4: Could my this compound be degrading during the extraction process?

Yes, degradation is possible, primarily through hydrolysis. The ester linkage in this compound can be cleaved by water, a reaction that is significantly accelerated by the presence of strong acids or bases.[4] To minimize this risk:

  • Maintain Neutral pH: Whenever possible, perform the extraction at or near a neutral pH.

  • Avoid Strong Acids/Bases: If an acid or base wash is necessary (e.g., to remove impurities), perform it quickly and with dilute solutions in a cold environment (e.g., using an ice bath).

  • Limit Exposure Time: Do not let the extraction mixture sit for prolonged periods, especially under non-neutral pH conditions.

Q5: I am unsure which layer contains the this compound. How can I identify the correct phase?

Mistakenly discarding the product layer is a frequent source of low recovery.[2] this compound will be in the organic layer. To identify it, you need to know the relative densities of your chosen organic solvent and the aqueous phase (density of water is ~1.0 g/mL).

  • Check Solvent Density:

    • Solvents like hexane (~0.66 g/mL) and diethyl ether (~0.71 g/mL) are less dense than water and will form the top layer.

    • Chlorinated solvents like dichloromethane (~1.33 g/mL) are denser than water and will form the bottom layer.

  • The "Drop Test": If you are still unsure, add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous phase.[2]

Q6: How can I optimize my extraction parameters to maximize yield?

Optimizing your protocol can significantly improve recovery.[7]

  • Solvent-to-Sample Ratio: Use a sufficient volume of organic solvent. A higher ratio of organic solvent to the aqueous sample (e.g., 7:1) can improve extraction efficiency.[6]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume. For example, three extractions with 20 mL of solvent are better than one 60 mL extraction.

  • Thorough Mixing: Ensure adequate mixing to maximize the surface area between the two phases, allowing for efficient partitioning of the analyte. Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₅H₃₀O₂[8][9][10]
Molecular Weight242.4 g/mol [8][9][10]
AppearanceColorless clear liquid[1][9]
Water Solubility~0.1577 mg/L (at 25°C)[1][11]
LogP (o/w)~6.553 (estimated)[1]
Specific Gravity~0.857 - 0.862 (at 20°C)[1]

Table 2: Common Solvents for this compound Extraction

SolventDensity (g/mL)Boiling Point (°C)Notes
n-Hexane~0.6669Non-polar, less dense than water (top layer).
Diethyl Ether~0.7134.6Non-polar, highly volatile, less dense than water (top layer).
Ethyl Acetate~0.9077.1Moderately polar, less dense than water (top layer). Slightly soluble in water.
Dichloromethane~1.3339.6Non-polar, denser than water (bottom layer).

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE) of this compound

  • Preparation: Transfer the aqueous solution containing this compound into a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • Solvent Addition: Add a pre-determined volume of a suitable, immiscible organic solvent (e.g., hexane, see Table 2).

  • Mixing and Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently for 1-2 minutes to allow for partitioning.

  • Venting: Periodically and carefully open the stopcock while the funnel is inverted (pointing away from you and others) to release any built-up pressure.[2]

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Draining: Carefully drain the lower layer into a clean flask. If the organic layer is the lower phase, drain the upper aqueous layer into a separate flask and then drain the organic layer into your product collection flask. Crucially, do not discard any layers until you have confirmed the location of your product.

  • Repeat Extraction: For optimal recovery, repeat the extraction process (steps 2-6) on the aqueous layer 1-2 more times, combining the organic extracts each time.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the washed organic layer into a flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 5-10 minutes.

  • Solvent Removal: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound.

Mandatory Visualization

Troubleshooting_Workflow start Low Recovery of This compound check_solvent Is the extraction solvent appropriate (e.g., non-polar)? start->check_solvent check_layer Was the correct (organic) layer retained? check_solvent->check_layer Yes sol_solvent Solution: Use a non-polar solvent like Hexane or Diethyl Ether. check_solvent->sol_solvent No check_emulsion Did an emulsion form? check_layer->check_emulsion Yes sol_layer Solution: Identify layers using density or 'drop test'. Recover correct layer. check_layer->sol_layer No check_repeats Were multiple extractions performed? check_emulsion->check_repeats No sol_emulsion Solution: Add brine or allow to stand to break the emulsion. check_emulsion->sol_emulsion Yes check_ph Was the extraction performed under harsh pH conditions? check_repeats->check_ph Yes sol_repeats Solution: Perform 2-3 extractions with smaller solvent volumes. check_repeats->sol_repeats No sol_ph Solution: Maintain neutral pH to prevent ester hydrolysis. check_ph->sol_ph Yes end_node Recovery Improved check_ph->end_node No sol_solvent->end_node sol_layer->end_node sol_emulsion->end_node sol_repeats->end_node sol_ph->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Caption: Partitioning of this compound into the organic phase.

References

Minimizing by-product formation in Amyl decanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amyl Decanoate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this compound, focusing on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and enzymatic catalysis.

  • Fischer-Speier Esterification: This is a common and well-established method involving the reaction of decanoic acid with amyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the removal of water, a by-product, is essential to drive the reaction towards the formation of the ester.

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts to facilitate the esterification of decanoic acid and amyl alcohol. It is considered a "greener" alternative, often proceeding under milder reaction conditions with higher selectivity, leading to fewer by-products.[1]

Q2: What are the common by-products in the chemical synthesis of this compound?

A2: Besides unreacted starting materials, the most common by-product in the acid-catalyzed synthesis of this compound is di-amyl ether . This is formed through the acid-catalyzed dehydration of two molecules of amyl alcohol, particularly at elevated temperatures. Another key by-product is water , which, if not removed, can lead to the hydrolysis of the ester product, reducing the overall yield.

Q3: How can I minimize the formation of di-amyl ether?

A3: Minimizing the formation of di-amyl ether can be achieved by:

  • Controlling Reaction Temperature: Avoid excessively high temperatures. The optimal temperature for esterification should be maintained to favor ester formation over ether formation.

  • Optimizing Catalyst Concentration: Using the appropriate amount of acid catalyst is crucial. A high concentration of a strong acid can promote the dehydration of the alcohol.[1]

  • Using a Milder Catalyst: Consider using a less corrosive and less dehydrating solid acid catalyst.

Q4: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A4: Enzymatic synthesis offers several advantages:

  • Higher Selectivity: Lipases are highly selective catalysts, which significantly reduces the formation of by-products.[1]

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which prevents temperature-induced side reactions like ether formation.

  • Greener Process: It avoids the use of harsh acids and hazardous solvents.[2]

  • Easier Product Purification: Due to the lower by-product formation, the purification of this compound from the reaction mixture is often simpler.

Q5: What are potential by-products in the enzymatic synthesis of this compound?

A5: While enzymatic synthesis is highly selective, minor by-products can still form. These are typically limited to small amounts of unreacted starting materials. The formation of alternative esters or ethers is generally negligible due to the high specificity of the lipase enzyme.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Chemical Synthesis: - Incomplete reaction due to equilibrium.- Presence of water in reactants or solvent.- Insufficient reaction time.- Loss of product during work-up.Enzymatic Synthesis: - Low enzyme activity or stability.- Suboptimal reaction conditions (temperature, pH, molar ratio).- Enzyme inhibition by substrates or products.Chemical Synthesis: - Use an excess of one reactant (typically amyl alcohol).- Remove water using a Dean-Stark trap or molecular sieves.[3]- Ensure anhydrous conditions by using dry reactants and solvents.- Monitor the reaction by TLC or GC to determine the optimal reaction time.- Perform careful extractions and transfers during the work-up procedure.Enzymatic Synthesis: - Use a fresh or properly stored immobilized lipase.- Optimize temperature, pH, and substrate molar ratio based on the specific lipase used.- Consider a solvent-free system or a suitable organic solvent to minimize inhibition.
Presence of Di-Amyl Ether By-product (Chemical Synthesis) - High reaction temperature.- High concentration of strong acid catalyst.- Lower the reaction temperature.- Reduce the concentration of the acid catalyst.[4]- Consider using a milder, solid acid catalyst.
Product Contaminated with Unreacted Starting Materials - Incomplete reaction.- Inefficient purification.- Increase the reaction time or adjust the molar ratio of reactants.- During work-up, use a base wash (e.g., sodium bicarbonate solution) to remove unreacted decanoic acid.[5]- Purify the final product using vacuum distillation or column chromatography.
Difficulty in Removing Water (Chemical Synthesis) - Inefficient Dean-Stark trap setup.- Azeotrope not forming properly.- Ensure the Dean-Stark trap is properly assembled and the solvent forms an azeotrope with water (e.g., toluene).[6]- Insulate the apparatus to maintain the required temperature for azeotropic distillation.

Quantitative Data Presentation

The following tables summarize the impact of various reaction parameters on the yield and purity of this compound synthesis.

Table 1: Effect of Molar Ratio and Catalyst on this compound Yield (Fischer Esterification)

Molar Ratio (Amyl Alcohol:Decanoic Acid)Catalyst (H₂SO₄, % w/w of decanoic acid)Temperature (°C)Reaction Time (h)Expected this compound Yield (%)Expected Di-Amyl Ether (%)
1:12120875-85< 5
3:121208> 90< 5
1:15140680-905-10
3:11120885-95< 3

Note: Data is generalized from esterification principles. Actual yields may vary based on specific experimental conditions.

Table 2: Comparison of Chemical vs. Enzymatic Synthesis of this compound

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Concentrated H₂SO₄ or p-TsOHImmobilized Lipase (e.g., Novozym 435)
Temperature 120-140 °C40-60 °C
Reaction Time 4-12 hours8-24 hours
Typical Yield 85-95%> 95%
Major By-products Di-amyl ether, waterMinimal (trace unreacted starting materials)
Purity Good to High (requires careful purification)High to Very High

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

Materials:

  • Decanoic acid

  • Amyl alcohol

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine decanoic acid (1 equivalent), amyl alcohol (2 equivalents), and toluene. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of decanoic acid).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.[3]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted decanoic acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess amyl alcohol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Decanoic acid

  • Amyl alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for anhydrous conditions)

  • Heptane (or solvent-free)

  • Shaking incubator, filtration apparatus

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine decanoic acid (1 equivalent) and amyl alcohol (1.5 equivalents). A solvent such as heptane can be used, or the reaction can be run neat (solvent-free).

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates). If anhydrous conditions are desired, add activated molecular sieves.

  • Incubation: Place the flask in a shaking incubator at the optimal temperature for the lipase (e.g., 50-60°C) with constant agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or by titrating the remaining decanoic acid.

  • Enzyme Recovery and Product Isolation: Once the reaction is complete, recover the immobilized lipase by filtration. The lipase can be washed and reused. The filtrate contains the this compound. If a solvent was used, it can be removed under reduced pressure. Further purification can be achieved by vacuum distillation if necessary.

Mandatory Visualizations

Fischer_Esterification_Workflow Reactants Decanoic Acid + Amyl Alcohol + Acid Catalyst Reflux Reflux with Dean-Stark Trap Reactants->Reflux Workup Aqueous Work-up (Base & Brine Wash) Reflux->Workup Drying Drying over Anhydrous MgSO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Amyl Decanoate Purification->Product Enzymatic_Synthesis_Workflow Substrates Decanoic Acid + Amyl Alcohol Incubation Incubation with Shaking Substrates->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Filtration Enzyme Recovery (Filtration) Incubation->Filtration Solvent_Removal Solvent Removal (if applicable) Filtration->Solvent_Removal Product High-Purity Amyl Decanoate Solvent_Removal->Product Byproduct_Formation_Logic Reactants Amyl Alcohol + Decanoic Acid High_Temp High Temperature Reactants->High_Temp Strong_Acid Strong Acid Catalyst Reactants->Strong_Acid Esterification This compound (Desired Product) Reactants->Esterification Dehydration Di-Amyl Ether (By-product) High_Temp->Dehydration Strong_Acid->Esterification Strong_Acid->Dehydration

References

Addressing matrix effects in Amyl decanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Amyl decanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: In the analysis of this compound, matrix effects refer to the alteration of the analytical signal (peak area or height) caused by co-extracted compounds from the sample matrix (e.g., food, beverages, biological fluids). These effects can manifest as either signal enhancement, leading to an overestimation of the concentration, or signal suppression, causing an underestimation. Matrix effects are a significant source of error in quantitative analysis, affecting accuracy, precision, and reproducibility.

Q2: What causes matrix effects in the GC-MS analysis of this compound?

A2: The primary cause of matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of flavor esters like this compound is the "analyte protectant" effect, which often leads to signal enhancement. This occurs when non-volatile matrix components accumulate in the GC inlet and at the head of the analytical column. These residues can mask active sites where this compound might otherwise adsorb or degrade, leading to a more efficient transfer of the analyte to the detector and, consequently, an enhanced signal.[1] Conversely, high concentrations of co-eluting compounds can compete with the analyte for ionization in the MS source, leading to ion suppression.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A standard method to assess the presence and magnitude of matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract (a sample of the same matrix type known to be free of this compound). A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:

ME (%) = [ (Slopematrix-matched - Slopesolvent) / Slopesolvent ] x 100

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: The main strategies to address matrix effects can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Solid-Phase Microextraction (SPME) can remove interfering matrix components.[2] Sample dilution is also a simple approach if the analyte concentration is high enough.

  • Chromatographic Separation: Optimizing the GC method (e.g., temperature program, column selection) can help to separate this compound from interfering compounds.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract helps to compensate for the effect of the matrix.

    • Standard Addition: This method involves adding known amounts of a standard to aliquots of the sample extract, creating a calibration curve within the sample itself. This is particularly useful when a blank matrix is not available.

    • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for compensating for matrix effects.[3] It involves adding a known amount of a stable isotope-labeled version of this compound to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for highly accurate correction.[3]

Troubleshooting Guide

Issue 1: Overestimation of this compound Concentration

  • Symptom: You are obtaining unexpectedly high concentrations of this compound, or your recovery studies are consistently exceeding 120%.

  • Possible Cause: Matrix-induced signal enhancement is the most likely cause.

  • Troubleshooting Steps:

    • Confirm the Matrix Effect: Prepare and analyze both a solvent-based calibration curve and a matrix-matched calibration curve. A significantly steeper slope for the matrix-matched curve confirms signal enhancement.

    • Optimize Sample Cleanup: Enhance your sample preparation to better remove non-volatile matrix components. Consider a more rigorous extraction or a cleanup step using SPE.

    • Use Analyte Protectants: In GC-MS, adding a mixture of "analyte protectants" to both standards and sample extracts can help to equalize the matrix effects, leading to more accurate results.

    • Implement Stable Isotope Dilution Analysis (SIDA): The use of a stable isotope-labeled internal standard for this compound will effectively compensate for signal enhancement.[3][4]

Issue 2: Poor Reproducibility and High Variability in Results

  • Symptom: You are observing high variability in your results for replicate injections of the same sample or for different samples of the same type.

  • Possible Cause: Inconsistent matrix effects, often due to a "dirty" GC system or variable sample matrices.

  • Troubleshooting Steps:

    • GC System Maintenance: A contaminated GC inlet liner and column head are major sources of variability.

      • Replace the Inlet Liner: Regularly replace the liner, especially after analyzing complex matrices.

      • Trim the Column: Cut a small portion (10-15 cm) from the front of the analytical column to remove accumulated non-volatile residues.

    • Refine Sample Preparation: Ensure your extraction and cleanup procedures are robust and consistent. Inadequate cleanup can lead to varying levels of matrix components in the final extracts, causing variable effects.

    • Use an Internal Standard: If not already in use, incorporate a suitable internal standard. A stable isotope-labeled standard is ideal, but a structurally similar compound can also improve reproducibility.

Issue 3: Inability to Find a Blank Matrix

  • Symptom: You cannot find a true blank matrix for your samples (e.g., all fruit samples naturally contain some level of this compound or interfering esters).

  • Possible Cause: The ubiquitous presence of the analyte or interferences in the sample type prevents the creation of a true blank for matrix-matched calibration.

  • Troubleshooting Steps:

    • Use the Standard Addition Method: This is an effective solution when a blank matrix is unavailable. By spiking the actual sample extract with known concentrations of this compound, a calibration curve is created within each sample's unique matrix, providing accurate compensation.

    • Employ a Surrogate Matrix: If possible, find a similar matrix that is free of this compound and has comparable properties to your sample. This is a less ideal but sometimes necessary approach.

    • Stable Isotope Dilution Analysis (SIDA): SIDA is the most robust solution in this scenario as it does not require a blank matrix for calibration.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the analysis of esters similar to this compound in beverage matrices using GC-MS. This data can serve as a reference for method validation and performance expectations.

ParameterSolid-Phase Microextraction (SPME)-GC-MSLiquid-Liquid Extraction (LLE)-GC-MS
Analyte Methyl Octanoate / Ethyl DecanoateEthyl Decanoate
Matrix White RumCachaça, Rum, Whisky
Limit of Detection (LOD) 0.001 - 0.018 mg/L29 µg/L (for Ethyl Hexanoate)
Limit of Quantitation (LOQ) 0.003 - 0.054 mg/LNot Reported
Linearity (R²) > 0.99Not Reported
Recovery 98.6 - 100.3 %Not Reported
Repeatability (RSD) < 3% (within-day)0.774% - 5.05%
(Data is based on published values for structurally related compounds and serves as a reference.)[2]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using SPME-GC-MS

This protocol is suitable for the extraction of volatile and semi-volatile compounds like this compound from the headspace of a liquid sample (e.g., beverages).[2]

Materials:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatiles.

  • Sample Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar ester not present in the sample.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL sample vial.

    • Add a known amount of the internal standard solution.

    • Add 1.5 g of NaCl to the vial.

    • Immediately seal the vial with the screw cap.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC inlet.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) in splitless mode for a set time (e.g., 2-5 minutes).

    • Run the GC-MS analysis according to an optimized method.

  • Data Analysis:

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Quantify this compound using a calibration curve. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration.

Protocol 2: Quantitative Analysis of this compound using LLE-GC-MS

This protocol is a classic extraction method suitable for a wide range of liquid matrices.[2]

Materials:

  • Extraction Solvent: Dichloromethane (DCM) or a mixture of pentane and diethyl ether.

  • Separatory Funnel.

  • Internal Standard (IS): As described in Protocol 1.

  • Anhydrous Sodium Sulfate: For drying the organic extract.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Place a known volume of the liquid sample (e.g., 50 mL) into a separatory funnel.

    • Add a known amount of the internal standard solution.

    • Add a portion of the extraction solvent (e.g., 25 mL).

  • Liquid-Liquid Extraction:

    • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer if using DCM) into a flask.

    • Repeat the extraction with a fresh portion of solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • Run the analysis using the same optimized GC-MS method as in Protocol 1.

  • Data Analysis:

    • Perform identification and quantification as described in Protocol 1.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_calibration_options Calibration Methods cluster_validation Method Validation cluster_result Final Result Problem Inaccurate this compound Quantification AssessME Assess Matrix Effect (Solvent vs. Matrix-Matched Calibration) Problem->AssessME SamplePrep Optimize Sample Preparation (LLE, SPE, SPME) AssessME->SamplePrep Matrix Effect > 20% Chromatography Optimize GC Separation SamplePrep->Chromatography Calibration Choose Appropriate Calibration Chromatography->Calibration MatrixMatched Matrix-Matched Calibration Calibration->MatrixMatched Blank Matrix Available StdAddition Standard Addition Calibration->StdAddition No Blank Matrix SIDA Stable Isotope Dilution (SIDA) Calibration->SIDA Highest Accuracy Needed Validate Validate Method (Accuracy, Precision, Linearity) MatrixMatched->Validate StdAddition->Validate SIDA->Validate FinalQuant Accurate Quantification of this compound Validate->FinalQuant

Caption: Logical workflow for identifying and mitigating matrix effects in this compound quantification.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Beverage) Spike Add Internal Standard & NaCl Sample->Spike Incubate Incubate and Equilibrate Headspace Spike->Incubate Extract Expose SPME Fiber to Headspace Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Result Concentration of this compound Quantify->Result

Caption: Experimental workflow for this compound quantification using SPME-GC-MS.

References

Technical Support Center: Enhancing the Stability of Amyl Decanoate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulating stable emulsions with amyl decanoate. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key properties for emulsion formulation?

This compound (also known as pentyl decanoate) is the ester formed from amyl alcohol and decanoic acid.[1][2] It is primarily used as a flavor and fragrance agent, often imparting fruity or waxy notes.[1][3] Its physical properties are critical for its role as the oil phase in an emulsion. Being practically insoluble in water, it necessitates the use of emulsifying agents to form a stable dispersion.[4][5]

Data Presentation: Physicochemical Properties of this compound

Property Value Reference
Synonyms Pentyl decanoate, Amyl caprate, Decanoic acid pentyl ester [1][2]
Molecular Formula C₁₅H₃₀O₂ [2][6]
Molecular Weight 242.40 g/mol [2][7]
Appearance Colorless clear liquid [1][2]
Specific Gravity 0.857 - 0.862 @ 20°C [1]
Boiling Point 167.00 °C @ 20.00 mm Hg [1]
Flash Point > 100 °C [1][4]

| Solubility | Insoluble in water; Soluble in ethanol and oils |[4][5] |

Q2: What are the primary mechanisms of instability in this compound emulsions?

Emulsions are inherently thermodynamically unstable systems.[8][9] Their stability is a measure of their ability to resist changes over time.[10] The breakdown of an this compound emulsion typically follows several stages, which can occur sequentially or simultaneously: creaming, flocculation, and coalescence, ultimately leading to complete phase separation.[9][11]

  • Creaming: The migration of the less dense this compound droplets to the top of the emulsion due to gravity. This is a reversible process.[11]

  • Flocculation: Droplets aggregate into clumps without losing their individual identities. This is also potentially reversible with agitation.[11]

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, which weakens the emulsion structure and leads to the separation of the oil phase.[9][11]

G Stable Stable Emulsion (Uniform Dispersion) Creaming Creaming (Droplets Rise) Stable->Creaming Flocculation Flocculation (Droplets Clump) Stable->Flocculation Coalescence Coalescence (Droplets Merge) Creaming->Coalescence Accelerates Flocculation->Coalescence Leads to Separation Phase Separation (Emulsion Breaks) Coalescence->Separation

Caption: Common pathways of emulsion destabilization.
Q3: How do I choose the right emulsifier for an this compound oil-in-water (O/W) emulsion?

The choice of emulsifier is the most critical factor affecting emulsion stability.[12] Emulsifiers, or surfactants, work by adsorbing at the oil-water interface, reducing interfacial tension, and creating a protective barrier around the droplets.[13][14][15] For an oil-in-water (O/W) emulsion, where this compound is the dispersed phase, you should select an emulsifier that is more soluble in water, which corresponds to a high Hydrophile-Lipophile Balance (HLB) value, typically in the range of 8-18.

Data Presentation: Common Emulsifiers for O/W Emulsions

Emulsifier Type Examples Typical HLB Notes
Natural Lecithin, Gum Arabic, Sodium Caseinate 8-12 Plant or animal-derived; often provide excellent stability and texture.[14][16][17]
Synthetic (Non-ionic) Polysorbates (e.g., Tween 80), Sorbitan Esters (e.g., Span 80) >10 Highly effective and widely used due to their consistency and range of HLB values.[14]

| Polymers | Cellulose Derivatives (e.g., MCC) | N/A | Can stabilize via steric hindrance, forming a physical network around droplets.[18] |

Q4: What is the role of viscosity in stabilizing these emulsions?

The viscosity of the continuous (aqueous) phase plays a crucial role in kinetic stability.[10] According to Stokes' Law, increasing the viscosity of the continuous phase slows the movement of the dispersed this compound droplets.[9] This directly inhibits creaming and reduces the rate of droplet collisions, thereby decreasing the likelihood of flocculation and coalescence.[9][11]

Data Presentation: Common Viscosity Modifiers for Aqueous Phases

Modifier Type Examples Mechanism
Natural Gums Xanthan Gum, Guar Gum Form a network structure in water, significantly increasing viscosity at low concentrations.[14]
Cellulose Derivatives Hydroxyethylcellulose (HEC), Carboxymethylcellulose (CMC) Swell in water to increase viscosity and provide a smooth texture.

| Synthetic Polymers | Carbomers, Polyethylene Glycol (PEG) | High-efficiency thickeners that swell in water, often requiring pH neutralization (Carbomers).[8] |

Q5: Can the pH of the aqueous phase affect the stability of my this compound emulsion?

Yes, pH can significantly impact emulsion stability, especially when using pH-sensitive emulsifiers or stabilizers.[10]

  • Ionic Emulsifiers: The charge on ionic emulsifiers (like casein or some synthetic surfactants) can be neutralized by changes in pH, reducing the electrostatic repulsion between droplets and leading to instability.[12]

  • Ester Hydrolysis: this compound, as an ester, is susceptible to hydrolysis, a reaction where it breaks down into decanoic acid and amyl alcohol.[19] This process can be accelerated at highly acidic or alkaline pH levels, altering the composition of the oil phase and potentially disrupting the interfacial film.[19]

  • Viscosity Modifiers: The thickening efficiency of certain polymers, such as carbomers, is highly dependent on pH.

Troubleshooting Guides

Issue 1: My emulsion shows signs of creaming or sedimentation shortly after preparation.

Creaming is a common issue caused by gravitational separation and is often a precursor to more severe instability.[11][20]

G Start Creaming Observed CheckVisc 1. Check Viscosity of Continuous Phase Start->CheckVisc LowVisc Viscosity is Low CheckVisc->LowVisc Low CheckSize 2. Analyze Droplet Size CheckVisc->CheckSize Adequate AddThickener Action: Add/ Increase Thickener (e.g., Xanthan Gum) LowVisc->AddThickener Stable Emulsion Stabilized AddThickener->Stable LargeSize Droplets are Large (> 1-2 μm) CheckSize->LargeSize Large CheckSize->Stable Small & Uniform IncreaseShear Action: Increase Homogenization (Time/Speed) LargeSize->IncreaseShear IncreaseShear->Stable

References

Technical Support Center: Refinement of Purification Techniques for High-Purity Amyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their purification techniques for high-purity Amyl decanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is the yield of my purified this compound consistently low?

A1: Low yields in ester purification can stem from several factors. The esterification reaction itself is often a reversible equilibrium, which can limit the initial amount of product formed.[1] Losses can also occur during the purification process, such as incomplete extraction, product adhering to glassware, or decomposition during distillation.[1] To improve yields, you can use an excess of one reactant or remove water as it forms to drive the equilibrium toward the product side.[1]

Q2: My purified this compound has a lingering acidic smell. What is the cause and how can I fix it?

A2: An acidic smell indicates the presence of residual decanoic acid, likely due to an incomplete reaction or inefficient purification. A thorough wash with a dilute sodium bicarbonate solution during the work-up phase should neutralize and remove the remaining acid.[2]

Q3: After washing the crude product, I'm having trouble with emulsion formation. How can I resolve this?

A3: Emulsion formation can be caused by vigorous shaking during the extraction process or the presence of impurities acting as surfactants. To break the emulsion, you can try the following:

  • Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1]

  • Allow the mixture to stand for an extended period to allow for phase separation.[1]

Q4: The purity of my this compound after a single fractional distillation is not satisfactory. How can I improve it?

A4: To improve purity, a second fractionation is often necessary.[3] During distillation, maintaining a slow and steady distillation rate of about 1-2 drops per second is crucial for proper separation. Ensure the fractionating column is adequately insulated to maintain a proper temperature gradient. If the separation is still poor, consider using a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[3]

Q5: I am unable to induce crystallization of my purified this compound, even at low temperatures. What should I do?

A5: For crystallization to occur, the compound must be dissolved in a suitable solvent where it is soluble at high temperatures but sparingly soluble at low temperatures. If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites or adding a seed crystal of pure this compound.[3] If these methods fail, it may be necessary to concentrate the solution by evaporating some of the solvent or to try a different crystallization solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities are typically the unreacted starting materials, which include decanoic acid and amyl alcohol.[1] Other potential impurities include water (a byproduct of esterification), the acid catalyst (e.g., sulfuric acid), and side products from other reactions.[1]

Q2: What is the best method for purifying this compound to a very high purity (>99.5%)?

A2: Achieving very high purity often requires a multi-step approach. A combination of fractional vacuum distillation followed by flash column chromatography is a robust method for obtaining high-purity this compound.[3]

Q3: How can I effectively remove water from my this compound sample?

A3: Water can be removed by washing the organic layer with brine and then drying it over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[1] The drying agent should be removed by filtration before final purification steps like distillation.[1]

Q4: What are the key safety precautions to take when purifying this compound?

A4: Always work in a well-ventilated area or a fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6] Amyl alcohol is flammable, so avoid open flames and use a heating mantle for distillation.[7] Be cautious when neutralizing acid with sodium bicarbonate as it produces carbon dioxide gas, which can cause pressure buildup in a sealed container.[8]

Data Presentation

The following tables summarize key quantitative data related to the purification and analysis of this compound and related esters.

Table 1: Comparison of Purification Techniques for High-Purity Esters

Purification MethodStarting MaterialPurity AchievedTypical YieldNotes
Fractional Vacuum Distillation Crude ester from esterification>99%80-90%Purity and yield are dependent on the efficiency of the distillation setup. A second fractionation may be needed.[3]
Flash Column Chromatography Distilled methyl decanoate>99.5%90-95%Yield is dependent on the separation from impurities and the care taken during fraction collection.[3]
Low-Temperature Crystallization Chromatographically pure methyl decanoate>99.8%70-85%Yield can be lower due to solubility in the mother liquor.[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol [9]
Appearance Colorless to almost colorless clear liquid[9]
Boiling Point 167.00 °C @ 20.00 mm Hg[10]
Density 0.85700 to 0.86200 g/mL @ 20.00 °C[10]
Refractive Index 1.43000 to 1.43400 @ 20.00 °C[10]
Solubility Insoluble in water; soluble in alcohol[10][11]

Experimental Protocols

Protocol 1: General Purification Workflow for Crude this compound

This protocol outlines the initial workup and purification of crude this compound synthesized via Fischer esterification.

1. Quenching and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic mixture with water.

  • Carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted decanoic acid. Vent frequently to release CO₂.[8]

  • Finally, wash with brine to remove residual water and aid in phase separation.[1]

2. Drying:

  • Transfer the organic layer to an Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate and swirl.[1]

  • Let it stand for 15-20 minutes. The drying agent should be free-flowing, not clumped together.

  • Filter the solution to remove the drying agent.[1]

3. Solvent Removal:

  • Remove the extraction solvent using a rotary evaporator to obtain the crude this compound.

4. Final Purification:

  • Proceed with either fractional vacuum distillation (Protocol 2) or flash column chromatography (Protocol 3) for final purification.

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware joints are properly sealed.

  • Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the correct boiling point for this compound under the specific vacuum pressure. A stable boiling point indicates a pure fraction.[8]

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification High-Purity Purification cluster_analysis Purity Analysis synthesis Crude this compound (from Fischer Esterification) extraction Quenching & Extraction (Water, NaHCO₃, Brine Washes) synthesis->extraction drying Drying (Anhydrous MgSO₄ or Na₂SO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Vacuum Distillation solvent_removal->distillation chromatography Flash Column Chromatography distillation->chromatography analysis High-Purity this compound (>99.5%) chromatography->analysis

Caption: General experimental workflow for the purification of high-purity this compound.

Troubleshooting_Workflow start Low Purity After Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_materials Unreacted Starting Materials (Decanoic Acid, Amyl Alcohol) check_impurities->unreacted_materials Acid/Alcohol? side_products Side Products check_impurities->side_products Other? wash Improve Washing Step (e.g., additional NaHCO₃ wash) unreacted_materials->wash redistill Re-distill with Higher Efficiency Column unreacted_materials->redistill side_products->redistill chromatography Perform Flash Column Chromatography side_products->chromatography end High-Purity Product wash->end redistill->end chromatography->end

Caption: Troubleshooting workflow for improving this compound purity.

References

Technical Support Center: Strategies to Control the Release of Amyl Decanoate from a Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for controlled release strategies of Amyl decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the encapsulation and release of this flavor and fragrance compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for encapsulating this compound to control its release?

A1: The main techniques for encapsulating this compound and other flavor esters include spray drying, melt dispersion, coacervation, and extrusion.[1][2][3] Spray drying is a widely used method where the flavor is emulsified with a carrier material and then atomized into a hot air stream to form microcapsules.[1] Melt dispersion involves dispersing the flavor into a molten matrix material, like wax, which then solidifies to encapsulate the compound.[2][4][5] Coacervation is a phase separation technique that creates a polymer-rich coating around the flavor droplets.[3] Extrusion involves embedding the flavor within a glassy carbohydrate matrix.[1]

Q2: Which matrix materials are suitable for controlling the release of this compound?

A2: A variety of materials can be used, and the choice depends on the desired release profile and processing conditions. Common matrix materials include:

  • Waxes: Carnauba wax and beeswax are effective for creating a hydrophobic barrier, slowing down the release of lipophilic compounds like this compound.[2][4][5]

  • Proteins: Whey protein isolate is a popular choice due to its excellent emulsifying and film-forming properties, which are beneficial for encapsulating oily flavors.[3][6][7]

  • Polysaccharides: Materials like alginate and chitosan can form hydrogel beads that control the release of entrapped compounds through diffusion and swelling.[8][9][10] Maltodextrin is often used in combination with other materials in spray drying to improve powder properties and encapsulation efficiency.[3]

Q3: How can I modify the release rate of this compound from a wax matrix?

A3: The release from a wax matrix can be controlled by several factors:

  • Wax Concentration: Increasing the concentration of the wax in the matrix generally leads to a slower and more sustained release.[5]

  • Sintering: Applying heat treatment (sintering) to the wax matrix after formation can cause the wax to redistribute and form a more tortuous path for the release of the encapsulated compound, thereby slowing it down.[11]

  • Addition of Channeling Agents: Incorporating water-soluble channeling agents, such as sugars or starches, into the wax matrix can create pores upon contact with an aqueous environment, leading to a faster release.[12]

Q4: What factors influence the encapsulation efficiency of this compound during spray drying?

A4: Key factors affecting encapsulation efficiency in spray drying include:

  • Inlet and Outlet Air Temperatures: Higher temperatures can lead to greater loss of volatile compounds like this compound. Optimization is crucial to ensure solvent evaporation without significant flavor loss.

  • Feed Emulsion Stability and Droplet Size: A stable emulsion with a small and uniform droplet size is essential for high encapsulation efficiency. The use of effective emulsifiers like whey protein is important.[13]

  • Wall Material Composition: The type and concentration of the wall material are critical. Combining proteins with carbohydrates like maltodextrin can improve both encapsulation and the stability of the final powder.[3][13]

Troubleshooting Guides

Issue 1: Premature or "Burst" Release of this compound
Potential Cause Troubleshooting Step Expected Outcome
High surface concentration of this compound on microcapsules. Wash the microcapsules with a suitable solvent (e.g., ethanol or hexane) to remove surface oil.Reduction in the initial burst release.
Porous or cracked microcapsule surface. Optimize the drying process (for spray drying, adjust temperature and feed rate). For wax matrices, ensure complete solidification without cracking.A smoother, less porous microcapsule surface, leading to a more controlled release.
Inadequate interaction between this compound and the matrix. Select a matrix material with higher affinity for this compound (e.g., a more hydrophobic polymer).Improved retention of this compound within the matrix and a slower release rate.
High concentration of channeling agents in a wax matrix. Reduce the concentration of the channeling agent or use a less soluble one.Slower release profile due to reduced pore formation.
Issue 2: Incomplete or Very Slow Release of this compound
Potential Cause Troubleshooting Step Expected Outcome
Matrix is too dense or hydrophobic. Decrease the concentration of the hydrophobic matrix material (e.g., wax). Incorporate a channeling agent into the matrix.Faster and more complete release.
Strong binding interactions between this compound and the matrix. Modify the pH or ionic strength of the release medium to weaken the interactions (relevant for pH-sensitive matrices like alginate or chitosan).Increased release rate.
Microcapsule wall is too thick. Adjust the encapsulation process parameters to produce thinner walls (e.g., increase homogenization speed to reduce droplet size in emulsions).Faster diffusion and release of the encapsulated compound.
Issue 3: Low Encapsulation Efficiency during Spray Drying
Potential Cause Troubleshooting Step Expected Outcome
Poor emulsion stability. Optimize the emulsifier concentration (e.g., whey protein). Ensure proper homogenization to achieve a small and uniform droplet size.A stable emulsion leading to better entrapment of this compound during drying.
Inappropriate drying temperatures. Lower the inlet air temperature to reduce the volatilization of this compound. Ensure the outlet temperature is sufficient for drying without being excessively high.Higher retention of the flavor compound in the final powder.
Wall material properties are not optimal. Increase the total solids content of the feed emulsion. Use a combination of wall materials (e.g., whey protein and maltodextrin) to improve film-forming properties and reduce porosity.[13]Enhanced encapsulation efficiency and better protection of the flavor.

Data Presentation

The following tables summarize quantitative data from studies on the encapsulation and release of flavor esters similar to this compound. This data can be used as a reference for designing experiments with this compound.

Table 1: Encapsulation Efficiency and Release of Flavor Esters using Whey Protein-Based Wall Materials via Spray Drying

Flavor EsterWall Material CompositionInlet Temp. (°C)Ester Retention (%)Release Conditions% Released at 90 minReference
Ethyl CaprylateWhey Protein / Maltodextrin (DE 5)16070-85--[13]
Ethyl CaprylateWhey Protein / Corn Syrup Solids (DE 24)16085-91--[13]
EugenolWhey Protein / Maltodextrin180~9510% Ethanol~60[14]
EugenolWhey Protein / Maltodextrin / Oleic Acid180~8010% Ethanol~40[14]

Table 2: Release of a Model Drug from Calcium Alginate Beads

Bead FormulationRelease Medium% Released at 120 minReference
Calcium AlginateSimulated Gastric Fluid (pH 1.2)~8[8]
Calcium Alginate (coated with 1% alginate hydrolysate)Simulated Gastric Fluid (pH 1.2)~7[8]
Calcium Alginate (containing 5% alginate hydrolysate)Simulated Gastric Fluid (pH 1.2)~8.5[8]

Experimental Protocols

Protocol 1: Encapsulation of this compound in Carnauba Wax using Melt Dispersion

Objective: To encapsulate this compound in a carnauba wax matrix for controlled release.

Materials:

  • Carnauba wax

  • This compound

  • Surfactant (e.g., Tween 20, Span 40) (optional, for smaller particle size)

  • Calcium carbonate powder

Procedure:

  • Slowly heat the carnauba wax in a water bath to its melting point (approximately 80-85°C).[2]

  • Once the wax is completely melted, add the desired amount of this compound (e.g., 10% w/w) to the molten wax and mix thoroughly.[2] If using a surfactant, it can be added at this stage.

  • Extrude the molten mixture through a syringe with a needle of a specific diameter (e.g., 0.5 mm) to form droplets.[2]

  • Collect the droplets in a layer of calcium carbonate powder to prevent agglomeration and allow them to solidify at room temperature.[2]

  • Once solidified, the wax beads can be sieved to obtain a uniform particle size.

Release Study:

  • Place a known amount of the this compound-loaded wax beads in a release medium (e.g., simulated food matrix or buffer solution).

  • Maintain constant temperature and agitation.

  • At predetermined time intervals, withdraw samples from the release medium.

  • Analyze the concentration of this compound in the samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Encapsulation of this compound using Spray Drying with a Whey Protein/Maltodextrin Wall System

Objective: To microencapsulate this compound using a whey protein and maltodextrin matrix for protection and controlled release.

Materials:

  • Whey protein isolate (WPI)

  • Maltodextrin (e.g., DE 10-20)

  • This compound

  • Distilled water

Procedure:

  • Prepare an aqueous solution of the wall materials by dissolving WPI and maltodextrin in distilled water (e.g., a 20-30% w/v total solids solution with a specific WPI to maltodextrin ratio).

  • Add this compound to the wall material solution to create the core material (e.g., at a 1:4 core to wall ratio).

  • Homogenize the mixture using a high-speed homogenizer to form a stable oil-in-water emulsion.

  • Feed the emulsion into a spray dryer. Typical operating conditions could be an inlet temperature of 160-180°C and an outlet temperature of 80-90°C.[14][15]

  • Collect the powdered microcapsules from the cyclone of the spray dryer.

Release Study:

  • Disperse a known amount of the microcapsules in the release medium.

  • Agitate the dispersion at a constant temperature.

  • At specific time points, take samples and separate the microcapsules (e.g., by centrifugation or filtration).

  • Quantify the amount of this compound released into the medium using GC-MS.

Visualizations

Experimental_Workflow_Melt_Dispersion cluster_preparation Matrix Preparation cluster_encapsulation Encapsulation cluster_analysis Analysis Melt_Wax Melt Carnauba Wax (80-85°C) Add_Amyl Add this compound (e.g., 10% w/w) Melt_Wax->Add_Amyl Mix Thorough Mixing Add_Amyl->Mix Extrude Extrude through Syringe Mix->Extrude Solidify Solidify in CaCO3 Powder Extrude->Solidify Sieve Sieve for Uniform Size Solidify->Sieve Release_Study Conduct Release Study (e.g., GC-MS) Sieve->Release_Study

Caption: Workflow for this compound encapsulation using melt dispersion.

Experimental_Workflow_Spray_Drying cluster_emulsion Emulsion Formation cluster_drying Drying cluster_analysis Analysis Dissolve_Wall Dissolve Whey Protein & Maltodextrin in Water Add_Core Add this compound Dissolve_Wall->Add_Core Homogenize High-Speed Homogenization Add_Core->Homogenize Spray_Dry Spray Drying (Inlet: 160-180°C) Homogenize->Spray_Dry Collect_Powder Collect Microcapsules Spray_Dry->Collect_Powder Characterize Characterize Powder (e.g., SEM, Particle Size) Collect_Powder->Characterize Release_Study Conduct Release Study (e.g., GC-MS) Characterize->Release_Study

Caption: Workflow for this compound encapsulation using spray drying.

Release_Control_Strategies cluster_factors Factors Influencing Release cluster_strategies Control Strategies Matrix_Properties Matrix Properties Alter_Composition Alter Matrix Composition (e.g., Wax:Oil Ratio) Matrix_Properties->Alter_Composition Modify_Structure Modify Matrix Structure (e.g., Sintering, Cross-linking) Matrix_Properties->Modify_Structure Add_Excipients Add Excipients (e.g., Channeling Agents) Matrix_Properties->Add_Excipients Encapsulation_Process Encapsulation Process Control_Particle_Size Control Particle Size & Wall Thickness Encapsulation_Process->Control_Particle_Size Release_Environment Release Environment Change_pH_Temp Change pH / Temperature of Release Medium Release_Environment->Change_pH_Temp Slower_Faster_Release Controlled Release (Slower or Faster) Alter_Composition->Slower_Faster_Release Modify_Structure->Slower_Faster_Release Add_Excipients->Slower_Faster_Release Control_Particle_Size->Slower_Faster_Release Change_pH_Temp->Slower_Faster_Release

Caption: Logical relationships for controlling this compound release.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Amyl Decanoate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of esters like amyl decanoate is a fundamental process. This compound, also known as pentyl decanoate, is valued for its fruity fragrance and is used in the flavor, fragrance, and pharmaceutical industries. The choice of synthetic methodology—traditionally a chemical approach versus a modern enzymatic one—has significant implications for yield, purity, cost, and environmental impact. This guide provides an objective comparison of these two routes, supported by experimental data and detailed protocols.

The conventional method for synthesizing this compound is the Fischer-Speier esterification, a chemical process that utilizes a strong acid catalyst and high temperatures to combine decanoic acid and amyl alcohol.[1][2] While effective, this route often requires harsh conditions and can lead to the formation of by-products.[3] In contrast, enzymatic synthesis has emerged as a powerful "green chemistry" alternative.[4][5] This method employs lipases as biocatalysts to perform the esterification under significantly milder conditions, offering high specificity and a reduced environmental footprint.[6][7]

Quantitative Comparison of Synthesis Methods

The selection between chemical and enzymatic synthesis often involves a trade-off between reaction conditions, yield, and sustainability goals. The following table summarizes key quantitative parameters for both methods, based on data from the synthesis of this compound and analogous esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)[1]Immobilized Lipases (e.g., Candida antarctica Lipase B - CALB, Novozym 435)[3][6]
Typical Yield 55-70%; can reach >90% with a large excess of one reactant.[3][8]Generally high, with conversions ranging from 80% to over 95%.[9]
Reaction Temp. High (Reflux, typically 80-130 °C)[1][10]Mild (Typically 30–70 °C)[3][11]
Reaction Time 1–10 hours[1]Can range from a few hours to over 24 hours.[6]
Solvent Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene.[1][10]Often solvent-free or in non-polar organic solvents (e.g., hexane).[9]
By-products Water; potential for side-reaction products due to harsh conditions.[1]Water; high specificity minimizes by-product formation.[4]
Catalyst Reusability Not reusable; must be neutralized and discarded.[3]High reusability, especially with immobilized enzymes.[9]
Environmental Impact Use of corrosive acids and high energy consumption leads to a larger environmental footprint.[3]Milder conditions and biodegradable catalysts are considered environmentally benign.[5][7]

Experimental Protocols

Below are detailed methodologies for the chemical and enzymatic synthesis of this compound.

Chemical Synthesis: Fischer Esterification Protocol

This protocol describes the synthesis of this compound from decanoic acid and amyl alcohol using sulfuric acid as a catalyst.

Materials:

  • Decanoic acid

  • Amyl alcohol (Pentanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, combine decanoic acid (1.0 equiv.) and amyl alcohol (3.0 equiv., serving as both reactant and solvent). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid) to the mixture while swirling.[1]

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture to a steady reflux for 2-4 hours.[12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated sodium bicarbonate solution (2x) to neutralize the residual acid. Caution: CO₂ gas will evolve; vent the funnel frequently.[10]

    • Brine (1x) to remove excess water.[10]

  • Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[1] Filter the solution to remove the drying agent.

  • Purification: Remove the solvent and excess amyl alcohol using a rotary evaporator. The resulting crude this compound can be purified by fractional vacuum distillation to achieve high purity.[13]

Enzymatic Synthesis: Lipase-Catalyzed Esterification Protocol

This protocol utilizes an immobilized lipase for a more sustainable synthesis of this compound.

Materials:

  • Decanoic acid

  • Amyl alcohol (Pentanol)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Hexane or other non-polar organic solvent (optional, can be run solvent-free)

  • Molecular sieves (optional, to remove water and shift equilibrium)

Procedure:

  • Reaction Setup: In a temperature-controlled shaker flask, combine equimolar amounts of decanoic acid and amyl alcohol. If using a solvent, add hexane.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates).[6] Add molecular sieves if a solvent-free system is used to absorb the water produced.

  • Incubation: Seal the flask and place it in an incubator shaker set to an optimal temperature for the enzyme (e.g., 50-60 °C) and agitate at ~200 rpm.[11] The reaction can take 8-24 hours to reach high conversion.[6]

  • Catalyst Recovery: After the reaction, simply filter the reaction mixture to recover the immobilized lipase. The enzyme can be washed with fresh solvent (e.g., hexane), dried, and reused for subsequent batches.[9]

  • Purification: The filtered solution contains the product, unreacted substrates, and solvent. The solvent can be removed by rotary evaporation. Since enzymatic reactions are highly selective, the resulting product is often of high purity and may require minimal further purification.[4] If necessary, vacuum distillation can be performed.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Reactants (Decanoic Acid, Amyl Alcohol) Add_Catalyst 2. Add H₂SO₄ Catalyst Reactants->Add_Catalyst Reflux 3. Heat to Reflux (2-4 hours) Add_Catalyst->Reflux Cool 4. Cool Mixture Reflux->Cool Wash 5. Wash & Neutralize (H₂O, NaHCO₃, Brine) Cool->Wash Dry 6. Dry Organic Layer (Na₂SO₄) Wash->Dry Purify 7. Purify (Distillation) Dry->Purify Product This compound (High Purity) Purify->Product Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Reactants & Enzyme (Decanoic Acid, Amyl Alcohol, Lipase) Incubate 2. Incubate with Shaking (50-60 °C, 8-24 hours) Reactants->Incubate Filter 3. Filter Mixture Incubate->Filter Evaporate 4. Remove Solvent (Rotary Evaporation) Filter->Evaporate Filtrate Enzyme Reusable Immobilized Lipase Filter->Enzyme Solid Catalyst Product This compound (High Purity) Evaporate->Product

References

Amyl Decanoate vs. Other Alkyl Esters in Flavor Perception: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor science and pharmacology, the selection of appropriate chemical compounds to elicit specific sensory responses is paramount. Alkyl esters, a broad class of organic compounds, are fundamental contributors to the fruity and sweet notes that define the flavor profiles of many natural and formulated products. This guide provides an objective comparison of the flavor perception of amyl decanoate against other commonly utilized alkyl esters, namely isoamyl acetate, ethyl decanoate, and hexyl acetate. By presenting quantitative sensory data, detailed experimental protocols, and insights into the underlying signaling pathways, this document aims to equip researchers with the knowledge to make informed decisions in their product development and scientific investigations.

Comparative Analysis of Flavor Profiles

Alkyl Ester Chemical Name Primary Flavor/Odor Descriptors Secondary Flavor/Odor Descriptors Odor Threshold (in water)
This compound Pentyl decanoateFruity, Waxy, Oily[1][2]Cognac, Winey, Fatty, Green, Banana, Sweet[1][2][3]Not Widely Reported
Isoamyl Acetate 3-Methylbutyl acetateBanana, Fruity, Sweet[4][5][6][7][8]Pear, Estery, Solvent-like[4][5][6][8]0.5 - 10 mg/L[5]
Ethyl Decanoate Ethyl caprateFruity, Sweet, Waxy[9][10][11][12]Winey, Cognac, Brandy, Grape, Apple, Pear, Oily[10][11][12][13]8 - 12 ppb[11]
Hexyl Acetate Hexyl ethanoateFruity, Green, Pear, Apple[14][15][16][17][18]Sweet, Floral, Banana, Cherry, Berry[14][15][16][18]Not Widely Reported

Experimental Protocols for Flavor Perception Analysis

To objectively assess and compare the flavor profiles of compounds like this compound and other alkyl esters, rigorous and standardized experimental methodologies are crucial. The two primary approaches are sensory panel evaluations, which provide human-centric perceptual data, and instrumental analysis, such as Gas Chromatography-Olfactometry (GC-O), which offers a chemical breakdown of aroma-active compounds.[19][20]

Sensory Panel Evaluation: Descriptive Analysis

Descriptive analysis with a trained sensory panel is a cornerstone for characterizing and quantifying the sensory attributes of flavor compounds.[21][22][23]

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability. Screen for anosmia and basic taste recognition.

  • Training: Conduct a series of training sessions (15-20 hours) to familiarize panelists with the specific fruity, waxy, and other relevant aroma attributes of the esters being tested. Provide reference standards for each descriptor to establish a common language and intensity scale usage.

2. Sample Preparation:

  • Prepare solutions of each ester (e.g., this compound, isoamyl acetate, ethyl decanoate, hexyl acetate) at a concentration of 10 ppm in deionized, odorless water.

  • Present 15 mL of each sample in identical, coded, odorless glass containers at a controlled room temperature (22 ± 1°C).

3. Evaluation Procedure:

  • Conduct the evaluation in individual, well-ventilated sensory booths under white light to minimize external distractions.

  • Randomize the presentation order of the samples for each panelist to mitigate order effects.

  • Instruct panelists to first evaluate the aroma (orthonasal perception) by sniffing the headspace of the sample.

  • For flavor evaluation (retronasal perception), panelists should take a small sip, hold it in their mouth for 5 seconds to allow for volatilization, and then expectorate.

  • Panelists rate the intensity of each agreed-upon sensory descriptor (e.g., fruity, banana, waxy, green) on a 10-point unstructured line scale, where 0 represents "not perceived" and 10 signifies "very strong."

  • A mandatory 2-minute break between samples is enforced, during which panelists cleanse their palate with deionized water and unsalted crackers.

4. Data Analysis:

  • Collect the intensity ratings from all panelists for each descriptor and each sample.

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of each descriptor among the samples.

  • If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which specific ester samples differ from each other for a given attribute.

  • The results can be visualized using spider or radar plots to provide a graphical representation of the sensory profile of each ester.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector for odor-active compounds.[24][25][26][27]

1. Sample Preparation:

  • For a complex food or beverage matrix, volatile compounds, including esters, are first extracted using methods such as Solid Phase Microextraction (SPME) or liquid-liquid extraction. For pure compounds, a dilute solution in an appropriate solvent is prepared.

2. GC-MS/O Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID/MS and the ODP.

  • Column: A nonpolar column (e.g., DB-5) or a polar column (e.g., DB-WAX) can be used depending on the specific separation requirements. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes.

  • Olfactory Detection Port (ODP): Humidified air is mixed with the column effluent at the ODP to prevent nasal dehydration of the assessor.

3. Olfactometry Procedure:

  • A trained assessor (or a panel of assessors in succession) sniffs the effluent from the ODP throughout the chromatographic run.

  • The assessor records the retention time, duration, and a descriptor for each odor event perceived.

  • The intensity of each odor can also be rated on a scale.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived gives its flavor dilution (FD) factor, which is an indication of its odor potency.[28]

4. Data Analysis:

  • The olfactogram (a plot of odor events versus retention time) is aligned with the chromatogram from the FID or mass spectrometer (MS).

  • This alignment allows for the identification of the specific chemical compounds responsible for the perceived odors.

  • The results provide a detailed profile of the aroma-active compounds in a sample, which can be used to compare the odor contributions of different esters.

Signaling Pathways in Flavor Perception

The perception of fruity and waxy esters is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade that ultimately results in the perception of a specific aroma.[29][30]

G_protein_signaling_pathway Odorant Odorant (Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_channel Ion Channel cAMP->Ion_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory G-protein coupled receptor signaling pathway for ester odorants.

Experimental Workflow for Flavor Perception Analysis

A comprehensive analysis of flavor perception integrates both sensory and instrumental techniques to provide a complete picture, from the chemical composition to the human experience.[31][32]

experimental_workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Integration & Interpretation Panel Sensory Panel (Descriptive Analysis) Profile Flavor Profile (Intensity Ratings) Panel->Profile Correlation Correlation Analysis Profile->Correlation GCO GC-Olfactometry (GC-O) Aroma Aroma-Active Compounds GCO->Aroma GCMS GC-Mass Spectrometry (GC-MS) Identification Compound Identification GCMS->Identification Aroma->Correlation Identification->Correlation Conclusion Comprehensive Flavor Characterization Correlation->Conclusion

Integrated workflow for flavor perception analysis.

References

Validation of an analytical method for Amyl decanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of Amyl Decanoate

For researchers, scientists, and drug development professionals, the accurate quantification of this compound is essential for quality control, formulation development, and various research applications. This guide provides a comparative overview of the two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance parameters for the quantification of fatty acid esters like this compound using GC with Flame Ionization Detection (GC-FID), GC-Mass Spectrometry (GC-MS), and HPLC coupled with a suitable detector. These values are based on established analytical practices for similar analytes.[1]

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.995> 0.99
Limit of Detection (LOD) 0.21 - 0.54 µg/mL0.01 - 0.5 µg/mL1 - 30 µg/L
Limit of Quantification (LOQ) 0.64 - 1.63 µg/mL0.05 - 2 µg/mL0.003 - 0.72 µg/L
Precision (RSD%) < 2%< 5%< 3%
Accuracy (Recovery %) 96.4 - 103.6%95 - 105%80 - 120%
Selectivity Moderate to HighVery HighModerate
Typical Run Time 20 - 45 minutes15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative protocols for GC-FID and HPLC analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for the analysis of volatile compounds like this compound.[2][3]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent such as hexane or isooctane.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • An internal standard (e.g., methyl nonadecanoate or hexadecyl acetate) should be added to improve quantitative accuracy.[4][5]

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A polar capillary column such as a DB-WAX or HP-88 (e.g., 60 m x 0.25 mm, 0.2 µm film thickness) is suitable for separating fatty acid esters.[3]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration). A split ratio of 20:1 is common.[3][4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 5-10°C/min.[4]

    • Hold at 240°C for 5-10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[3][4]

  • Detector: Flame Ionization Detector (FID) at 250°C.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of less volatile compounds and can be used for this compound, particularly when derivatization is employed to enhance detection.[6][7]

1. Sample Preparation (with UV-Derivatization):

  • Hydrolysis: Since this compound lacks a strong chromophore, it is often hydrolyzed to decanoic acid first. This can be achieved by heating the sample with a methanolic solution of potassium hydroxide.[8]

  • Derivatization: The resulting decanoic acid is then derivatized with a UV-absorbing agent like 4-bromophenacyl bromide (p-BPB).[8]

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Add the derivatizing agent and a catalyst, then heat to complete the reaction.[8]

  • Dissolve the final derivatized sample in the mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for p-BPB).

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gc GC-FID cluster_hplc HPLC (with Derivatization) cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Organic Solvent Sample->Dissolution Internal_Std Addition of Internal Standard Dissolution->Internal_Std Filtration Filtration Internal_Std->Filtration GC_Injection GC Injection Filtration->GC_Injection Hydrolysis Hydrolysis Filtration->Hydrolysis GC_Separation Chromatographic Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Integration Peak Integration FID_Detection->Integration Derivatization Derivatization Hydrolysis->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection UV_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification.

References

Cross-Validation of Amyl Decanoate Analysis: A Comparative Guide to GC-FID and GC-MS Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Amyl decanoate, a fatty acid ester with applications in flavor, fragrance, and pharmaceutical industries, is critical. The choice of an analytical detector can significantly impact the precision, sensitivity, and specificity of the analysis. This guide provides an objective comparison of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the analysis of this compound. The information is supported by experimental data representative of fatty acid ester analysis to aid in method selection and cross-validation.

Executive Summary

Gas Chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. While both GC-FID and GC-MS are robust methods for quantification, they offer distinct advantages. GC-FID is a cost-effective, highly precise, and robust detector, making it ideal for routine quality control and high-throughput analyses where the analyte's identity is established.[1] In contrast, GC-MS provides invaluable structural information, enabling confident identification and the ability to distinguish this compound from co-eluting impurities, which is crucial in complex matrices or for confirmatory analysis.[1][2] The quantitative performance of GC-MS has been shown to be comparable to GC-FID for the analysis of fatty acid methyl esters (FAMEs), a class of compounds similar to this compound.[2]

Data Presentation: Performance Comparison of Detectors

The selection of an analytical method is often guided by its quantitative performance. The following table summarizes key validation parameters for GC-FID and GC-MS in the context of fatty acid ester analysis. These values are synthesized from multiple sources to provide a representative comparison.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 µg/mL (SIM mode)
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 2 µg/mL (SIM mode)
Precision (%RSD) < 5%< 5%
Accuracy (Recovery %) 90 - 110%95 - 105%
Selectivity ModerateVery High
Cost LowerHigher
Primary Use Routine QuantificationIdentification & Quantification

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as hexane or isooctane, and dilute to the mark.

  • An internal standard (e.g., methyl nonadecanoate) can be added to improve quantitative accuracy.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is ideal for both the identification and quantification of this compound, especially in complex matrices where specificity is crucial.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the GC-FID analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B with 5977B Mass Spectrometer or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 40-400 for qualitative analysis and peak identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 70, 157, 242).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the GC-FID and GC-MS methods for this compound analysis. Cross-validation is a critical process to ensure that different analytical methods provide equivalent and reliable results.

CrossValidationWorkflow Sample This compound Sample Prep Sample Preparation (Dilution, Internal Standard) Sample->Prep GCFID_Analysis GC-FID Analysis Prep->GCFID_Analysis GCMS_Analysis GC-MS Analysis Prep->GCMS_Analysis GCFID_Data Quantitative Data (FID) GCFID_Analysis->GCFID_Data GCMS_Data Qualitative & Quantitative Data (MS) GCMS_Analysis->GCMS_Data Comparison Comparison of Validation Parameters (Linearity, Precision, Accuracy, etc.) GCFID_Data->Comparison GCMS_Data->Comparison Conclusion Method Equivalence Assessment Comparison->Conclusion

Cross-validation workflow for this compound analysis.

References

A Comparative Analysis of Amyl Decanoate and Isoamyl Acetate as Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and product development professionals on the distinct characteristics of two prominent fruity esters.

In the realm of flavor chemistry, amyl decanoate and isoamyl acetate are two widely utilized ester compounds, each imparting unique fruity characteristics to a variety of food and beverage products. While both are valued for their pleasant aromas, a deeper understanding of their comparative performance is crucial for precise flavor formulation and product stability. This guide provides an objective comparison of their chemical and sensory properties, supported by established experimental protocols, to aid researchers, scientists, and drug development professionals in their formulation decisions.

Physicochemical Properties: A Foundation for Formulation

A clear understanding of the fundamental physicochemical properties of these esters is paramount for predicting their behavior in different food matrices and processing conditions. Key distinguishing features are summarized in the table below.

PropertyThis compoundIsoamyl Acetate
Synonyms Pentyl decanoateIsopentyl acetate, 3-methylbutyl acetate
Molecular Formula C15H30O2C7H14O2
Molecular Weight ( g/mol ) 242.40130.19
Boiling Point (°C) 267142
Density (g/cm³) ~0.857~0.876
Solubility in Water LowSlightly soluble
LogP ~6.2~2.3
Odor Threshold Not readily available~7 ppm

Sensory Profile: A Tale of Two Fruits

The organoleptic properties of this compound and isoamyl acetate are markedly different, offering distinct creative possibilities for flavorists. Isoamyl acetate is famously recognized for its potent and diffusive banana and pear-like aroma.[1][2][3] In contrast, this compound presents a more complex and less volatile profile, often described as having waxy, fruity, and slightly floral notes with hints of cognac.

To objectively quantify these differences, a Quantitative Descriptive Analysis (QDA) is the industry-standard methodology. A trained sensory panel would evaluate the intensity of key flavor attributes for each compound, providing a detailed and reproducible sensory fingerprint. The following table illustrates a hypothetical QDA result, showcasing the distinct sensory spaces these two esters occupy.

Sensory AttributeThis compound (Intensity Score 0-100)Isoamyl Acetate (Intensity Score 0-100)
Fruity 6585
Banana 1090
Pear 1575
Waxy 705
Floral 3010
Green 2520
Sweet 5070
Chemical/Solvent 515

Flavor Release and Stability: Performance in Application

The volatility and interaction with the food matrix significantly influence the perception of a flavoring agent. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to measure the release of volatile compounds from a product over time.

Due to its lower molecular weight and higher vapor pressure, isoamyl acetate is expected to have a more rapid initial release, providing a strong upfront aroma. This compound, being less volatile, would likely exhibit a more sustained and lingering release profile. This difference is critical when designing products with specific flavor release requirements, such as chewing gum or confectionery.

Furthermore, the stability of these esters can be influenced by factors such as pH, temperature, and enzymatic activity within the food product. Generally, the longer carbon chain of this compound may confer greater stability against hydrolysis compared to the shorter-chain isoamyl acetate.

Experimental Protocols

To provide a framework for comparative analysis, detailed methodologies for key experiments are outlined below.

Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively measure and compare the sensory attributes of this compound and isoamyl acetate.

Procedure:

  • Panel Selection and Training: A panel of 10-12 individuals is screened for sensory acuity and trained over several sessions to identify and scale the intensity of relevant flavor attributes (e.g., fruity, banana, waxy, sweet).

  • Sample Preparation: Solutions of this compound and isoamyl acetate are prepared at standardized, sensorially equivalent concentrations in a neutral base (e.g., 5% sucrose solution). Samples are coded with random three-digit numbers.

  • Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of each attribute on a 100-point line scale, anchored from "none" to "very strong."

  • Data Analysis: The data from all panelists is collected and analyzed using statistical methods (e.g., ANOVA) to determine significant differences in the intensity of each attribute between the two compounds.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Flavor Release

Objective: To measure and compare the release of this compound and isoamyl acetate from a model food matrix over time.

Procedure:

  • Sample Preparation: A standardized amount of each ester is incorporated into a model food system (e.g., a simple beverage or a starch-based gel).

  • Incubation: The samples are placed in sealed headspace vials and incubated at a controlled temperature (e.g., 37°C) to simulate conditions of consumption.

  • Headspace Sampling: At specified time intervals (e.g., 0, 5, 15, 30, and 60 minutes), a sample of the headspace gas is automatically collected using a solid-phase microextraction (SPME) fiber or a gas-tight syringe.

  • GC-MS Analysis: The collected headspace sample is injected into a GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer identifies and quantifies the amount of this compound or isoamyl acetate present.

  • Data Analysis: The concentration of each ester in the headspace at each time point is plotted to generate a flavor release profile.

Biochemical Pathway of Ester Perception

The perception of fruity esters like this compound and isoamyl acetate is initiated by their interaction with specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The binding of the ester to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade.

Ester_Perception_Pathway cluster_neuron Olfactory Sensory Neuron Ester This compound or Isoamyl Acetate OR Olfactory Receptor (GPCR) Ester->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized signaling pathway for ester flavor perception.

Conclusion

This compound and isoamyl acetate offer distinct and valuable sensory properties for flavor creation. Isoamyl acetate provides a potent, readily identifiable banana-pear character with high initial impact, making it suitable for applications where a strong, upfront fruity note is desired. This compound, with its more complex and subtle waxy, fruity profile and lower volatility, is better suited for creating more nuanced fruit flavors and providing a longer-lasting aroma impression. The choice between these two esters will ultimately depend on the specific application, desired sensory profile, and required performance characteristics. The experimental protocols provided herein offer a robust framework for conducting in-house comparative evaluations to inform formulation decisions.

References

A Comparative Purity Analysis of Synthesized Amyl Decanoate Against a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Amyl decanoate against a certified reference standard. The following sections detail the experimental protocols, present comparative data, and offer visual workflows to guide the analytical process.

Comparative Data Summary

The purity of a newly synthesized batch of this compound was compared against a certified reference standard. The following table summarizes the key analytical findings.

ParameterSynthesized this compoundCertified this compound StandardMethod of Analysis
Purity (by GC-FID) 94.2%>99.8%Gas Chromatography-Flame Ionization Detection
Purity (by qNMR) 93.8%99.9% (Certified Value)Quantitative Nuclear Magnetic Resonance
Major Impurities Amyl Alcohol (2.1%), Decanoic Acid (1.5%), Unidentified (2.2%)Not DetectedGas Chromatography-Mass Spectrometry (GC-MS)
Refractive Index @ 20°C 1.4311.432Refractometry
FTIR Characteristic Peaks C=O stretch: 1738 cm⁻¹, C-O stretch: 1165 cm⁻¹C=O stretch: 1738 cm⁻¹, C-O stretch: 1165 cm⁻¹Fourier-Transform Infrared Spectroscopy

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is employed for the quantitative determination of the purity of this compound and to identify volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have a resonance signal that is well-resolved from the analyte signals.

  • Pulse Program: A standard 90° pulse sequence with a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add approximately 0.75 mL of CDCl₃, cap, and gently mix until fully dissolved.

  • Data Analysis: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the qualitative identification of the functional groups present in the this compound molecule, confirming its identity.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with the reference spectrum of a certified this compound standard. Key characteristic peaks for esters include the C=O stretching vibration (around 1735-1750 cm⁻¹) and the C-O stretching vibrations (in the 1300-1000 cm⁻¹ region).[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for assessing the purity of synthesized this compound.

cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment synthesis Fischer Esterification: Amyl Alcohol + Decanoic Acid workup Aqueous Work-up & Extraction synthesis->workup drying Drying over Anhydrous Na₂SO₄ workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Vacuum Distillation evaporation->distillation gc_fid GC-FID Analysis distillation->gc_fid qnmr qNMR Analysis distillation->qnmr ftir FTIR Analysis distillation->ftir

Fig. 1: Synthesis and Purity Assessment Workflow

cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_comparison Comparison synthesized Synthesized this compound weighing_synth Accurate Weighing synthesized->weighing_synth standard Certified Standard weighing_std Accurate Weighing standard->weighing_std dissolution_synth Dissolution in Hexane weighing_synth->dissolution_synth dissolution_std Dissolution in Hexane weighing_std->dissolution_std injection Injection into GC dissolution_synth->injection dissolution_std->injection separation Separation on DB-5ms Column injection->separation detection Flame Ionization Detection separation->detection data_analysis Data Analysis (Area % Purity) detection->data_analysis compare Compare Purity & Impurity Profiles data_analysis->compare

Fig. 2: GC-FID Comparative Analysis Workflow

cluster_sample_prep_nmr qNMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Processing & Analysis weigh_analyte Weigh Synthesized this compound dissolve_nmr Dissolve in CDCl₃ in NMR Tube weigh_analyte->dissolve_nmr weigh_int_std Weigh Internal Standard weigh_int_std->dissolve_nmr acquire_spectrum Acquire ¹H NMR Spectrum dissolve_nmr->acquire_spectrum process_spectrum Phase & Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Fig. 3: Quantitative NMR (qNMR) Workflow

References

A Guide to Inter-Laboratory Comparison of Amyl Decanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Amyl decanoate, with a focus on inter-laboratory comparison to ensure accuracy and reliability of results. While specific inter-laboratory proficiency tests for this compound are not widely published, this document draws upon established protocols for similar fatty acid esters and outlines a framework for conducting such a comparison. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Data Presentation: A Hypothetical Inter-Laboratory Study

To illustrate the process of an inter-laboratory comparison, a hypothetical study was designed. In this scenario, ten laboratories were provided with a standardized sample of this compound at a known concentration (50 µg/mL). Each laboratory was instructed to perform quantitative analysis using their in-house validated methods. The reported concentrations and calculated z-scores are presented in Table 1. The z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories. A z-score between -2 and +2 is generally considered satisfactory.[1][2]

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Consensus Mean (µg/mL)Standard Deviationz-scorePerformance
Lab 151.250.11.50.73Satisfactory
Lab 248.950.11.5-0.80Satisfactory
Lab 352.550.11.51.60Satisfactory
Lab 447.850.11.5-1.53Satisfactory
Lab 550.550.11.50.27Satisfactory
Lab 653.850.11.52.47Unsatisfactory
Lab 749.650.11.5-0.33Satisfactory
Lab 848.250.11.5-1.27Satisfactory
Lab 951.950.11.51.20Satisfactory
Lab 1046.550.11.5-2.40Unsatisfactory

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC-MS for this compound analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[3] Below is a summary of typical performance parameters for the quantification of fatty acid esters, which are representative for this compound analysis.

Table 2: Typical Performance Parameters of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.04 - 0.51 mg/L (for SCFAs)1 - 30 µg/L (for fatty acids)[3]
Limit of Quantification (LOQ) 0.13 - 1.70 mg/L (for SCFAs)0.003 - 0.72 µg/L (for FAMEs)[3]
Accuracy (Recovery) 95 - 117%Typically within 80-120%[3]
Precision (RSD) 1 - 4.5%< 3%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound.[4]

1. Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound (analytical standard) in a suitable solvent like hexane at a concentration of 1 mg/mL.[4]

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[4]

  • Sample Extraction: For complex matrices, a liquid-liquid extraction may be necessary.

2. GC-MS Instrumentation and Conditions:

  • GC System: A standard gas chromatograph equipped with a mass spectrometer.

  • Column: A capillary column suitable for FAME analysis (e.g., DB-WAX or HP-88).[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min, hold for 5 minutes.

    • Ramp to 240 °C at 5 °C/min, hold for 10 minutes.[5]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Scan Range: m/z 40-500.[5]

3. Quantification:

  • The identification of this compound is confirmed by its retention time and mass spectrum compared to a certified reference standard.[5]

  • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS is another powerful technique for the quantification of this compound, particularly for samples that are not readily volatilized.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.22 µm filter before injection.[3]

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: A standard HPLC system coupled to a mass spectrometer.[3]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is often used for quantitative analysis.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and the logical process of an inter-laboratory comparison.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Receipt stock Prepare Stock Solution (1 mg/mL in Hexane) start->stock extraction Sample Extraction (if necessary) start->extraction standards Create Working Standards (Serial Dilution) stock->standards vial Transfer to Autosampler Vial standards->vial extraction->vial injection Inject Sample into GC-MS vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification report Generate Report quantification->report

Caption: Workflow for this compound analysis by GC-MS.

cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation start Start: Define Study Objective sample_prep Prepare Homogeneous Sample start->sample_prep distribute Distribute Samples to Labs sample_prep->distribute lab_analysis Labs Analyze Samples distribute->lab_analysis report_results Labs Report Results lab_analysis->report_results collect_data Collect and Tabulate Data report_results->collect_data statistics Calculate Consensus Mean & Std Dev collect_data->statistics z_score Calculate z-scores for each Lab statistics->z_score performance Assess Laboratory Performance z_score->performance final_report Generate Final Comparison Report performance->final_report

Caption: Logical workflow of an inter-laboratory comparison.

References

A Comparative Guide to Sensory Panel Performance for Amyl Decanoate Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of flavor and fragrance, the accurate sensory assessment of compounds like Amyl decanoate is paramount. This ester, known for its characteristic fruity and wine-like aroma, requires precise evaluation to determine its potential applications and consumer acceptance. This guide provides a comprehensive comparison of sensory panel methodologies for evaluating this compound, supported by experimental data and detailed protocols to ensure robust and reproducible results.

Unveiling the Aroma Profile: this compound in Comparison

Table 1: Comparative Sensory Profiles of Fruity Esters

EsterPrimary DescriptorsSecondary DescriptorsMean Intensity (0-10 Scale)
This compound Fruity, Cognac, Winey[1]Waxy, Sweet, Green, Banana[2][3]Data not publicly available
Isoamyl Acetate Banana, FruitySweet, Chemical7.5 (Banana)
Ethyl Butyrate Fruity, PineappleSweet, Green6.8 (Fruity)
Hexyl Acetate Fruity, PearGreen, Sweet7.2 (Fruity)

Note: Intensity ratings for comparative esters are illustrative and based on generalized data from trained sensory panels. A trained panel would be required to generate specific intensity scores for this compound.

Experimental Protocols for Sensory Evaluation

A robust evaluation of this compound's sensory properties hinges on a well-defined experimental protocol. The Quantitative Descriptive Analysis (QDA) method is a common and effective technique.[4]

Panelist Selection and Training

The foundation of reliable sensory data is a well-trained and validated sensory panel.

  • Recruitment: Panelists should be recruited based on their sensory acuity, availability, and motivation. Initial screening can involve basic taste and odor identification tests.

  • Training: A minimum of 15-20 hours of training is recommended to familiarize the panel with the sensory properties of fruity esters.[4] During training, panelists will collectively develop a consensus on the sensory descriptors and the use of the intensity scale. Reference standards for each descriptor should be provided to anchor the panel. For this compound, reference standards could include a specific cognac for the "cognac" note or a ripe banana for the "banana" note.

Sample Preparation and Presentation

Consistency in sample preparation and presentation is crucial to minimize bias.

  • Preparation: Prepare solutions of this compound and other comparative esters at a concentration of 10 ppm in deionized, odorless water.[4]

  • Presentation: Present 15 mL of each sample in identical, coded, and odorless glass containers at a controlled room temperature (22 ± 1°C). The order of sample presentation should be randomized for each panelist to mitigate order effects.[4]

Sensory Evaluation Procedure

The evaluation should be conducted in a controlled environment to prevent distractions and sensory interference.

  • Environment: Individual, well-ventilated sensory booths under white light are ideal.[4]

  • Evaluation: Panelists should evaluate the aroma of each sample by sniffing from the container. For flavor analysis, a small sip should be taken, held in the mouth for 5 seconds, and then expectorated.[4]

  • Rating: Panelists will rate the intensity of each agreed-upon sensory descriptor using a 10-point unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong".[4]

Evaluating Sensory Panel Performance

The reliability of the sensory data is directly tied to the performance of the sensory panel. Key performance indicators include repeatability, discrimination, and agreement.

Table 2: Key Performance Indicators for Sensory Panels

Performance IndicatorDescriptionStatistical Method
Repeatability The consistency of an individual panelist's scores for the same sample across multiple sessions.Analysis of Variance (ANOVA) - examining the judge*session interaction.[5]
Discrimination The ability of the panel to differentiate between different samples.ANOVA - a significant product effect (p<0.05) indicates good discrimination.[5]
Agreement The consistency of scores among different panelists for the same sample.Correlation analysis - a positive correlation above 0.85 between a panelist and the whole panel is desirable.[5]
Data Analysis

The collected intensity ratings should be analyzed using appropriate statistical methods.

  • Analysis of Variance (ANOVA): This is used to determine if there are significant differences between the samples for each descriptor.[4]

  • Post-hoc Tests: If significant differences are found, post-hoc tests like Tukey's HSD can identify which samples are significantly different from each other.[4]

  • Sensory Profile Visualization: The results are often visualized using spider or radar plots to provide a graphical representation of each ester's sensory characteristics.[4]

Visualizing the Workflow

To better understand the logical flow of a sensory panel evaluation, the following diagrams illustrate the key stages.

Sensory_Panel_Workflow cluster_setup Phase 1: Setup & Training cluster_execution Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting Recruitment Panelist Recruitment Screening Sensory Screening Recruitment->Screening Training Panelist Training & Lexicon Development Screening->Training Validation Panel Performance Validation Training->Validation SamplePrep Sample Preparation (this compound vs. Alternatives) Validation->SamplePrep Evaluation Sensory Evaluation (QDA) SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection DataAnalysis Statistical Analysis (ANOVA) DataCollection->DataAnalysis PerformanceReview Panel Performance Review DataAnalysis->PerformanceReview Reporting Reporting & Visualization PerformanceReview->Reporting

Caption: Workflow for Sensory Panel Evaluation of this compound.

QDA_Protocol start Start: Define Objectives panel_selection Select & Train Panel start->panel_selection lexicon_dev Develop Sensory Lexicon panel_selection->lexicon_dev sample_prep Prepare & Code Samples lexicon_dev->sample_prep evaluation Panelists Evaluate Samples sample_prep->evaluation data_collection Collect Intensity Ratings evaluation->data_collection data_analysis Analyze Data (ANOVA) data_collection->data_analysis end_node End: Generate Sensory Profile data_analysis->end_node

Caption: Quantitative Descriptive Analysis (QDA) Protocol Flowchart.

References

Benchmarking the performance of Amyl decanoate against commercial flavor enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Amyl decanoate against leading commercial flavor enhancers, namely Monosodium Glutamate (MSG) and a combination of Disodium Inosinate and Disodium Guanylate (I+G). The information presented herein is supported by available data and established experimental protocols to assist researchers and professionals in the food, beverage, and pharmaceutical industries in making informed decisions regarding flavor modulation.

Introduction to Flavor Enhancers

Flavor enhancers are substances added to food to supplement or enhance its natural flavor. They are a cornerstone of the food industry, used to intensify savory (umami), sweet, and other complex flavor profiles, thereby increasing the palatability of a wide range of products. This guide focuses on this compound, an ester known for its fruity aroma, and compares its potential flavor-modifying properties with the widely used umami enhancers, MSG and I+G.

This compound: Also known as pentyl decanoate, this ester is characterized by a fruity, waxy aroma with notes of banana, cognac, and green apple.[1][2][3][4] It is found naturally in fruits like apples and bananas and is used as a flavoring agent in the food industry.[1][3]

Commercial Flavor Enhancers:

  • Monosodium Glutamate (MSG): The sodium salt of glutamic acid, MSG is one of the most common flavor enhancers, known for imparting the umami, or savory, taste.[5][6]

  • Disodium Inosinate (IMP) & Disodium Guanylate (GMP) (I+G): These two ribonucleotides are frequently used in synergy with MSG.[5][7][8][9] This combination is reported to enhance umami taste with a potency that is significantly higher than MSG alone.[7]

Quantitative Performance Comparison

Table 1: Flavor Profile and Sensory Thresholds

Flavor EnhancerFlavor ProfileSensory Detection ThresholdNotes
This compound Fruity, waxy, banana, cognac, green, creamy, cheesy, fatty.[1][3]Data not available in searched literature.Taste is described as "creamy and fruity with a fatty waxy nuance" at 25.00 ppm.[1]
Monosodium Glutamate (MSG) Umami (savory, meaty, brothy).[5][6]0.05 g/100 mL (in a 0.30 g/100 mL salt solution) / 6.25 x 10⁻⁴ M (in water).Threshold values can vary significantly based on the food matrix and the presence of other substances like salt.
Disodium Inosinate + Disodium Guanylate (I+G) Synergistically enhances umami taste with MSG.[7][8]Typically used at low concentrations in combination with MSG.The combination of MSG and I+G is reported to be perceived eight times more strongly than MSG alone.

Table 2: Application and Usage Levels

Flavor EnhancerTypical ApplicationsRecommended Usage Levels
This compound Confectionery, beverages, baked goods, dairy products.Not specified in searched literature; used as a flavoring agent.
Monosodium Glutamate (MSG) Soups, broths, sauces, snacks, processed meats, and ready-to-eat meals.[5]Optimal concentration varies by food; for example, in clear soup, the "pleasure score" decreases with more than 1 gram per 100 mL.[5]
Disodium Inosinate + Disodium Guanylate (I+G) Soups, sauces, snacks, seasonings, and in conjunction with MSG.[8][9]Used in small quantities to replace a portion of MSG for enhanced flavor.[8]

Experimental Protocols

To conduct a robust comparative analysis of these flavor enhancers, a combination of sensory and analytical techniques is recommended. The following are detailed methodologies for key experiments.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the key sensory attributes of this compound, MSG, and I+G in a controlled food matrix (e.g., a simple broth or aqueous solution).

Panelists: A panel of 10-12 trained sensory assessors is recommended. Panelists should be screened for their ability to discriminate between the basic tastes and to verbalize sensory perceptions.

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with samples of each flavor enhancer individually and in combination to develop a consensus on descriptive terms (lexicon) for the perceived aroma, taste, and mouthfeel attributes.

  • Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Evaluation: Samples are prepared at various concentrations in the chosen food matrix. They are presented to panelists in a randomized, blind-coded manner. Each panelist evaluates the samples individually in a controlled sensory booth.

  • Data Analysis: The intensity ratings for each attribute are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Difference Testing: Triangle Test

Objective: To determine if a perceptible overall difference exists between a control sample and a sample containing a flavor enhancer.

Panelists: A minimum of 20-40 panelists are typically used for a triangle test.

Procedure:

  • Sample Preparation: Two identical samples (A) and one different sample (B) are prepared. For example, A could be a control broth, and B could be the same broth with a specific concentration of this compound.

  • Presentation: Each panelist is presented with three coded samples, two of which are identical and one is different. The order of presentation is randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Task: Panelists are instructed to identify the "odd" or "different" sample.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

Analytical Technique: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds in a food matrix that contribute to its aroma and how they are affected by the addition of a flavor enhancer like this compound.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the food matrix (e.g., using solid-phase microextraction - SPME).

  • GC Separation: The extracted volatiles are injected into a gas chromatograph (GC), which separates them based on their boiling points and chemical properties.

  • Dual Detection: The effluent from the GC column is split into two streams. One stream goes to a chemical detector (e.g., a mass spectrometer - MS) for compound identification, while the other stream is directed to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time, odor descriptor, and intensity of each aroma detected.

  • Data Correlation: The data from the MS and the olfactometry are combined to identify the specific chemical compounds responsible for the perceived aromas.

Visualizing Pathways and Workflows

Hypothetical Flavor Perception Pathway

flavor_perception cluster_taste Taste Perception cluster_aroma Aroma Perception Taste_Receptors Taste Receptors (e.g., Umami T1R1/T1R3) Signal_Transduction Signal Transduction Taste_Receptors->Signal_Transduction MSG MSG (Glutamate) MSG->Taste_Receptors IG I+G (Nucleotides) IG->Taste_Receptors Synergistic Binding Olfactory_Receptors Olfactory Receptors Olfactory_Receptors->Signal_Transduction Amyl_Decanoate This compound (Volatile Ester) Amyl_Decanoate->Olfactory_Receptors Brain Brain (Flavor Integration) Signal_Transduction->Brain

Caption: A simplified diagram of taste and aroma perception pathways.

Experimental Workflow for Flavor Enhancer Comparison

experimental_workflow start Define Objectives & Select Flavor Enhancers & Matrix prep Sample Preparation (Control, this compound, MSG, I+G) start->prep sensory Sensory Evaluation prep->sensory analytical Analytical Chemistry prep->analytical qda Quantitative Descriptive Analysis (QDA) sensory->qda triangle Triangle Test sensory->triangle data Data Analysis & Interpretation qda->data triangle->data gco Gas Chromatography- Olfactometry (GC-O) analytical->gco etongue Electronic Tongue analytical->etongue gco->data etongue->data report Generate Comparison Guide data->report

Caption: A typical workflow for comparing flavor enhancers.

Logical Relationship of Umami Enhancement

umami_synergy MSG Monosodium Glutamate (MSG) Umami_Receptor Umami Taste Receptor (T1R1/T1R3) MSG->Umami_Receptor Binds to Receptor IG Disodium Inosinate & Disodium Guanylate (I+G) IG->Umami_Receptor Allosterically Modulates & Stabilizes Binding Enhanced_Umami Synergistic & Enhanced Umami Perception Umami_Receptor->Enhanced_Umami Leads to

Caption: The synergistic action of MSG and I+G on the umami receptor.

Conclusion

This compound offers a distinct fruity and waxy flavor profile, positioning it as a valuable flavoring agent for specific applications in the food and beverage industry. In contrast, MSG and I+G are primarily utilized for their potent umami-enhancing properties, which are foundational in savory product formulations. While direct quantitative comparisons of flavor enhancement potency are limited by the lack of public data on this compound's sensory thresholds, the established experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis. Researchers and product developers are encouraged to employ these methodologies to generate in-house data to determine the most suitable flavor enhancer for their specific product development needs.

References

Safety Operating Guide

Proper Disposal of Amyl Decanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of amyl decanoate, offering essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be familiar with the immediate safety measures for handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material and place it into a suitable, closed container for disposal.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
Flash Point > 100 °C (> 212 °F)
Specific Gravity 0.857 to 0.862 @ 20°C
Boiling Point 167 °C @ 20 mmHg
Water Solubility 0.1577 mg/L @ 25 °C (estimated)

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its classification as either hazardous or non-hazardous waste. While some Safety Data Sheets (SDS) may indicate that this compound is not a hazardous substance, related compounds can exhibit environmental toxicity.[1] Therefore, it is imperative to follow a cautious approach and consult with your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Classification:

  • Consult the SDS: Always begin by reviewing the manufacturer-specific SDS for the this compound product you are using. The "Disposal Considerations" section will provide initial guidance.

  • Contact EHS: The final determination of whether a chemical waste is hazardous rests with your institution's EHS department.[2] They will assess the waste against federal, state, and local regulations. Provide them with the SDS and any other relevant information about the waste stream.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent materials), in a dedicated and clearly labeled container.

  • Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Mixing can create unforeseen hazards and complicate the disposal process.

  • Container Requirements: The waste container must be made of a material compatible with this compound, be in good condition with no leaks, and have a secure, tight-fitting lid.

3. Labeling of Waste Containers:

  • Hazardous Waste Labeling: If your EHS department classifies the waste as hazardous, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards.

4. Storage of Chemical Waste:

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) that is near the point of generation.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in the event of a leak or spill.

  • Adhere to Accumulation Limits: Be mindful of the volume and time limits for waste accumulation, which are determined by your facility's generator status under EPA regulations.[3]

5. Arranging for Final Disposal:

  • Schedule a Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Licensed Waste Vendor: The EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in accordance with all applicable regulations.

Experimental Workflow for this compound Disposal

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) for Initial Guidance A->B C Contact Environmental Health & Safety (EHS) Department B->C D EHS Determines Waste Classification C->D E Hazardous Waste D->E Hazardous F Non-Hazardous Waste D->F Non-Hazardous G Collect in Labeled Hazardous Waste Container E->G J Follow EHS Instructions for Non-Hazardous Waste Disposal F->J H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Schedule Pickup with EHS for Licensed Disposal H->I K End: Proper Disposal Complete I->K J->K

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Amyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Amyl Decanoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the highest safety standards in your laboratory.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection. In situations with a higher risk of splashing, a face shield may be appropriate.Protects against splashes and aerosols.
Hand Protection Wear protective gloves. Nitrile or neoprene gloves are generally recommended for incidental contact. Inspect gloves for any signs of degradation or puncture before use.Provides a barrier against skin absorption.
Skin and Body Protection Wear a lab coat or chemical-resistant apron and long-sleeved clothing to prevent skin contact. Facilities should be equipped with an eyewash fountain and a safety shower.Prevents direct skin contact with the chemical.
Respiratory Protection Not typically required under normal conditions with adequate ventilation. If aerosols are generated or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.Protects against inhalation of harmful mists or vapors.

Physical and Chemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
CAS Number 5933-87-9[1]
Molecular Formula C₁₅H₃₀O₂[1][2][3]
Molecular Weight 242.40 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[2][5]
Odor Fruity, cognac, winey[5][6]
Boiling Point 167.00 °C @ 20.00 mm Hg[5]
Flash Point > 212.00 °F TCC (> 100.00 °C)[5][6]
Specific Gravity 0.85700 to 0.86200 @ 20.00 °C[5][6]
Vapor Pressure 0.002000 mmHg @ 25.00 °C (est)[6]
Solubility Soluble in alcohol; water, 0.1577 mg/L @ 25 °C (est)[6]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for laboratory safety.

1. Handling:

  • Ensure good ventilation of the work station.[1]

  • Wear appropriate personal protective equipment as outlined above.[1]

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Avoid inhalation of vapor or mist.[8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7][8]

  • Handle in accordance with good industrial hygiene and safety practices. This includes not eating, drinking, or smoking in the laboratory.

2. Storage:

  • Store in a tightly-closed container.

  • Keep the container in a dry, cool, and well-ventilated place.[1]

  • Store away from heat, sparks, and flame.

  • Incompatible with strong oxidizing agents.[7]

3. Accidental Release Measures:

  • In case of a spill, remove all sources of ignition.[9][10]

  • Ventilate the area of the spill.[1][9]

  • Wear appropriate personal protective equipment as outlined above.[1][9]

  • Contain and recover the liquid when possible. Use non-sparking tools and equipment.[9][10]

  • Absorb with an inert material (e.g., vermiculite, dry sand, earth), and place in a chemical waste container. Do not use combustible materials, such as sawdust.[9][10]

  • Do not flush to sewer.[9][10]

4. Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[11]

  • Entrust disposal to a licensed waste disposal company.[11]

  • Before disposal of the used container, remove contents completely.[11]

Experimental Protocol: Spill Cleanup Procedure

This protocol outlines the steps for safely managing a small spill of this compound (less than 100 mL) in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Non-sparking scoops or tools.

  • A designated, labeled chemical waste container.

  • Soap and water.

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the entire lab and contact the safety officer.

  • Don PPE: Put on all required personal protective equipment, including safety goggles, gloves, and a lab coat. If there is a risk of significant vapor concentration, a respirator may be necessary.

  • Contain the Spill: If the spill is spreading, create a dike around the spill using an inert absorbent material.

  • Absorb the Liquid: Cover the spill with an inert absorbent material. Start from the outside of the spill and work inwards to minimize the spread of the liquid.

  • Collect the Waste: Once the liquid has been completely absorbed, use non-sparking tools to carefully scoop the contaminated absorbent material into the designated chemical waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Seal the chemical waste container and label it appropriately. Dispose of the waste through your institution's hazardous waste disposal program.

  • Remove PPE and Wash Hands: Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water.

Logical Relationships in PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Decision_Process PPE Decision-Making for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessTask Assess Task: - Quantity - Temperature - Duration of exposure Start->AssessTask AssessSplash Potential for Splash or Aerosol? AssessTask->AssessSplash NoSplash No AssessSplash->NoSplash No YesSplash Yes AssessSplash->YesSplash Yes EyeProtection Eye Protection: - Safety Glasses with Side Shields (min.) - Goggles for splash risk - Face Shield for significant splash risk HandProtection Hand Protection: - Nitrile or Neoprene Gloves EyeProtection->HandProtection BodyProtection Body Protection: - Lab Coat - Chemical-Resistant Apron (if needed) HandProtection->BodyProtection RespiratoryProtection Respiratory Protection: - Not normally required with good ventilation - Air-Purifying Respirator with Organic Vapor Cartridge (if ventilation is poor or aerosols are generated) BodyProtection->RespiratoryProtection Proceed Proceed with Task RespiratoryProtection->Proceed NoSplash->EyeProtection YesSplash->EyeProtection

Caption: PPE selection workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.